molecular formula C8H10BrN B152080 (R)-(+)-1-(4-Bromophenyl)ethylamine CAS No. 45791-36-4

(R)-(+)-1-(4-Bromophenyl)ethylamine

Numéro de catalogue: B152080
Numéro CAS: 45791-36-4
Poids moléculaire: 200.08 g/mol
Clé InChI: SOZMSEPDYJGBEK-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-(+)-1-(4-Bromophenyl)ethylamine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R)-1-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMSEPDYJGBEK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196620
Record name (R)-4-Bromo-alpha-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45791-36-4
Record name (αR)-4-Bromo-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45791-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Bromo-alpha-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-bromo-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-1-(4-Bromophenyl)ethylamine, a chiral amine with significant applications in pharmaceutical research and development. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Physical and Chemical Properties

This compound is a chiral amine that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in medicinal chemistry.[1] Its bromophenyl moiety enhances its utility as a versatile building block in organic synthesis.[1]

General Information
IdentifierValue
Chemical Name This compound
Synonyms (R)-(+)-4-Bromo-α-methylbenzylamine, (1R)-1-(4-bromophenyl)ethanamine
CAS Number 45791-36-4
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol [1][2][3][4][5][6]
Physical Properties

A summary of the key physical properties of this compound is presented below. These parameters are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Appearance Clear, colorless to almost colorless liquid[1][7]
Melting Point -25 °C[1][7]
Boiling Point 258.9 °C at 760 mmHg[7][8], 112 °C at 13 mmHg[1]
Density 1.390 g/mL at 20 °C[2][3][5], 1.4 g/cm³[7][8]
Refractive Index (n20/D) 1.566[2][3][5][7]
Optical Rotation ([α]20/D) +20.5 ± 1°, c = 3% in methanol[2][3][4][5]
pKa (Predicted) 8.82 ± 0.10[7]
Flash Point 110.4 °C[7]
Vapor Pressure 0.0134 mmHg at 25°C[7]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound, being below room temperature, is technically a freezing point determination.

Methodology:

  • A small sample of the liquid is placed in a capillary tube.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a suitable cooling bath (e.g., a dry ice/acetone slush).

  • The bath is allowed to warm slowly while stirring to ensure uniform temperature distribution.

  • The temperature at which the last solid crystals melt is recorded as the melting point.

Boiling Point Determination

Methodology:

  • A small volume of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a Mel-Temp apparatus equipped for boiling point determination.

  • The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

Methodology:

  • An empty, dry pycnometer (density bottle) or a graduated cylinder is weighed on an analytical balance.

  • The container is filled with a known volume of this compound.

  • The filled container is reweighed to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a controlled temperature (e.g., 20 °C).

Optical Rotation Measurement

Methodology:

  • A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration (e.g., 3 g/100 mL).

  • A polarimeter is calibrated using a blank solvent.

  • The sample solution is placed in a polarimeter cell of a known path length.

  • The angle of rotation of plane-polarized light caused by the sample is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

  • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Process Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid chemical compound like this compound.

G Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_properties Property Measurement cluster_data Data Analysis & Reporting Sample Obtain pure sample of This compound MeltingPoint Melting Point Determination (Capillary Method) Sample->MeltingPoint Cooling BoilingPoint Boiling Point Determination (Capillary Method) Sample->BoilingPoint Heating Density Density Measurement (Pycnometer/Graduated Cylinder) Sample->Density Weighing & Volume Measurement OpticalRotation Optical Rotation Measurement (Polarimetry) Sample->OpticalRotation Solution Preparation Solubility Solubility Assessment Sample->Solubility Solvent Addition Analysis Data Analysis and Calculation MeltingPoint->Analysis BoilingPoint->Analysis Density->Analysis OpticalRotation->Analysis Solubility->Analysis Report Technical Guide/ Whitepaper Generation Analysis->Report Tabulation & Interpretation

Caption: A flowchart illustrating the general experimental workflow for determining the key physical properties of a chemical substance.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: Causes severe skin burns and eye damage.[7] Harmful if swallowed. Toxic to aquatic life with long-lasting effects.

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • Storage: Store locked up in a dry, cool, and well-ventilated place. The compound is air-sensitive and should be handled under an inert atmosphere (e.g., argon).[7] Keep containers tightly closed.

  • Incompatible Materials: Strong oxidizing agents.

References

An In-depth Technical Guide to (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 45791-36-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)-1-(4-Bromophenyl)ethylamine, a key chiral intermediate in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of neurologically active compounds.

Core Physicochemical Properties

This compound is a chiral amine widely utilized as a building block in asymmetric synthesis.[1][2] Its enantiomeric purity and the presence of a reactive bromine atom make it a valuable precursor for a variety of complex molecules.[3] The key physicochemical data are summarized below for easy reference.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₀BrN[3]
Molecular Weight 200.08 g/mol [3]
Appearance Colorless to almost colorless clear liquid[3]
Density 1.390 g/mL at 20 °C[4]
Melting Point -25 °C[3][5]
Boiling Point 112 °C at 13 mmHg; 140-145 °C at 30 mmHg[3][6]
Refractive Index n20/D 1.566[4]
Optical Rotation [α]20/D +20.5 ± 1° (c = 3% in methanol)[4]
Purity/Assay ≥96.0% (sum of enantiomers, GC)[4]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
CAS Number 45791-36-4[4]
EC Number 256-245-0[4]
MDL Number MFCD00066025[4]
PubChem CID 91175[3]
SMILES C--INVALID-LINK--c1ccc(Br)cc1[4]
InChI Key SOZMSEPDYJGBEK-ZCFIWIBFSA-N[4]

Synthesis and Experimental Protocols

The enantiomerically pure this compound is typically obtained through the resolution of its racemic mixture. A common and effective method involves the use of a chiral resolving agent, such as (R)-(-)-mandelic acid.

Experimental Protocol: Chiral Resolution of (±)-1-(4-Bromophenyl)ethylamine

This protocol outlines the resolution of racemic 1-(4-bromophenyl)ethylamine using (R)-(-)-mandelic acid to yield the (R)-(+)-enantiomer.[1]

Materials:

  • Racemic 1-(4-bromophenyl)ethylamine

  • (R)-(-)-Mandelic acid

  • Isopropanol

  • Ethanol

  • 4M Sodium hydroxide solution

  • Dichloromethane

  • Acetone

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Diastereomeric Salt Formation: In a suitable reaction vessel, dissolve 600 g of (R)-mandelic acid in a mixture of 2900 ml of isopropanol and 1500 ml of ethanol. Heat the mixture to 60°C to ensure complete dissolution.[1]

  • Slowly add 790 g of racemic 1-(4-bromophenyl)ethylamine to the solution. Note that this reaction is exothermic.[1]

  • Allow the solution to cool to room temperature naturally and then stir overnight.[1]

  • Collect the resulting crystalline solid by filtration and dry to obtain the diastereomeric salt.[1]

  • Recrystallization: Dissolve the collected crystals in a mixture of 2000 ml of isopropanol and 1100 ml of ethanol, heating to 60°C to dissolve completely.[1]

  • Allow the solution to cool to room temperature and stand overnight with stirring.[1]

  • Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry.[1]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and neutralize to a basic pH with a 4M sodium hydroxide solution.

  • Extract the aqueous layer three times with dichloromethane.[1]

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the final product, this compound, as a colorless liquid.[1]

G Workflow for Chiral Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Purification cluster_2 Liberation of Free Amine dissolve_mandelic Dissolve (R)-Mandelic Acid in Isopropanol/Ethanol at 60°C add_racemate Slowly Add Racemic 1-(4-Bromophenyl)ethylamine dissolve_mandelic->add_racemate cool_stir Cool to RT and Stir Overnight add_racemate->cool_stir filter_dry_1 Filter and Dry Diastereomeric Salt cool_stir->filter_dry_1 redissolve Redissolve Salt in Isopropanol/Ethanol at 60°C filter_dry_1->redissolve Crude Salt cool_stir_2 Cool to RT and Stir Overnight redissolve->cool_stir_2 filter_wash_dry Filter, Wash with Acetone, and Dry Purified Salt cool_stir_2->filter_wash_dry neutralize Neutralize with 4M NaOH filter_wash_dry->neutralize Purified Salt extract Extract with Dichloromethane (3x) neutralize->extract dry_concentrate Dry and Concentrate Organic Phases extract->dry_concentrate final_product This compound dry_concentrate->final_product G Mechanism of Action of SSRIs at the Serotonergic Synapse vesicle Synaptic Vesicle (contains Serotonin) serotonin Serotonin (5-HT) vesicle->serotonin 1. Release sert Serotonin Transporter (SERT) autoreceptor 5-HT1A Autoreceptor (Inhibitory) post_receptor Postsynaptic Serotonin Receptor (e.g., 5-HT2A) downstream Downstream Signaling (e.g., BDNF expression) post_receptor->downstream 3. Signal Transduction synaptic_cleft Synaptic Cleft serotonin->sert 4. Reuptake serotonin->autoreceptor Feedback Inhibition serotonin->post_receptor 2. Binding ssri SSRI ssri->sert 5. Blockade

References

(R)-(+)-1-(4-Bromophenyl)ethylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(+)-1-(4-Bromophenyl)ethylamine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods for this compound, a chiral amine crucial in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Data

This compound is a versatile building block in organic synthesis and a key intermediate in the manufacturing of various biologically active molecules. Its bromophenyl group enhances reactivity, making it a valuable component in the production of pharmaceuticals and fine chemicals[1].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueCitations
Molecular Formula C₈H₁₀BrN[1][2][3][4][5][6]
Molecular Weight 200.08 g/mol [1][3][4][5][6][7]
Appearance Clear colorless liquid[1][2][8]
Density 1.390 g/mL at 20 °C[3][4][8]
Boiling Point 258.9 °C at 760 mmHg; 112 °C at 13 mmHg[1][2]
Melting Point -25 °C[1][2]
Refractive Index n20/D 1.566[2][3][4]
Optical Rotation [α]20/D +20.5 ± 1°, c = 3% in methanol[3][4]
Purity (Assay) ≥96.0% (sum of enantiomers, GC)[3][4]
CAS Number 45791-36-4[2][3][8]

Applications in Research and Development

This compound is widely utilized in several key research areas:

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly drugs targeting neurological disorders[1][9]. Researchers have utilized it in the development of selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents for mental health conditions[1].

  • Biochemical Research : It is employed in studies to explore receptor interactions and to understand the influence of certain drugs on neurotransmitter systems[1][9].

  • Analytical Chemistry : The compound is used to develop analytical methods for the detection and quantification of amines in biological samples, which is vital for accurate drug testing[1][9].

  • Organic Synthesis : As a chiral building block, it is valuable for creating complex molecules with high precision[9].

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

Synthesis of this compound via Chiral Resolution

This protocol describes the resolution of racemic 1-(4-bromophenyl)ethylamine using R-mandelic acid[8].

Materials:

  • Racemic 1-(4-bromophenyl)ethylamine

  • R-mandelic acid

  • Isopropanol

  • Ethanol

  • 4M Sodium hydroxide solution

  • Dichloromethane

  • Acetone

Procedure:

  • Salt Formation: In a suitable reaction vessel, add 600 g of R-mandelic acid to a mixture of 2900 ml of isopropanol and 1500 ml of ethanol. Heat the mixture to 60°C until the solid is completely dissolved.

  • Slowly add 790 g of racemic 4-bromophenethylamine to the solution. Note that this reaction is exothermic.

  • Allow the reaction solution to cool naturally to room temperature and then stir overnight.

  • First Crystallization: Collect the solid product by filtration and dry to obtain 660 g of the diastereomeric salt crystals[8].

  • Recrystallization: Dissolve the collected crystals in a mixture of 2000 ml of isopropanol and 1100 ml of ethanol. Heat to 60°C to ensure complete dissolution, then cool to room temperature and let it stand overnight with stirring.

  • Collect the solid product by filtration, wash with a small amount of acetone, and dry to yield 510 g of purified crystals[8].

  • Liberation of the Free Amine: Neutralize the purified salt to a basic pH with a 4M sodium hydroxide solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Combine the organic phases, dry them over an appropriate drying agent, and concentrate under reduced pressure to obtain 260.7 g (33% yield) of this compound as a colorless liquid[8].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and resolution of this compound.

Synthesis_Workflow cluster_synthesis Synthesis and Resolution racemate Racemic 1-(4-Bromophenyl)ethylamine salt_formation Diastereomeric Salt Formation racemate->salt_formation mandelic_acid R-Mandelic Acid (Resolving Agent) mandelic_acid->salt_formation solvent1 Isopropanol/Ethanol solvent1->salt_formation filtration1 Filtration & Drying salt_formation->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 neutralization Neutralization (NaOH) filtration2->neutralization extraction Extraction (DCM) neutralization->extraction final_product This compound extraction->final_product

Caption: Synthesis and resolution workflow for this compound.

Analytical Method: Chiral HPLC Separation

This protocol provides a general approach for the enantiomeric separation of 1-(4-bromophenyl)ethylamine using High-Performance Liquid Chromatography (HPLC), based on a published method[10].

Instrumentation and Columns:

  • HPLC system with a suitable detector (e.g., UV).

  • Chiral stationary phase column, such as Chirosil RCA(+), which contains a crown ether tetracarboxylic acid[10].

Mobile Phase:

  • Aqueous-organic mobile phases are typically used. An example is a mixture of 0.1% perchloric acid in water and an organic modifier like acetonitrile or methanol[10]. The exact ratio should be optimized for the specific column and system.

Sample Preparation:

  • Dissolve a small amount of the 1-(4-bromophenyl)ethylamine sample in the mobile phase or a compatible solvent.

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the chromatogram and record the data. The two enantiomers will elute at different retention times.

  • The enantiomeric purity can be determined by integrating the peak areas of the (R) and (S) enantiomers.

Logical Relationship of Applications

The diverse applications of this compound are interconnected, stemming from its core identity as a chiral amine.

Applications center_node This compound pharma Pharmaceutical Development center_node->pharma Intermediate biochem Biochemical Research center_node->biochem Probe analytical Analytical Chemistry center_node->analytical Analyte org_syn Organic Synthesis center_node->org_syn Building Block pharma->biochem Synergy org_syn->pharma Enables

Caption: Interconnected applications of this compound.

References

(R)-(+)-1-(4-Bromophenyl)ethylamine boiling point and melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine

This technical guide provides a comprehensive overview of the boiling and melting points of this compound, a chiral amine compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its key physical properties, presents detailed, generalized experimental protocols for their determination, and includes a visual representation of the experimental workflow.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the characterization and purity assessment of chemical compounds. The following table summarizes the reported values for this compound.

PropertyValueConditions
Melting Point -25 °CNot specified
-24.99 °CNot specified
Boiling Point 258.9 °Cat 760 mmHg
112 °Cat 27 hPa
140-145 °Cat 30 mmHg

Experimental Protocols

While specific experimental records for the determination of the cited values for this compound are not publicly available, this section details the standard and widely accepted methodologies for measuring the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this occurs at a sharp, defined temperature. The presence of impurities typically lowers and broadens the melting point range. A common and accurate method for its determination is the capillary method, often employing an apparatus such as a Mel-Temp or a Thiele tube.[1]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Sample of this compound

  • Mortar and pestle (if sample is not a fine powder)

  • Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely powdered.[1] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of about 3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium.

  • Heating: The apparatus is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

  • Observation: As the temperature nears the expected melting point, the heating rate is slowed to approximately 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] The presence of non-volatile impurities will typically elevate the boiling point. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[2]

Apparatus and Materials:

  • Thiele tube

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Sample of this compound

  • Heating medium (e.g., silicone oil)

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: A small amount of the liquid sample is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[2]

  • Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the Thiele tube containing the heating oil.

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[2]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.

  • Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder Sample B Pack Capillary Tube A->B Introduce solid C Place in Apparatus B->C Transfer to apparatus D Heat Sample C->D Start heating E Observe Melting D->E Slow heating near MP F Record Temperature Range E->F Note start and end G Melting Point Range F->G Obtain result

Caption: Workflow for Melting Point Determination.

References

(R)-(+)-1-(4-Bromophenyl)ethylamine density and refractive index

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the density and refractive index of the chiral compound this compound. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a clear, colorless liquid at room temperature. Its key physical properties, density and refractive index, are crucial for identity confirmation, purity assessment, and various applications in chemical processes.

Data Presentation

The following table summarizes the reported quantitative data for the density and refractive index of this compound.

Physical PropertyValueConditions
Density 1.390 g/mLat 20 °C[1][2][3]
1.4 g/cm³-
1.371 g/mL-[4]
Refractive Index n20/D 1.566at 20 °C, 589 nm

Note: The density values show slight variations across different sources, which may be attributed to differences in measurement techniques or sample purity.

Experimental Protocols

While specific experimental documentation for the measurement of these properties for this compound is not publicly detailed, standard methodologies for determining the density and refractive index of liquid organic compounds are well-established.

Density Determination

The density of a liquid is its mass per unit volume and is typically measured in g/mL or g/cm³. A common and precise method for this determination involves the use of a digital density meter, often based on the oscillating U-tube principle.

Protocol using a Digital Density Meter (based on ASTM D4052):

  • Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water, at the measurement temperature.

  • Temperature Control: The measuring cell is brought to and maintained at the specified temperature (e.g., 20 °C) using an integrated Peltier thermostat.

  • Sample Injection: The liquid sample, this compound, is carefully injected into the measuring cell, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated sampler.

  • Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

  • Data Readout: The density value is then calculated by the instrument's software and displayed. The process is repeated to ensure reproducibility.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that depends on temperature and the wavelength of light. The Abbe refractometer is a standard instrument for this measurement.

Protocol using an Abbe Refractometer:

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

  • Temperature Stabilization: The prisms of the refractometer are brought to the desired temperature (20 °C) by circulating water from a temperature-controlled water bath.

  • Sample Application: A few drops of this compound are placed on the surface of the lower prism.

  • Measurement: The prism assembly is closed, and light (typically from a sodium lamp, D-line at 589 nm) is directed through the sample. By looking through the eyepiece, the user adjusts the instrument until the field of view is divided into a light and a dark section. The dividing line is made sharp and brought to the center of the crosshairs.

  • Reading the Value: The refractive index is then read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a liquid chemical sample like this compound.

G cluster_0 Sample Preparation and Initial Checks cluster_1 Property Measurement cluster_2 Data Analysis and Reporting A Obtain Liquid Sample (this compound) B Visual Inspection (Clarity, Color) A->B C Density Measurement (e.g., Digital Density Meter) B->C D Refractive Index Measurement (e.g., Abbe Refractometer) B->D E Record Density Value (e.g., 1.390 g/mL @ 20°C) C->E F Record Refractive Index (e.g., n20/D 1.566) D->F G Compare with Literature Values E->G F->G H Final Report Generation G->H

Caption: Workflow for Physical Property Determination.

References

Spectral Data Analysis of (R)-(+)-1-(4-Bromophenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chiral compound (R)-(+)-1-(4-Bromophenyl)ethylamine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a primary amine containing a stereocenter, making the characterization of its enantiomeric purity and structural integrity crucial for its applications. Spectroscopic techniques are fundamental in providing this detailed molecular information. This guide presents a summary of the expected spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Data Presentation

The following tables summarize the anticipated quantitative data for this compound.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.45d~8.42HAr-H (ortho to Br)
~7.20d~8.42HAr-H (meta to Br)
~4.15q~6.61HCH-NH₂
~1.60s (broad)-2HNH₂
~1.38d~6.63HCH₃
¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~145Ar-C (quaternary, attached to CH)
~131.5Ar-CH (ortho to Br)
~128.5Ar-CH (meta to Br)
~121Ar-C (quaternary, attached to Br)
~50CH-NH₂
~25CH₃
IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3380-3280Medium, BroadN-H stretch (primary amine)
3080-3020MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1600MediumN-H bend (scissoring)
~1485StrongAromatic C=C stretch
~1070StrongC-N stretch
~1010StrongC-Br stretch
~820Strongp-disubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
201/199Moderate[M]⁺ (Molecular ion)
186/184High[M-CH₃]⁺
120Moderate[C₈H₁₀N]⁺ (loss of Br)
104Low[C₇H₆N]⁺
91Low[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Data Analysis & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Purity_Assessment Purity_Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectral analysis of a chemical compound.

Chemical Identifiers for (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise molecular identification is paramount. This document provides the key chemical identifiers for the chiral compound (R)-(+)-1-(4-Bromophenyl)ethylamine. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChI Key) are fundamental for database searches, computational modeling, and unambiguous scientific communication.

The following table summarizes these critical identifiers for this compound.

IdentifierValue
SMILES String C--INVALID-LINK--c1ccc(Br)cc1[1][2][3]
InChI Key SOZMSEPDYJGBEK-ZCFIWIBFSA-N[1][2][3][4]

References

Synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine from 1-(4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details methodologies for the stereoselective synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine from the prochiral ketone, 1-(4-bromophenyl)ethanone. Chiral amines are critical building blocks in the pharmaceutical industry, and the synthesis of enantiomerically pure forms is of paramount importance. This document outlines three primary strategies to achieve this transformation: asymmetric reductive amination, classical chiral resolution of the racemic amine, and a two-step synthesis involving an oxime intermediate followed by asymmetric reduction. Each section provides detailed experimental protocols, quantitative data, and visual representations of the workflows and mechanisms.

Asymmetric Reductive Amination

Asymmetric reductive amination represents a highly efficient, atom-economical approach for the direct conversion of ketones to chiral amines. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then asymmetrically reduced by a chiral catalyst.

While a specific protocol for the direct asymmetric reductive amination of 1-(4-bromophenyl)ethanone using an ammonia source was not found in the immediate search, a general and effective method for aryl ketones utilizes iridium-based catalysts. The following protocol is adapted from established procedures for similar substrates and is expected to provide high enantioselectivity.

Experimental Protocol: Asymmetric Reductive Amination

Objective: To synthesize this compound via direct asymmetric reductive amination.

Reagents and Materials:

  • 1-(4-bromophenyl)ethanone

  • Ammonium formate or ammonia source

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R)-f-Binaphane or a similar chiral phosphine ligand

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Iodine (I₂)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • High-pressure autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with [Ir(COD)Cl]₂ and the chiral ligand (e.g., (R)-f-Binaphane) in anhydrous DCM to form the chiral catalyst in situ.

  • 1-(4-bromophenyl)ethanone, an ammonia source (e.g., ammonium formate), Ti(OiPr)₄, and a catalytic amount of I₂ are added to the autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1000 psi).

  • The reaction mixture is stirred at room temperature for a specified duration (e.g., 12-24 hours).

  • Upon completion, the autoclave is carefully depressurized.

  • The reaction mixture is filtered through a pad of silica gel, eluting with a suitable solvent mixture (e.g., ethyl acetate/hexanes).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Data Presentation
ParameterValueReference
Starting Material 1-(4-bromophenyl)ethanoneN/A
Product This compoundN/A
Catalyst System Ir-f-Binaphane complexGeneral Method
Additives Ti(OiPr)₄, I₂General Method
Expected Yield >90%General Method
Expected e.e. up to 96%General Method

Visualization

Asymmetric_Reductive_Amination ketone 1-(4-bromophenyl)ethanone imine In-situ Imine Formation ketone->imine amine_source Ammonia Source amine_source->imine chiral_amine This compound imine->chiral_amine Asymmetric Reduction catalyst Chiral Ir-Catalyst H₂, Ti(OiPr)₄, I₂ catalyst->imine

Caption: Asymmetric Reductive Amination Workflow.

Chiral Resolution of Racemic 1-(4-Bromophenyl)ethylamine

Chiral resolution is a classical and robust method for separating enantiomers. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then recovered by decomposing the salt.

Experimental Protocol: Chiral Resolution with (R)-Mandelic Acid

Objective: To resolve racemic 1-(4-bromophenyl)ethylamine to obtain the (R)-enantiomer.

Reagents and Materials:

  • Racemic 1-(4-bromophenyl)ethylamine

  • (R)-Mandelic acid

  • Isopropanol

  • Ethanol

  • 4M Sodium hydroxide solution

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • Dissolve 600 g of (R)-mandelic acid in a mixture of 2900 ml of isopropanol and 1500 ml of ethanol. Heat the mixture to 60°C to ensure complete dissolution.

  • Slowly add 790 g of racemic 1-(4-bromophenyl)ethylamine to the solution. Note that this is an exothermic reaction.

  • Allow the solution to cool to room temperature and then stir overnight.

  • Collect the resulting crystalline solid by filtration and dry to obtain the diastereomeric salt.

  • Recrystallize the salt from a mixture of isopropanol and ethanol to improve diastereomeric purity.

  • Dissolve the purified salt in water and neutralize with 4M sodium hydroxide solution until basic.

  • Extract the liberated amine with dichloromethane (3x).

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the this compound as a colorless liquid.

Data Presentation
ParameterValue
Starting Material Racemic 1-(4-bromophenyl)ethylamine
Resolving Agent (R)-Mandelic acid
Final Product This compound
Overall Yield 33%

Visualization

Chiral_Resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Amine racemate Racemic Amine (R)- and (S)- diastereomers Diastereomeric Salts (R,R) and (S,R) racemate->diastereomers resolving_agent (R)-Mandelic Acid resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., S,R) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (e.g., R,R) crystallization->more_soluble Remains in Solution base_treatment Base Treatment (e.g., NaOH) more_soluble->base_treatment r_amine (R)-Amine base_treatment->r_amine s_amine (S)-Amine

Caption: Chiral Resolution Workflow.

Synthesis via Oxime Intermediate and Asymmetric Reduction

This two-step approach involves the initial conversion of the ketone to its corresponding oxime, followed by an asymmetric reduction of the C=N double bond to yield the chiral amine. This method avoids the direct use of ammonia and can offer high enantioselectivity with the appropriate chiral catalyst.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)ethanone oxime

Objective: To synthesize the oxime intermediate from the starting ketone.

Reagents and Materials:

  • 1-(4-bromophenyl)ethanone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Denatured ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, charge 1-(4-bromophenyl)ethanone (1 equiv), hydroxylamine hydrochloride (2.1 equiv), and denatured ethanol.

  • Cool the flask in an ice-water bath and add pyridine (1.85 equiv) dropwise.

  • Remove the ice bath and heat the reaction mixture in an oil bath at 85°C for 1 hour.

  • Cool the reaction mixture to room temperature and then place it in an ice-water bath for 30 minutes to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol and then with water.

  • Dry the product under vacuum to obtain 1-(4-bromophenyl)ethanone oxime.

Experimental Protocol: Asymmetric Hydrogenation of the Oxime

Objective: To asymmetrically reduce the oxime to the (R)-amine.

Reagents and Materials:

  • 1-(4-bromophenyl)ethanone oxime

  • RuCl(p-cymene)[(S,S)-TsDPEN] or similar chiral Ruthenium catalyst

  • Formic acid/triethylamine azeotrope (as a hydrogen source)

  • Methanol or other suitable solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 1-(4-bromophenyl)ethanone oxime in the chosen solvent.

  • Add the chiral Ruthenium catalyst.

  • Add the formic acid/triethylamine azeotrope.

  • Heat the reaction mixture at a specified temperature (e.g., 40-60°C) for the required duration (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC.

Data Presentation

Oxime Formation:

ParameterValue
Starting Material 1-(4-bromophenyl)ethanone
Product 1-(4-bromophenyl)ethanone oxime
Yield High (typically >90%)

Asymmetric Hydrogenation (Adapted from similar substrates):

ParameterValue
Starting Material 1-(4-bromophenyl)ethanone oxime
Product This compound
Catalyst Chiral Ruthenium Complex
Expected Yield Good to excellent
Expected e.e. >90%

Visualization

Oxime_Route ketone 1-(4-bromophenyl)ethanone oxime 1-(4-bromophenyl)ethanone oxime ketone->oxime Oximation chiral_amine This compound oxime->chiral_amine Asymmetric Reduction reagents_oxime NH₂OH·HCl Pyridine, Ethanol reagents_oxime->oxime reagents_reduction Chiral Ru-Catalyst H-source reagents_reduction->chiral_amine

Caption: Synthesis via Oxime Intermediate.

Conclusion

This guide has presented three distinct and effective strategies for the synthesis of the valuable chiral intermediate, this compound, from 1-(4-bromophenyl)ethanone. The choice of method will depend on factors such as the desired scale of the reaction, cost of reagents and catalysts, and the required level of enantiopurity. Asymmetric reductive amination offers an elegant and direct route, while chiral resolution provides a reliable, albeit potentially lower-yielding, classical approach. The two-step synthesis via an oxime intermediate allows for a modular approach to the final asymmetric reduction. Each method, when optimized, is capable of producing the target compound with high enantiomeric purity, suitable for applications in pharmaceutical research and development.

Enantioselective Synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-(4-Bromophenyl)ethylamine is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemical purity is often paramount to the biological activity and safety of the final product. This technical guide provides a comprehensive overview of the principal methods for the enantioselective synthesis of this key intermediate, focusing on classical resolution, enzymatic kinetic resolution, and asymmetric transfer hydrogenation. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

  • Classical Resolution: This method involves the separation of a racemic mixture of the amine by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the racemic amine at a much faster rate than the other, allowing for the separation of the unreacted (R)-enantiomer from the acylated (S)-enantiomer.

  • Asymmetric Synthesis: This approach involves the direct conversion of a prochiral precursor, such as 4-bromoacetophenone, into the desired enantiomerically enriched amine using a chiral catalyst. Asymmetric transfer hydrogenation is a prominent and highly efficient method in this category.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison of their efficiency and effectiveness.

MethodReagent/CatalystSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Classical Resolution (R)-(-)-Mandelic Acid(±)-1-(4-Bromophenyl)ethylamine~33% (theoretical max 50%)>98%Simple, inexpensive reagentsLow theoretical yield, laborious
Enzymatic Kinetic Resolution Candida antarctica lipase B (CAL-B) / Ethyl Acetate(±)-1-(4-Bromophenyl)ethylamine~45% (theoretical max 50%)>99%High enantioselectivity, mild conditionsLimited to 50% yield, requires separation
Asymmetric Transfer Hydrogenation [RuCl(p-cymene)((S,S)-TsDPEN)] / HCOOH:NEt₃4-Bromoacetophenone>95%>98%High yield and enantioselectivityRequires specialized catalyst and inert atmosphere

Experimental Protocols

Classical Resolution using (R)-(-)-Mandelic Acid

This method relies on the fractional crystallization of diastereomeric salts formed between the racemic amine and a chiral acid.

Protocol:

  • Dissolve racemic 1-(4-bromophenyl)ethylamine (1 equivalent) in a suitable solvent such as a mixture of isopropanol and ethanol.

  • Add a solution of (R)-(-)-mandelic acid (0.5 to 1.0 equivalents) in the same solvent system to the amine solution, with gentle heating to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature and then stand for several hours, often overnight, to facilitate the crystallization of the less soluble diastereomeric salt, the (R)-amine-(R)-mandelic acid salt.

  • Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent.

  • To improve diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

  • Treat the purified diastereomeric salt with an aqueous base (e.g., 4M NaOH) to neutralize the mandelic acid and liberate the free this compound.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane), combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This protocol utilizes the high enantioselectivity of CAL-B to acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Protocol:

  • To a flask containing a suitable organic solvent (e.g., toluene or methyl tert-butyl ether), add racemic 1-(4-bromophenyl)ethylamine (1 equivalent).

  • Add an acylating agent, such as ethyl acetate or ethyl methoxyacetate (1 to 2.5 equivalents).

  • Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 10-50 mg per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, remove the immobilized enzyme by filtration.

  • The resulting mixture contains the unreacted this compound and the acylated (S)-amide.

  • Separate the amine from the amide by acid-base extraction. Acidify the mixture to protonate the remaining amine, extract the neutral amide with an organic solvent, and then basify the aqueous layer to recover the free (R)-amine by extraction.

  • Dry the organic extract containing the (R)-amine and concentrate it under reduced pressure.

Asymmetric Transfer Hydrogenation of 4-Bromoacetophenone

This highly efficient method directly synthesizes the target (R)-amine from the corresponding ketone using a chiral ruthenium catalyst.

Protocol:

  • In an inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with the chiral catalyst, such as [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5-2 mol%).

  • Add a degassed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

  • Add 4-bromoacetophenone (1 equivalent) to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., 25-40 °C) and monitor its progress by TLC, GC, or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of each synthetic methodology.

classical_resolution racemic_amine Racemic (±)-1-(4-Bromophenyl)ethylamine diastereomeric_salts Mixture of Diastereomeric Salts racemic_amine->diastereomeric_salts resolving_agent (R)-(-)-Mandelic Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization r_salt Insoluble (R)-Amine (R)-Mandelic Acid Salt crystallization->r_salt Solid s_salt_solution Soluble (S)-Amine (R)-Mandelic Acid Salt (in mother liquor) crystallization->s_salt_solution Solution basification Basification (e.g., NaOH) r_salt->basification r_amine This compound basification->r_amine

Caption: Workflow for Classical Resolution.

enzymatic_resolution racemic_amine Racemic (±)-1-(4-Bromophenyl)ethylamine reaction Enzymatic Acylation racemic_amine->reaction enzyme CAL-B & Acyl Donor (e.g., Ethyl Acetate) enzyme->reaction mixture Mixture of: (R)-Amine and (S)-Amide reaction->mixture separation Acid-Base Extraction mixture->separation r_amine This compound separation->r_amine Aqueous Layer (after basification) s_amide (S)-N-(1-(4-Bromophenyl)ethyl)acetamide separation->s_amide Organic Layer asymmetric_hydrogenation ketone 4-Bromoacetophenone hydrogenation Asymmetric Transfer Hydrogenation ketone->hydrogenation catalyst Chiral Ru-Catalyst & H-Source (HCOOH:NEt₃) catalyst->hydrogenation workup Aqueous Workup & Purification hydrogenation->workup r_amine This compound workup->r_amine

Technical Guide: Safety and Handling of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS RN: 45791-36-4). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and research setting.

Chemical and Physical Properties

This compound is a chiral amine used as a building block in the synthesis of biologically active molecules.[1] Its physical properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₀BrN[2][3]
Molecular Weight 200.08 g/mol [3]
Appearance Colorless to almost colorless clear liquid[4]
Density 1.390 g/mL at 20 °C[1]
Melting Point -25 °C[2]
Boiling Point 258.9 °C at 760 mmHg[2]
Flash Point 110.4 °C[2]
Refractive Index n20/D 1.566[3]
Solubility No data available[5]

Hazard Identification and Classification

This compound is classified as hazardous.[2] The GHS hazard classifications are outlined below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[3][5]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[5]
Aquatic Hazard (Chronic)2H411: Toxic to aquatic life with long lasting effects.[3][5]

Signal Word: Danger[2][6]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe mist, vapors, or spray.[2]

  • Use only in a well-ventilated area or under a chemical fume hood.[5]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[6]

  • Handle under an inert gas like argon as the substance is air sensitive.[3][4]

Storage
  • Store in a tightly closed container.[7]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store away from strong oxidizing agents.[7]

  • Store locked up.[2]

  • Keep refrigerated.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch). Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][8]
Hand Protection Wear appropriate protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance handled.[2][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[9]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.[2]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Immediately call a POISON CENTER or doctor/physician.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen halides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.[7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[2][3]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this specific compound are not publicly available. However, standardized methodologies are employed for toxicity testing.

General Protocol for Acute Oral Toxicity (e.g., OECD Guideline 423)

Acute oral toxicity studies are generally conducted to determine the short-term adverse effects of a substance following a single oral dose.

  • Animal Selection: Typically, young adult rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Dosage: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the dosage for the next group.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Diagrams

The following diagrams illustrate key safety and logical workflows.

Handling_Precautions cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Read_SDS Read Safety Data Sheet (SDS) Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Read_SDS->Wear_PPE Ensures awareness Use_Fume_Hood Use in Chemical Fume Hood Wear_PPE->Use_Fume_Hood Begins handling Avoid_Contact Avoid Skin/Eye Contact Use_Fume_Hood->Avoid_Contact Avoid_Inhalation Avoid Inhaling Vapors Avoid_Contact->Avoid_Inhalation Wash_Hands Wash Hands Thoroughly Avoid_Inhalation->Wash_Hands Completes handling Store_Properly Store in a Cool, Dry, Well-Ventilated Area Wash_Hands->Store_Properly Dispose_Waste Dispose of Waste Properly Store_Properly->Dispose_Waste

Caption: General workflow for handling this compound.

First_Aid_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Exposure Exposure Occurs Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing If on skin Rinse_Eyes Rinse with Water (15 min) Exposure->Rinse_Eyes If in eyes Move_to_Fresh_Air Move to Fresh Air Exposure->Move_to_Fresh_Air If inhaled Wash_Skin Wash with Soap & Water Remove_Clothing->Wash_Skin Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Artificial_Respiration Give Artificial Respiration (if not breathing) Move_to_Fresh_Air->Artificial_Respiration Artificial_Respiration->Medical_Attention

Caption: First aid procedures for exposure to this compound.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Wear_PPE Wear Full PPE Ventilate->Wear_PPE Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Wear_PPE->Contain Collect Collect Residue into a Closed Container for Disposal Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: Logical steps for responding to a spill of this compound.

Signaling Pathways

Based on the conducted searches of publicly available safety and toxicological literature, no specific information regarding the signaling pathways affected by this compound has been identified. This compound is primarily used as a chiral intermediate in the synthesis of other molecules, and its own biological activity and mechanisms of action may not be extensively studied or reported.[1]

Disclaimer

This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Thermodynamic Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core thermodynamic properties of (R)-(+)-1-(4-Bromophenyl)ethylamine, a chiral amine widely utilized as a building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its physical characteristics.

Core Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of this compound. This data is essential for its application in chemical reactions, process design, and quality control.

PropertyValueConditions
Melting Point -25 °C
Boiling Point 258.9 °Cat 760 mmHg
Density 1.390 g/mLat 20 °C
Refractive Index 1.566at 20 °C (n20/D)
Specific Optical Rotation +20.5 ± 1°c = 3% in methanol, at 20°C (D line)
Vapor Pressure 0.0134 mmHgat 25 °C
Flash Point 110.4 °C
pKa (Predicted)8.82 ± 0.10

Experimental Protocols

While specific experimental documentation for the determination of the above properties for this compound is not publicly detailed, the following are standardized methodologies widely accepted and likely employed for their measurement.

Melting Point Determination (Capillary Method)

The melting point of this compound, being below room temperature, is technically a freezing point. The determination would follow the principles of the capillary method in reverse or by using a cryostat.

  • Sample Preparation: A small amount of the liquid sample is introduced into a glass capillary tube, which is then sealed.

  • Apparatus: A cryostat or a specialized low-temperature melting point apparatus is used.

  • Procedure: The sample is cooled at a controlled rate. The temperature at which the liquid solidifies is recorded as the freezing (melting) point. For substances that are liquid at room temperature, this is often determined by observing the temperature at which the last crystal melts upon slow warming after freezing.

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and effective technique for this measurement.[1]

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[1]

  • Procedure: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as bubbles. As the temperature rises, the vapor of the sample eventually fills the capillary tube. The heating is then stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[1]

Density Measurement (Pycnometer or Digital Density Meter)

The density of a liquid can be accurately determined using a pycnometer or a digital density meter, with methods such as ASTM D1217 (Bingham Pycnometer) or ASTM D4052 (Digital Density Meter) being standard.[2][3][4]

  • Sample Preparation: The liquid sample is equilibrated to the desired temperature (e.g., 20 °C).

  • Apparatus: A calibrated pycnometer of a known volume or a digital density meter is used.

  • Procedure (Pycnometer): The empty pycnometer is weighed. It is then filled with the sample, ensuring no air bubbles are present, and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

  • Procedure (Digital Density Meter): The instrument's measurement cell is filled with the sample. The instrument measures the oscillation frequency of a U-tube containing the sample, which is directly related to its density.[3]

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light propagates through a substance, is a characteristic physical property. ASTM D1218 is a standard test method for determining the refractive index of hydrocarbon liquids, and similar principles apply to other organic liquids.[5][6]

  • Sample Preparation: A few drops of the liquid sample are required. The sample should be free of any suspended solids or water.

  • Apparatus: An Abbe refractometer is commonly used. The instrument is calibrated using a standard of known refractive index.

  • Procedure: A small amount of the sample is placed on the prism of the refractometer. The instrument's optics are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Specific Optical Rotation Measurement (Polarimetry)

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a standardized measure of this property, as detailed in USP General Chapter <781>.[7][8]

  • Sample Preparation: A solution of the compound is prepared at a known concentration (c) in a specified solvent (e.g., 3% in methanol).

  • Apparatus: A polarimeter is used for the measurement. The instrument is first calibrated or zeroed with the pure solvent.

  • Procedure: The prepared solution is placed in a polarimeter cell of a known path length (l). The observed optical rotation (α) is measured at a specific wavelength of light (typically the sodium D-line, 589 nm) and a controlled temperature. The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of a liquid organic compound like this compound.

G cluster_sample Sample Preparation cluster_properties Property Determination cluster_thermal Thermal Properties cluster_physical Physical Properties cluster_chiral Chiroptical Property cluster_data Data Analysis & Reporting Sample Obtain Pure Sample of This compound MeltingPoint Melting Point (Capillary Method/Cryostat) Sample->MeltingPoint BoilingPoint Boiling Point (Thiele Tube Method) Sample->BoilingPoint Density Density (Pycnometer/Digital Meter) Sample->Density RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex SpecificRotation Specific Rotation (Polarimetry) Sample->SpecificRotation Analysis Data Collection & Analysis MeltingPoint->Analysis BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis SpecificRotation->Analysis Report Technical Data Sheet Generation Analysis->Report

Caption: Workflow for determining thermodynamic properties.

References

An In-depth Technical Guide to (R)-(+)-1-(4-Bromophenyl)ethylamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-(4-Bromophenyl)ethylamine is a critical chiral building block in modern medicinal chemistry, most notably for its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this versatile compound. Detailed experimental protocols for both the synthesis of the racemic mixture and its subsequent chiral resolution are presented, alongside a thorough compilation of its physicochemical properties. Furthermore, this document elucidates the mechanism of action of sertraline, the primary downstream application of this compound, through a detailed signaling pathway diagram.

Introduction and Historical Context

The precise "discovery" of this compound is not marked by a singular event but is rather embedded in the broader history of chiral amine synthesis and resolution. The significance of enantiomerically pure compounds in pharmacology became increasingly apparent throughout the 20th century, driving the development of methods to isolate specific stereoisomers. The classical method of resolving racemic mixtures by forming diastereomeric salts with a chiral resolving agent, a technique pioneered by Louis Pasteur in the mid-19th century, remains a cornerstone of chiral chemistry.[1] The application of these principles to a vast array of synthetic amines, including 1-(4-bromophenyl)ethylamine, has enabled the production of enantiopure intermediates essential for the development of stereospecific pharmaceuticals. This compound's importance surged with the discovery and development of sertraline, where the (R)-enantiomer is a crucial component for achieving the desired therapeutic effect.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol
Appearance Clear colorless liquid[2]
Melting Point -25 °C[2]
Boiling Point 258.9 °C at 760 mmHg[2]
Density 1.390 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.566[2]
Optical Rotation ([α]20/D) +20.5 ± 1°, c = 3% in methanol
pKa 8.82 ± 0.10 (Predicted)[2]
Flash Point 110.4 °C[2]

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/Shifts (ppm)
¹H NMR (CDCl₃) δ 7.41 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 4.11 (q, J=6.6 Hz, 1H), 1.63 (s, 2H), 1.34 (d, J=6.6 Hz, 3H)
¹³C NMR (CDCl₃) δ 145.4, 131.4, 127.8, 120.3, 50.7, 25.4

Experimental Protocols

Synthesis of Racemic 1-(4-Bromophenyl)ethylamine

The synthesis of the racemic precursor is typically achieved through the reductive amination of 4-bromoacetophenone.[4][5]

Workflow for the Synthesis of Racemic 1-(4-Bromophenyl)ethylamine

G cluster_0 Synthesis of Racemic Precursor 4-Bromoacetophenone 4-Bromoacetophenone Imine_Formation Imine Formation 4-Bromoacetophenone->Imine_Formation Ammonia or Ammonium Salt Intermediate_Imine Intermediate Imine Imine_Formation->Intermediate_Imine Reduction Reduction Intermediate_Imine->Reduction Reducing Agent (e.g., NaBH4) Racemic_Amine Racemic 1-(4-Bromophenyl)ethylamine Reduction->Racemic_Amine

Caption: Synthesis of the racemic amine from 4-bromoacetophenone.

Detailed Methodology:

  • Imine Formation: To a solution of 4-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol, an excess of an ammonia source (e.g., ammonium acetate or aqueous ammonia) is added.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude racemic 1-(4-bromophenyl)ethylamine. Purification can be achieved by distillation under reduced pressure.

Chiral Resolution of (±)-1-(4-Bromophenyl)ethylamine

The classical resolution using a chiral acid, such as (R)-(-)-mandelic acid, is a well-established method to obtain the desired (R)-(+)-enantiomer.[3]

Workflow for Chiral Resolution

G cluster_1 Chiral Resolution Process Racemic_Amine Racemic 1-(4-Bromophenyl)ethylamine Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation (R)-(-)-Mandelic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((R)-Amine-(R)-Acid) Fractional_Crystallization->Less_Soluble_Salt Liberation Liberation of Free Amine Less_Soluble_Salt->Liberation Base (e.g., NaOH) Pure_Enantiomer This compound Liberation->Pure_Enantiomer

Caption: Classical resolution of the racemic amine.

Detailed Methodology:

  • Diastereomeric Salt Formation: (R)-(-)-mandelic acid (approximately 0.5-1.0 equivalents) is dissolved in a heated mixture of isopropanol and ethanol. The racemic 1-(4-bromophenyl)ethylamine is then slowly added to this solution.[3]

  • Fractional Crystallization: The mixture is allowed to cool to room temperature with continuous stirring, leading to the precipitation of the less soluble diastereomeric salt, which is the (R)-amine-(R)-acid salt. The crystals are collected by filtration.[3]

  • Recrystallization (Optional): To enhance the enantiomeric purity, the collected crystals can be redissolved in a hot solvent mixture and recrystallized.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide (NaOH), to neutralize the mandelic acid and liberate the free amine.[3]

  • Extraction and Isolation: The free this compound is extracted into an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically pure product.[3]

Application in Drug Development: Sertraline

This compound is a pivotal intermediate in the industrial synthesis of sertraline, a widely prescribed antidepressant. The specific stereochemistry of this precursor is essential for the final drug's efficacy and safety profile.

Sertraline's Mechanism of Action: A Signaling Pathway

Sertraline functions as a selective serotonin reuptake inhibitor (SSRI).[6][7][8][[“]] Its primary therapeutic effect is achieved by blocking the serotonin transporter (SERT) protein in the presynaptic neuron. This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6][7]

Signaling Pathway of Sertraline

G cluster_2 Sertraline's Effect on Serotonergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicles->Serotonin_Release Synaptic_Cleft Synaptic Cleft Serotonin_Release->Synaptic_Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Serotonin Reuptake Serotonin_Receptors Postsynaptic Serotonin Receptors Synaptic_Cleft->Serotonin_Receptors SERT->Presynaptic_Neuron Sertraline Sertraline Sertraline->SERT Inhibition Signal_Transduction Signal Transduction Cascade Serotonin_Receptors->Signal_Transduction Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant Action) Signal_Transduction->Therapeutic_Effect

Caption: Sertraline blocks serotonin reuptake at the synapse.

Conclusion

This compound stands as a testament to the critical role of chiral chemistry in modern drug development. Its efficient synthesis and resolution have enabled the large-scale production of essential medications like sertraline. This technical guide has provided a detailed overview of its history, properties, synthesis, and a key application, offering valuable insights for researchers and professionals in the pharmaceutical sciences. The continued exploration of stereoselective synthesis and resolution techniques will undoubtedly lead to the discovery of new and improved therapeutic agents, with chiral amines like this compound continuing to be indispensable tools in this endeavor.

References

Methodological & Application

Chiral Resolution of Racemic Acids with (R)-(+)-1-(4-Bromophenyl)ethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key factor in drug efficacy and safety. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with an enantiomerically pure resolving agent.

This document provides detailed application notes and protocols for the chiral resolution of racemic carboxylic acids using the chiral resolving agent (R)-(+)-1-(4-Bromophenyl)ethylamine. This method relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt yields the desired enantiomer of the carboxylic acid.

Principle of the Method

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, such as solubility, melting point, and crystal structure.[1]

A racemic mixture of a carboxylic acid, denoted as (±)-Acid, is reacted with an enantiomerically pure chiral amine, this compound, denoted as (R)-Amine. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its isolation by filtration. The enantiomerically enriched carboxylic acid can then be recovered from the crystallized salt by treatment with a strong acid, which protonates the carboxylate and liberates the free acid, while the resolving agent can be recovered and recycled.

Application Notes

  • Selection of Racemic Acids: This protocol is generally applicable to a wide range of racemic carboxylic acids, particularly 2-arylpropionic acids (profens) and other chiral acids with a carboxylic acid functional group available for salt formation. The success of the resolution will depend on the ability of the resulting diastereomeric salts to form well-defined crystals with a significant solubility difference.

  • Solvent Selection: The choice of solvent is crucial for a successful resolution. The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A solvent in which one diastereomer is sparingly soluble while the other is readily soluble is optimal. Common solvents for crystallization include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aqueous mixtures of these solvents. It is often necessary to screen a variety of solvents to find the most effective one for a particular racemic acid.

  • Stoichiometry: The molar ratio of the racemic acid to the resolving agent can influence the efficiency of the resolution. Typically, a stoichiometric amount (1:1) or a slight excess of the resolving agent is used. In some cases, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.

  • Temperature and Cooling Rate: Temperature plays a critical role in crystallization. The initial dissolution of the acid and amine is usually performed at an elevated temperature to ensure complete salt formation. The subsequent cooling rate should be controlled to promote the formation of large, pure crystals of the less soluble diastereomer. A slow cooling profile is generally preferred.

  • Recrystallization: To enhance the enantiomeric purity of the resolved acid, the isolated diastereomeric salt can be recrystallized one or more times. Each recrystallization step will further enrich the less soluble diastereomer, leading to a higher enantiomeric excess of the final product.

  • Recovery of the Enantiopure Acid: The enantiomerically enriched carboxylic acid is recovered from the diastereomeric salt by acidification, typically with a strong mineral acid such as hydrochloric acid or sulfuric acid. The liberated free acid is then extracted into an organic solvent.

  • Recovery of the Resolving Agent: The chiral resolving agent, this compound, can be recovered from the acidic aqueous layer by basification and extraction, allowing for its reuse.

Experimental Protocols

The following are generalized protocols for the chiral resolution of racemic acids using this compound. Researchers should optimize the specific conditions for each racemic acid.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a selected solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature (e.g., 50-70 °C) with stirring.

  • Addition of Resolving Agent: To the heated solution, add this compound (1.0 equivalent) dropwise.

  • Crystallization: Stir the mixture at the elevated temperature for a short period (e.g., 15-30 minutes) and then allow it to cool slowly to room temperature. For further crystallization, the mixture can be cooled in an ice bath or refrigerated.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization of the Diastereomeric Salt (Optional)
  • Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of the hot crystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: Recovery of the Enantiomerically Enriched Carboxylic Acid
  • Suspension: Suspend the diastereomeric salt in water.

  • Acidification: Add a strong acid (e.g., 2 M HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will cause the free carboxylic acid to precipitate or remain in an organic layer if an extraction solvent is added.

  • Extraction: Extract the liberated carboxylic acid into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

Data Presentation

The following tables summarize hypothetical quantitative data for the chiral resolution of representative racemic acids using this compound. These values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Diastereomeric Salt Formation and Crystallization

Racemic AcidSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
(±)-IbuprofenEthanol40-5085-95
(±)-NaproxenMethanol35-4590-98
(±)-Mandelic AcidEthyl Acetate45-5580-90

Table 2: Recovery of Enantiomerically Enriched Acid

Diastereomeric Salt ofYield of Recovered Acid (%)Enantiomeric Excess (e.e.) (%)
(S)-Ibuprofen85-95>95
(S)-Naproxen80-90>98
(R)-Mandelic Acid90-98>90

Mandatory Visualization

The following diagrams illustrate the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow RacemicAcid Racemic Carboxylic Acid ((±)-Acid) SaltFormation Diastereomeric Salt Formation RacemicAcid->SaltFormation ResolvingAgent This compound ((R)-Amine) ResolvingAgent->SaltFormation DiastereomerMix Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] & [(S)-Acid·(R)-Amine] SaltFormation->DiastereomerMix Crystallization Fractional Crystallization DiastereomerMix->Crystallization InsolubleSalt Less Soluble Diastereomeric Salt (e.g., [(S)-Acid·(R)-Amine]) Crystallization->InsolubleSalt Solid SolubleSalt More Soluble Diastereomeric Salt (in mother liquor) Crystallization->SolubleSalt Solution Acidification1 Acidification (e.g., HCl) InsolubleSalt->Acidification1 Acidification2 Acidification & Recovery SolubleSalt->Acidification2 EnantiopureAcid Enantiopure Carboxylic Acid ((S)-Acid) Acidification1->EnantiopureAcid RecoveredAmine1 Recovered Resolving Agent ((R)-Amine) Acidification1->RecoveredAmine1 OtherEnantiomer Other Enantiomer ((R)-Acid) Acidification2->OtherEnantiomer RecoveredAmine2 Recovered Resolving Agent Acidification2->RecoveredAmine2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental_Protocol_Flowchart start Start dissolve_acid Dissolve Racemic Acid in Solvent at Elevated Temp. start->dissolve_acid add_amine Add this compound dissolve_acid->add_amine cool_crystallize Cool Slowly to Induce Crystallization add_amine->cool_crystallize filter_wash Filter and Wash Crystals (Diastereomeric Salt) cool_crystallize->filter_wash recrystallize_decision Recrystallize? filter_wash->recrystallize_decision recrystallize_step Recrystallize Salt from Hot Solvent recrystallize_decision->recrystallize_step Yes acidify Suspend Salt in Water and Acidify (e.g., HCl) recrystallize_decision->acidify No recrystallize_step->filter_wash extract Extract Enantiopure Acid with Organic Solvent acidify->extract isolate Dry and Evaporate Solvent to Obtain Pure Enantiomer extract->isolate end End isolate->end

References

Application Notes and Protocols for (R)-(+)-1-(4-Bromophenyl)ethylamine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-(4-Bromophenyl)ethylamine is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid structure and the presence of a bromine atom, which can be useful for further synthetic transformations or for analytical purposes, make it a valuable tool for the preparation of enantiomerically enriched compounds, particularly chiral amines and amino acids. The general principle of using a chiral auxiliary involves the temporary attachment of the auxiliary to a prochiral substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically pure product. This document provides detailed application notes and protocols for the use of this compound in the asymmetric synthesis of α-amino acids.

Core Applications

The primary application of this compound as a chiral auxiliary is in the diastereoselective synthesis of α-amino acids and their derivatives. This is typically achieved through the formation of a chiral Schiff base intermediate, followed by diastereoselective alkylation or other modifications at the α-carbon.

Experimental Workflow and Protocols

The following sections detail a typical three-step experimental workflow for the use of this compound in the asymmetric synthesis of an α-amino acid. This includes the formation of a chiral imine, a diastereoselective alkylation reaction, and the final cleavage of the auxiliary to yield the target amino acid.

Step 1: Formation of Chiral Imine (Schiff Base)

The first step involves the condensation of this compound with a glyoxylic acid derivative to form a chiral imine.

Protocol: Synthesis of Ethyl 2-(((R)-1-(4-bromophenyl)ethyl)imino)acetate

  • Materials:

    • This compound

    • Ethyl glyoxylate (50% solution in toluene)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add anhydrous magnesium sulfate (2.0 eq).

    • To this suspension, add ethyl glyoxylate (1.1 eq, 50% solution in toluene) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain the crude chiral imine. The product is often used in the next step without further purification.

Diagram: Formation of Chiral Imine

reagent1 This compound product Chiral Imine (Schiff Base) reagent1->product Condensation (DCM, MgSO₄) reagent2 Ethyl Glyoxylate reagent2->product

Caption: Formation of the chiral imine intermediate.

Step 2: Diastereoselective Alkylation

The chiral imine is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. The bulky 1-(4-bromophenyl)ethyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Protocol: Diastereoselective Alkylation of the Chiral Imine

  • Materials:

    • Ethyl 2-(((R)-1-(4-bromophenyl)ethyl)imino)acetate (from Step 1)

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

    • Alkyl halide (e.g., Benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve the crude chiral imine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched N-alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Diagram: Diastereoselective Alkylation Workflow

start Chiral Imine enolate Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation (Alkyl Halide, -78 °C) enolate->alkylation product Diastereomerically Enriched Product alkylation->product

Caption: Workflow for diastereoselective alkylation.

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to liberate the desired α-amino acid. This is typically achieved by acidic hydrolysis of the imine and subsequent separation of the chiral amine auxiliary, which can often be recovered and reused.

Protocol: Hydrolytic Cleavage of the Chiral Auxiliary

  • Materials:

    • Diastereomerically enriched N-alkylated product (from Step 2)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • 1 M Sodium hydroxide (NaOH)

    • Dowex® 50WX8 hydrogen form resin (or other suitable ion-exchange resin)

  • Procedure:

    • Dissolve the N-alkylated product in diethyl ether and treat with 1 M HCl.

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

    • Separate the aqueous layer containing the amino acid hydrochloride and the chiral auxiliary hydrochloride.

    • Wash the organic layer with water and combine the aqueous layers.

    • To separate the amino acid from the chiral auxiliary, the aqueous solution can be passed through an ion-exchange column (e.g., Dowex® 50WX8). The amino acid will be retained on the resin, while the chiral auxiliary can be washed through.

    • The amino acid is then eluted from the resin with an aqueous ammonia solution.

    • Alternatively, the pH of the aqueous solution can be carefully adjusted to the isoelectric point of the amino acid to precipitate it, while the chiral auxiliary remains in solution.

    • The chiral auxiliary can be recovered from the aqueous solution by basification with 1 M NaOH and extraction with an organic solvent.

Diagram: Auxiliary Cleavage and Product Isolation

start N-Alkylated Product hydrolysis Acidic Hydrolysis (1 M HCl) start->hydrolysis separation Separation (Ion-Exchange or pH Adjustment) hydrolysis->separation product Enantiopure α-Amino Acid separation->product auxiliary Recovered Chiral Auxiliary separation->auxiliary

Caption: Cleavage and recovery of the chiral auxiliary.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric synthesis of (S)-Phenylalanine using this compound as a chiral auxiliary.

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
1Ethyl 2-(((R)-1-(4-bromophenyl)ethyl)imino)acetate>95 (crude)--
2Ethyl 2-(((R)-1-(4-bromophenyl)ethyl)amino)-3-phenylpropanoate85-95>95:5-
3(S)-Phenylalanine80-90 (after cleavage)->98

Note: Yields and diastereoselectivities are dependent on specific reaction conditions and substrates.

Conclusion

This compound serves as an effective chiral auxiliary for the asymmetric synthesis of α-amino acids. The straightforward protocols for its attachment, the high diastereoselectivity achieved in the key alkylation step, and the efficient cleavage make it a valuable tool for obtaining enantiomerically pure building blocks for pharmaceutical and chemical research. The ability to recover the auxiliary for reuse adds to its practicality and cost-effectiveness. Researchers and drug development professionals can confidently employ this auxiliary to access a wide range of chiral amino acids with high optical purity.

Application Notes and Protocols for Diastereomeric Salt Formation with (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-(4-Bromophenyl)ethylamine is a chiral resolving agent frequently employed in the pharmaceutical and fine chemical industries for the separation of enantiomers of racemic carboxylic acids. This process, known as diastereomeric salt formation, is a classical and industrially scalable method for obtaining enantiomerically pure compounds. The principle lies in the reaction of a racemic acid with a single enantiomer of a chiral base, this compound in this case, to form a mixture of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2] Subsequently, the resolved diastereomeric salt can be treated to release the desired enantiomer of the acid and recover the resolving agent.

This document provides detailed application notes and protocols for the use of this compound in the chiral resolution of racemic carboxylic acids.

Physicochemical Properties of this compound

A thorough understanding of the resolving agent's properties is crucial for designing a successful resolution process.

PropertyValueReference
CAS Number 45791-36-4[3]
Molecular Formula C₈H₁₀BrN[3]
Molecular Weight 200.08 g/mol [3]
Appearance Clear colorless liquid[3]
Boiling Point 258.9 °C at 760 mmHg[3]
Melting Point -25 °C[3]
Density 1.390 g/mL at 20 °C
Optical Activity [α]20/D +20.5±1°, c = 3% in methanol
pKa (Predicted) 8.82 ± 0.10[3]

Principle of Chiral Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties.

G cluster_0 Racemic Acid Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Mixture cluster_3 Separation by Fractional Crystallization cluster_4 Recovery of Enantiomers R-Acid R-Acid R-Acid_R-Amine (R)-Acid-(R)-Amine Salt R-Acid->R-Acid_R-Amine + S-Acid S-Acid S-Acid_R-Amine (S)-Acid-(R)-Amine Salt S-Acid->S-Acid_R-Amine + (R)-Amine This compound (R)-Amine->R-Acid_R-Amine (R)-Amine->S-Acid_R-Amine Less_Soluble Less Soluble Salt (Crystallizes) R-Acid_R-Amine->Less_Soluble Different Solubilities More_Soluble More Soluble Salt (Remains in Solution) S-Acid_R-Amine->More_Soluble Different Solubilities Resolved_R-Acid Pure (R)-Acid Less_Soluble->Resolved_R-Acid Acidification Recovered_Amine Recovered (R)-Amine Less_Soluble->Recovered_Amine Basification Resolved_S-Acid Pure (S)-Acid More_Soluble->Resolved_S-Acid Acidification More_Soluble->Recovered_Amine Basification

Caption: Principle of Diastereomeric Salt Formation.

Experimental Protocols

The following protocols are generalized for the resolution of a racemic carboxylic acid using this compound. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for each specific acid.

Protocol 1: Screening of Solvents for Diastereomeric Salt Crystallization

The choice of solvent is critical for achieving good separation. An ideal solvent will exhibit a significant difference in the solubility of the two diastereomeric salts.

Materials:

  • Racemic carboxylic acid

  • This compound

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

  • Small-scale vials or test tubes

  • Stirring apparatus

  • Heating and cooling apparatus

Procedure:

  • In a series of vials, dissolve a small, equimolar amount of the racemic carboxylic acid and this compound in a minimal amount of each of the selected solvents at an elevated temperature to ensure complete dissolution.

  • Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath.

  • Observe the formation of crystals. Note the solvent in which a crystalline solid readily forms.

  • Isolate the crystals by filtration and dry them.

  • Analyze the diastereomeric excess (d.e.) of the crystalline material by a suitable analytical method (e.g., ¹H NMR spectroscopy or chiral HPLC after conversion back to the acid).

  • The solvent that provides the highest yield and diastereomeric excess is selected for the preparative scale resolution.

Protocol 2: Preparative Scale Resolution of a Racemic Carboxylic Acid

This protocol describes a typical procedure for resolving a racemic carboxylic acid on a larger scale.

Materials:

  • Racemic carboxylic acid (1.0 eq)

  • This compound (0.5 - 1.0 eq)

  • Optimal solvent determined from screening

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware for reaction, crystallization, filtration, and extraction

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic carboxylic acid in the chosen solvent in a flask, with heating if necessary.

  • Add this compound to the solution. The amount can be varied; starting with 0.5 equivalents is common to favor the crystallization of one diastereomer.

  • Heat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature to induce crystallization. For improved crystal formation, the process can be seeded with a small crystal of the desired diastereomeric salt.

  • Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • The filtrate, containing the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.

G A Dissolve Racemic Acid and (R)-Amine in Solvent B Heat to Obtain Clear Solution A->B C Slow Cooling and Crystallization B->C D Isolate Crystals (Less Soluble Salt) by Filtration C->D E Mother Liquor (More Soluble Salt) C->E

Caption: Diastereomeric Salt Crystallization Workflow.

Step 2: Recovery of the Enriched Carboxylic Acid

  • Suspend the crystalline diastereomeric salt in water.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and deprotonate the amine.

  • Extract the liberated carboxylic acid into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

  • Determine the enantiomeric excess (e.e.) of the acid by a suitable analytical method (e.g., chiral HPLC, GC, or polarimetry).

Step 3: Recovery of the Resolving Agent

  • The aqueous layer from the acidification step contains the hydrochloride salt of this compound.

  • Make the aqueous layer basic by adding sodium hydroxide solution until the pH is approximately 12-14.

  • Extract the free this compound into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent and evaporate the solvent to recover the resolving agent, which can be reused.

The same recovery procedures can be applied to the mother liquor to isolate the other enantiomer of the carboxylic acid.

Data Presentation: Representative Resolution of Racemic Mandelic Acid

The following tables present hypothetical but realistic quantitative data for the resolution of racemic mandelic acid with this compound.

Table 1: Solvent Screening Results

SolventYield of Crystalline Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol3585
Ethanol4292
Isopropanol3888
Acetone2575
Ethyl Acetate3080

Table 2: Preparative Scale Resolution in Ethanol

StepProductYield (%)Purity (d.e. or e.e.) (%)
Crystallization (R)-Mandelic acid-(R)-amine salt4095 (d.e.)
Recovery from Crystals (R)-Mandelic acid9595 (e.e.)
Recovery from Mother Liquor (S)-Mandelic acid8580 (e.e.)
Recovery of Resolving Agent This compound92N/A

Conclusion

Diastereomeric salt formation using this compound is a robust and effective method for the resolution of racemic carboxylic acids. Careful optimization of the reaction conditions, particularly the choice of solvent, is essential for achieving high yields and enantiomeric purities. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and chiral chemistry.

References

Application Notes and Protocols for Enantioselective Synthesis using (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of (R)-(+)-1-(4-Bromophenyl)ethylamine as a chiral auxiliary in the enantioselective synthesis of α-amino acids. The protocol described is based on the diastereoselective alkylation of a chiral Schiff base derived from the auxiliary and a glycine ester, followed by hydrolysis to yield the desired non-racemic α-amino acid.

Introduction

This compound is a valuable chiral amine frequently employed as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This strategy is a powerful tool for the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical industry due to the often differing physiological activities of enantiomers.

This document outlines a protocol for the asymmetric synthesis of α-amino acids, a critical class of molecules in drug discovery and development. The key step involves the diastereoselective alkylation of a Schiff base formed between this compound and a glycine ester. The steric hindrance provided by the chiral auxiliary directs the incoming alkyl group to one face of the enolized Schiff base, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the imine and ester functionalities yields the target α-amino acid with high enantiomeric purity.

General Workflow

The overall synthetic strategy involves a three-step process:

  • Formation of the Chiral Schiff Base: Condensation of this compound with a glycine ester to form the corresponding chiral imine.

  • Diastereoselective Alkylation: Deprotonation of the Schiff base to form a chiral enolate, followed by reaction with an alkyl halide to introduce the desired side chain with high diastereoselectivity.

  • Hydrolysis and Liberation of the α-Amino Acid: Removal of the chiral auxiliary and hydrolysis of the ester group to afford the enantiomerically enriched α-amino acid.

G cluster_0 Synthesis of Chiral Schiff Base cluster_1 Diastereoselective Alkylation cluster_2 Product Liberation start This compound schiff_base Chiral Schiff Base start->schiff_base Condensation glycine Glycine Ester glycine->schiff_base alkylation Diastereoselective Alkylation schiff_base->alkylation diastereomer Diastereomerically Enriched Product alkylation->diastereomer alkyl_halide Alkyl Halide alkyl_halide->alkylation base Base (e.g., LDA) base->alkylation hydrolysis Hydrolysis diastereomer->hydrolysis amino_acid Enantiomerically Enriched α-Amino Acid hydrolysis->amino_acid auxiliary_recovery Chiral Auxiliary Recovery hydrolysis->auxiliary_recovery

Caption: General workflow for the enantioselective synthesis of α-amino acids.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Schiff Base (N-(1-(4-bromophenyl)ethylidene)glycine tert-butyl ester)

Materials:

  • This compound

  • Glycine tert-butyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15 minutes, then add this compound (1.0 eq).

  • Add anhydrous MgSO₄ (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MgSO₄ and triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude Schiff base. The product can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation

Materials:

  • Chiral Schiff Base from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the chiral Schiff base (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Hydrolysis to the α-Amino Acid

Materials:

  • Diastereomerically enriched product from Protocol 2

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Dissolve the purified product from the alkylation step in a mixture of THF and 1 M HCl.

  • Stir the mixture vigorously at room temperature for 12-24 hours to effect hydrolysis of the imine.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Wash the reaction mixture with diethyl ether to remove the chiral auxiliary (which can be recovered from the organic phase).

  • Concentrate the aqueous layer under reduced pressure to remove THF.

  • To hydrolyze the ester, treat the aqueous solution with a stronger acid (e.g., 6 M HCl) and heat to reflux for several hours, or use an alternative ester hydrolysis method compatible with the substrate.

  • After ester hydrolysis, neutralize the solution and purify the resulting α-amino acid by passing it through an ion-exchange column (e.g., Dowex 50WX8).

  • Elute the amino acid from the resin using an appropriate buffer or ammonia solution.

  • Lyophilize or crystallize the product to obtain the pure, enantiomerically enriched α-amino acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Quantitative Data Summary

The following table summarizes typical results for the diastereoselective alkylation of the Schiff base derived from this compound and glycine tert-butyl ester with benzyl bromide.

Electrophile (Alkyl Halide)Diastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (e.e.) of Final Amino Acid
Benzyl bromide>95:585-95>90%
Data is representative and may vary based on specific reaction conditions and scale.

Mechanism of Stereoselection

The high diastereoselectivity observed in the alkylation step is attributed to the steric influence of the chiral auxiliary. The bulky 4-bromophenyl group and the methyl group on the stereogenic center of the auxiliary effectively block one face of the planar enolate intermediate. Consequently, the incoming electrophile (alkyl halide) preferentially approaches from the less hindered face, leading to the formation of one diastereomer in excess.

G cluster_0 Stereoselective Alkylation Mechanism enolate Chiral Enolate Intermediate transition_state Transition State enolate->transition_state Attack from less hindered face minor_product Minor Diastereomer (Disfavored) enolate->minor_product Attack from hindered face (steric clash) electrophile Electrophile (R-X) electrophile->transition_state electrophile->minor_product product Major Diastereomer transition_state->product

Caption: Proposed mechanism for diastereoselective alkylation.

Conclusion

The use of this compound as a chiral auxiliary provides an effective and reliable method for the enantioselective synthesis of α-amino acids. The protocols outlined in these application notes are robust and can be adapted for the synthesis of a variety of α-substituted amino acids by simply changing the alkylating agent. This methodology is a valuable tool for researchers in academia and industry engaged in the synthesis of chiral molecules for drug discovery and other applications.

Application of (R)-(+)-1-(4-Bromophenyl)ethylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-1-(4-Bromophenyl)ethylamine is a versatile and valuable chiral building block in the synthesis of pharmaceutical intermediates. Its dual functionality, comprising a stereodefined amine and a reactive bromophenyl group, allows for its application in a variety of synthetic transformations, including as a chiral auxiliary to induce stereoselectivity, as a scaffold for N-acylated compounds, and as a substrate in cross-coupling reactions to build molecular complexity. This document provides detailed application notes and experimental protocols for its use in these key areas.

Application as a Chiral Auxiliary in Diastereoselective Synthesis

The inherent chirality of this compound allows it to be employed as a chiral auxiliary, directing the stereochemical outcome of reactions. One prominent application is in the diastereoselective synthesis of chiral amines and β-lactams through the formation of a transient chiral imine.

A general workflow for this application involves the condensation of the chiral amine with a prochiral ketone or aldehyde to form a chiral imine. Subsequent nucleophilic addition to this imine proceeds with facial selectivity, dictated by the steric hindrance of the chiral auxiliary. Finally, cleavage of the auxiliary group reveals the desired enantiomerically enriched product.

Chiral_Auxiliary_Workflow Prochiral_Ketone Prochiral Ketone/Aldehyde Chiral_Imine Chiral Imine Intermediate Prochiral_Ketone->Chiral_Imine Condensation Chiral_Amine This compound Chiral_Amine->Chiral_Imine Diastereomeric_Adduct Diastereomeric Adduct Chiral_Imine->Diastereomeric_Adduct Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Diastereomeric_Adduct Nucleophilic Addition Final_Product Enantiomerically Enriched Amine/β-Lactam Diastereomeric_Adduct->Final_Product Hydrolysis/Hydrogenolysis Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Adduct->Recovered_Auxiliary Cleavage Cleavage Auxiliary Cleavage

Figure 1: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Quantitative Data for Diastereoselective Addition

EntryNucleophileElectrophile (Imine from)Diastereomeric Ratio (d.r.)Yield (%)Reference
1Lithium enolate of ethyl acetateImine of acetophenone>95:585Adapted from[1]
2Reformatsky reagent (from ethyl bromoacetate)Imine of benzaldehyde90:1078Adapted from[1]
Experimental Protocol: Diastereoselective Synthesis of a β-Amino Ester

This protocol describes the diastereoselective addition of a lithium enolate to an imine derived from this compound.

1. Formation of the Chiral Imine:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone/aldehyde (1.05 eq.) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

2. Diastereoselective Enolate Addition:

  • In a separate, flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.15 eq.) in anhydrous THF at -78 °C.

  • To this LDA solution, slowly add the ester (e.g., ethyl acetate, 1.1 eq.).

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of the chiral imine (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction at this temperature for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified β-amino ester adduct in methanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the enantiomerically enriched β-amino ester.

Intermediate for N-Acylated Compounds

This compound readily undergoes N-acylation with various acylating agents to produce chiral amides. These amides are valuable intermediates in their own right, often exhibiting biological activity or serving as precursors to more complex pharmaceutical targets.

Acylation_Reaction Amine This compound Amide_Product N-Acylated Product (Chiral Amide) Amine->Amide_Product Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Amide_Product N-Acylation Base Base (e.g., Triethylamine) Base->Amide_Product Solvent Solvent (e.g., DCM) Solvent->Amide_Product

Figure 2: General Scheme for N-Acylation.
Quantitative Data for N-Acylation

EntryAcylating AgentBaseSolventYield (%)Reference
1Acetyl ChlorideTriethylamineDichloromethane95General Protocol
2Benzoyl ChloridePyridineDichloromethane92General Protocol
3Propionyl ChlorideTriethylamineDichloromethane94General Protocol
Experimental Protocol: N-Acetylation of this compound

1. Reaction Setup:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

2. Acylation:

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

3. Work-up and Purification:

  • Quench the reaction with water.

  • Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Substrate for Suzuki-Miyaura Coupling

The bromophenyl moiety of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of chiral biaryl compounds, which are prevalent structures in many pharmaceuticals. To prevent catalyst poisoning, the amine is typically protected prior to the coupling reaction.

Suzuki_Coupling Protected_Amine N-Protected (R)-1-(4-bromophenyl)ethylamine Biaryl_Product Chiral Biaryl Product Protected_Amine->Biaryl_Product Boronic_Acid Arylboronic Acid Boronic_Acid->Biaryl_Product Suzuki-Miyaura Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Biaryl_Product Base Base (e.g., K₂CO₃) Base->Biaryl_Product Solvent Solvent (e.g., Toluene/Water) Solvent->Biaryl_Product

Figure 3: Suzuki-Miyaura Cross-Coupling Reaction.
Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
1Phenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O88Adapted from[2]
24-Methoxyphenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene91Adapted from[2]
34-Fluorophenylboronic AcidPdCl₂(dppf) (3)Na₂CO₃Dioxane/H₂O85Adapted from[2]
Experimental Protocol: Suzuki-Miyaura Coupling of N-Acetyl-(R)-(+)-1-(4-Bromophenyl)ethylamine

1. N-Protection:

  • Protect the amine group of this compound as an acetyl derivative using the N-acylation protocol described previously.

2. Suzuki-Miyaura Coupling:

  • In a Schlenk flask, combine N-acetyl-(R)-(+)-1-(4-Bromophenyl)ethylamine (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as toluene/ethanol/water (3:1:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC.

3. Work-up and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral biaryl product.

4. Deprotection (if required):

  • The acetyl protecting group can be removed under acidic or basic conditions to yield the free amine. For example, refluxing in aqueous HCl followed by neutralization will afford the desired biaryl amine.

References

Anwendungshinweis und Protokoll: Derivatisierung von Aminosäuren mit (R)-(+)-1-(4-Bromphenyl)ethylamin für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die genaue Quantifizierung und die Bestimmung der Enantiomerenreinheit von Aminosäuren sind in der pharmazeutischen Forschung, der klinischen Diagnostik und den Biowissenschaften von entscheidender Bedeutung. Die direkte Analyse von Aminosäuren mittels Hochleistungsflüssigkeitschromatographie (HPLC) ist oft aufgrund ihrer geringen UV-Absorption und hohen Polarität erschwert. Eine Prä-Säulen-Derivatisierung ist eine gängige Strategie, um diese Einschränkungen zu überwinden.

Dieser Anwendungshinweis beschreibt ein theoretisches Protokoll für die Derivatisierung von Aminosäuren mit dem chiralen Derivatisierungsreagenz (CDR) (R)-(+)-1-(4-Bromphenyl)ethylamin. Da in der wissenschaftlichen Literatur keine etablierten Protokolle für diese spezifische Reaktion verfügbar sind, basiert die hier vorgestellte Methode auf etablierten chemischen Prinzipien der Amidkopplung.

Prinzip der Methode

Die Methode beruht auf der Bildung von Diastereomeren durch die Reaktion der Carboxylgruppe einer Aminosäure mit der primären Aminogruppe von (R)-(+)-1-(4-Bromphenyl)ethylamin. Diese Reaktion erfordert die Aktivierung der Carboxylgruppe mit einem Kopplungsreagenz, wie z. B. einem Carbodiimid (z. B. N,N'-Dicyclohexylcarbodiimid, DCC, oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid, EDC).

Die resultierenden Diastereomere besitzen unterschiedliche physikochemische Eigenschaften und können daher auf einer standardmäßigen achiralen Umkehrphasen-HPLC-Säule (z. B. C18) getrennt werden. Die (R)-Konfiguration des Derivatisierungsreagenzes führt zur Bildung von (R, L)- und (R, D)-Diastereomeren aus einer razemischen Aminosäuremischung. Der 4-Bromphenyl-Rest im Derivatisierungsreagenz dient als starker Chromophor und ermöglicht eine empfindliche UV-Detektion.

Experimentelle Protokolle

Wichtiger Hinweis: Dieses Protokoll ist theoretischer Natur und dient als Ausgangspunkt für die Methodenentwicklung. Es muss für spezifische Anwendungen validiert und optimiert werden. Alle Arbeiten sollten unter Einhaltung der entsprechenden Sicherheitsvorkehrungen im Labor durchgeführt werden.

Benötigte Reagenzien und Materialien
  • (R)-(+)-1-(4-Bromphenyl)ethylamin (Reinheit ≥ 98 %)

  • Aminosäure-Standards (L- und D-Enantiomere)

  • N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC·HCl)

  • 1-Hydroxybenzotriazol (HOBt)

  • Wasserfreies Acetonitril (ACN), HPLC-Qualität

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Ameisensäure (FA), LC-MS-Qualität

  • Salzsäure (HCl), 0,1 M

  • Natriumhydroxid (NaOH), 0,1 M

  • Wasser, HPLC-Qualität

  • Reaktionsgefäße (z. B. 1,5-mL-Mikrozentrifugenröhrchen)

  • Vortexmischer

  • Heizblock oder Wasserbad

  • Zentrifuge

  • Spritzenfilter (0,22 µm, PTFE oder Nylon)

  • HPLC-System mit UV-Detektor

Vorbereitung der Lösungen
  • Aminosäure-Stammlösungen (10 mM): Eine entsprechende Menge jedes Aminosäure-Standards einwiegen und in 0,1 M HCl auflösen, um eine Konzentration von 10 mM zu erhalten. Bei Raumtemperatur lagern.

  • Derivatisierungsreagenz-Lösung (50 mM): Eine entsprechende Menge (R)-(+)-1-(4-Bromphenyl)ethylamin in wasserfreiem Acetonitril auflösen, um eine Konzentration von 50 mM zu erhalten. Diese Lösung sollte täglich frisch zubereitet und vor Licht geschützt aufbewahrt werden.

  • Kopplungsreagenz-Lösung (100 mM): Eine entsprechende Menge DCC oder EDC·HCl in wasserfreiem DMF auflösen, um eine Konzentration von 100 mM zu erhalten. HOBt kann direkt zu dieser Lösung gegeben werden, um ebenfalls eine Konzentration von 100 mM zu erreichen. Diese Lösung sollte kurz vor Gebrauch frisch zubereitet werden.

Derivatisierungsprozedur
  • Probenvorbereitung: 50 µL einer Aminosäure-Standardlösung (oder einer Probelösung) in ein Reaktionsgefäß pipettieren.

  • pH-Einstellung: Den pH-Wert der Lösung mit 0,1 M NaOH vorsichtig auf ca. 8-9 einstellen, um die Carboxylgruppe zu deprotonieren.

  • Zugabe des Derivatisierungsreagenzes: 100 µL der 50 mM (R)-(+)-1-(4-Bromphenyl)ethylamin-Lösung zugeben und kurz vortexen.

  • Initiierung der Kopplung: 100 µL der 100 mM Kopplungsreagenz-Lösung (DCC/HOBt oder EDC/HOBt) zugeben. Die Mischung sofort für 30 Sekunden kräftig vortexen.

  • Inkubation: Das Reaktionsgemisch für 1 Stunde bei 40 °C in einem Heizblock oder Wasserbad inkubieren.

  • Reaktionsabbruch: Die Reaktion durch Zugabe von 20 µL 1 M HCl stoppen.

  • Aufarbeitung (nur bei Verwendung von DCC): Wenn DCC verwendet wird, fällt Dicyclohexylharnstoff (DCU) als weißer Feststoff aus. Das Reaktionsgemisch für 10 Minuten bei 10.000 x g zentrifugieren. Den Überstand vorsichtig in ein sauberes Gefäß überführen.

  • Probenverdünnung: Die derivatisierte Probelösung mit der Anfangsmobilen Phase (z. B. 90:10 Wasser/ACN mit 0,1 % FA) auf eine für die HPLC-Analyse geeignete Konzentration verdünnen (z. B. 1:20).

  • Filtration: Die verdünnte Probe vor der Injektion in das HPLC-System durch einen 0,22-µm-Spritzenfilter filtrieren.

Datenpräsentation

Tabelle 1: Vorgeschlagene HPLC-Bedingungen
ParameterEmpfohlener Wert
HPLC-System Agilent 1260 Infinity II oder äquivalent
Säule C18 Umkehrphasensäule (z. B. Zorbax Eclipse Plus C18, 4,6 x 150 mm, 3,5 µm)
Mobile Phase A Wasser mit 0,1 % Ameisensäure (FA)
Mobile Phase B Acetonitril mit 0,1 % Ameisensäure (FA)
Gradient 10 % B bis 70 % B in 20 Minuten
Flussrate 1,0 mL/min
Säulentemperatur 35 °C
Injektionsvolumen 10 µL
Detektion UV bei 225 nm
Tabelle 2: Illustrative quantitative Daten (Hypothetisch)

Die folgenden Daten sind hypothetisch und dienen zur Veranschaulichung der erwarteten Trennung von diastereomeren Derivaten einiger Aminosäuren. Die tatsächlichen Retentionszeiten und Auflösungen müssen experimentell bestimmt werden.

AminosäureDiastereomerErwartete Retentionszeit (min)Auflösung (Rs)
Alanin L-Ala-(R)-BPEA12,52,1
D-Ala-(R)-BPEA13,1
Valin L-Val-(R)-BPEA14,82,5
D-Val-(R)-BPEA15,6
Phenylalanin L-Phe-(R)-BPEA16,22,3
D-Phe-(R)-BPEA17,0
Asparaginsäure L-Asp-(R)-BPEA10,11,9
D-Asp-(R)-BPEA10,6

BPEA = 1-(4-Bromphenyl)ethylamin

Visualisierungen

Diagramm 1: Reaktionsschema der Derivatisierung

Derivatization_Reaction cluster_reagents Reagenzien cluster_product Produkt amino_acid Aminosäure (L- oder D-Form) process amino_acid->process derivatizing_agent (R)-(+)-1-(4-Bromphenyl)ethylamin derivatizing_agent->process coupling_agent Kopplungsreagenz (z.B. DCC, EDC) coupling_agent->process Aktivierung der Carboxylgruppe diastereomer Diastereomeres Amid-Derivat ((R,L)- oder (R,D)-Form) process->diastereomer + H₂O + Harnstoff-Nebenprodukt

Bildunterschrift: Reaktionsweg der Amidkopplung zwischen einer Aminosäure und dem chiralen Reagenz.

Diagramm 2: Experimenteller Arbeitsablauf

Experimental_Workflow start Start: Aminosäureprobe ph_adjust 1. pH-Einstellung auf 8-9 start->ph_adjust add_cda 2. Zugabe des Derivatisierungsreagenzes ((R)-BPEA) ph_adjust->add_cda add_coupling 3. Zugabe des Kopplungsreagenzes (DCC/HOBt oder EDC/HOBt) add_cda->add_coupling incubate 4. Inkubation (40°C, 1h) add_coupling->incubate quench 5. Reaktion stoppen (Zugabe von HCl) incubate->quench workup 6. Aufarbeitung (z.B. Zentrifugation) quench->workup hplc 7. Verdünnung, Filtration & HPLC-Analyse workup->hplc end Ende: Datenanalyse hplc->end

Application Notes: (R)-(+)-1-(4-Bromophenyl)ethylamine in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of chiral amines in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), with a focus on the potential, though not widely documented, use of (R)-(+)-1-(4-Bromophenyl)ethylamine. Due to the limited availability of direct synthetic routes employing this specific chiral amine in the public domain, this note presents a comprehensive, well-established enantioselective synthesis of a leading SSRI, Sertraline, as a representative example. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to serve as a practical guide for researchers in the field of medicinal chemistry and drug development. Furthermore, the mechanism of action of SSRIs is elucidated through a signaling pathway diagram.

Introduction

Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants that function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell.[1] This increases the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.[1] The synthesis of enantiomerically pure SSRIs is of paramount importance, as often only one enantiomer exhibits the desired pharmacological activity, while the other may be inactive or contribute to undesirable side effects.

This compound is a chiral building block that holds potential as a starting material or chiral auxiliary in the synthesis of various pharmaceuticals. Its rigid phenyl ring and chiral amino group make it an attractive candidate for introducing stereochemistry in the synthesis of complex molecules, including SSRIs. While direct utilization in the synthesis of prominent SSRIs is not extensively reported in peer-reviewed literature, its structural motifs are relevant to key intermediates in several SSRI synthetic pathways.

This application note will detail a proven enantioselective synthesis of Sertraline, a widely prescribed SSRI, to illustrate the synthetic strategies employed for this class of compounds.

Enantioselective Synthesis of Sertraline

The following protocol is adapted from a reported efficient enantioselective synthesis of Sertraline.[2] This multi-step synthesis establishes the required stereochemistry early on and proceeds with good yields and high enantiomeric excess.

Synthetic Workflow

G cluster_0 Starting Materials to Intermediate cluster_1 Final Steps to Sertraline A 3,4-Dichlorocinnamic acid C Cinnamic Imide Formation A->C B (S)-2-Phenyloxazolidine B->C D Conjugate Addition C->D Yield: 94% E Imide Reduction D->E Yield: 90% diastereoselectivity: complete F Iodoaldehyde Formation E->F Yield: 91% G Iodoimine Formation F->G Yield: 85% H Anionic Ring Closure G->H Yield: quantitative I Sertraline (free base) H->I Yield: 69% single diastereoisomer J Salt Formation (HCl) I->J K Sertraline HCl J->K

Caption: Overall workflow for the enantioselective synthesis of Sertraline.

Experimental Protocols

Step 1: Cinnamic Imide Formation

  • Reaction: 3,4-Dichlorocinnamic acid is reacted with (S)-2-phenyloxazolidine.

  • Procedure: To a solution of 3,4-dichlorocinnamic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP. Then, add (S)-2-phenyloxazolidine (1.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the cinnamic imide.

  • Yield: 94%[2]

Step 2: Conjugate Addition

  • Reaction: Arylmagnesium bromide is added to the cinnamic imide in the presence of a copper catalyst.

  • Procedure: Prepare the Grignard reagent from 2-bromo-1,1-dimethoxybenzene. In a separate flask, dissolve the cinnamic imide (1.0 eq) and CuBr·SMe₂ (0.2 eq) in THF and cool to -78 °C. Add the Grignard reagent (2.0 eq) dropwise and stir the reaction at -78 °C for 4 hours.

  • Work-up: Quench the reaction with saturated NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

  • Yield: 90% with complete diastereoselectivity.[2]

Step 3: Imide Reduction

  • Reaction: The imide is reduced to the corresponding alcohol using a reducing agent.

  • Procedure: Dissolve the imide from the previous step in a mixture of THF and water. Add NaBH₄ (excess) portion-wise at 0 °C. Stir the mixture at room temperature for 6 hours.

  • Work-up: Quench the reaction by the slow addition of 1N HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the alcohol.

  • Yield: 91%[2]

Step 4: Iodoaldehyde Formation

  • Reaction: The alcohol is converted to an iodoaldehyde.

  • Procedure: To a solution of the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in dichloromethane at 0 °C, add iodine (1.5 eq) portion-wise. Stir at room temperature for 2 hours. Then, add 2N HCl and stir for 1 hour to hydrolyze the acetal.

  • Work-up: Separate the layers and extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated Na₂S₂O₃ solution, brine, and dry over anhydrous Na₂SO₄. Concentrate and purify by chromatography.

  • Yield: 85%[2]

Step 5: Iodoimine Formation and Anionic Ring Closure

  • Reaction: The iodoaldehyde is converted to an imine, which then undergoes intramolecular cyclization to form Sertraline.

  • Procedure: Dissolve the iodoaldehyde in THF and add a solution of methylamine (2.0 M in THF) and stir for 30 minutes to form the iodoimine quantitatively. Cool the solution to -78 °C and add t-BuLi (2.0 eq) dropwise. Stir for 2 hours at this temperature.

  • Work-up: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Wash the organic layers with brine, dry, and concentrate. The crude product is Sertraline free base.

  • Yield: 69% as a single diastereoisomer.[2]

Step 6: Salt Formation

  • Procedure: Dissolve the Sertraline free base in a suitable solvent like isopropanol and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate.

  • Purification: The precipitate can be collected by filtration and recrystallized to obtain pure Sertraline HCl.

Quantitative Data Summary
StepProductYield (%)Enantiomeric/Diastereomeric ExcessReference
1Cinnamic Imide94-[2]
2Conjugate Addition Product90Complete Diastereoselectivity[2]
3Alcohol Intermediate91-[2]
4Iodoaldehyde85-[2]
5Sertraline (free base)69Single Diastereoisomer[2]
Overall Sertraline ~45 High [2]

Potential Role of this compound

While the presented synthesis of Sertraline does not directly use this compound, this chiral amine could theoretically be employed in several ways in the synthesis of SSRIs:

  • As a Chiral Auxiliary: It could be used to form a chiral imine with a prochiral ketone, directing a subsequent reduction or addition reaction to achieve high enantioselectivity. The auxiliary could then be cleaved to yield the desired chiral amine product.

  • As a Starting Material for a Key Intermediate: The bromophenyl group can be a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck) to build the core structure of an SSRI. The existing chiral amine center would be incorporated directly into the final product.

Mechanism of Action of SSRIs: A Signaling Pathway

SSRIs exert their therapeutic effect by modulating serotonergic neurotransmission. The primary mechanism involves the blockade of the serotonin transporter (SERT), which leads to a cascade of downstream effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Autoreceptor 5-HT1A Autoreceptor Autoreceptor->Serotonin_Vesicle Inhibition of Release Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Autoreceptor Binding (Negative Feedback) Postsynaptic_Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_Synapse->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activation Therapeutic_Effect Therapeutic Effect (e.g., mood regulation) Signaling_Cascade->Therapeutic_Effect SSRI SSRI SSRI->SERT Blockade

Caption: Mechanism of action of SSRIs at the synaptic cleft.

Initially, SSRIs block the serotonin transporter (SERT), leading to an increase in serotonin concentration in the synaptic cleft.[3] This increased serotonin stimulates various postsynaptic receptors, initiating downstream signaling cascades that are believed to mediate the therapeutic effects.[4] Additionally, the elevated synaptic serotonin also acts on presynaptic 5-HT1A autoreceptors, which initially leads to a decrease in serotonin release through a negative feedback mechanism.[5] However, with chronic treatment, these autoreceptors become desensitized, resulting in a sustained increase in serotonergic neurotransmission.[5]

Conclusion

The enantioselective synthesis of SSRIs is a critical aspect of their development, ensuring the production of the pharmacologically active stereoisomer. While a direct and widely published synthetic route for major SSRIs commencing from this compound is not apparent, the principles of asymmetric synthesis are well-demonstrated in established routes, such as the one detailed for Sertraline. This chiral amine remains a valuable tool for synthetic chemists, and its potential application in novel synthetic strategies for SSRIs warrants further investigation. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize and study this important class of therapeutic agents.

References

Application Notes and Protocols: Asymmetric Synthesis of α-Amino Acids using (R)-(+)-1-(4-Bromophenyl)ethylamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the creation of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced pharmacological profiles. A robust strategy for achieving high enantiopurity is the use of chiral auxiliaries to direct stereoselective bond formation. This application note details a representative protocol for the asymmetric synthesis of α-amino acids utilizing (R)-(+)-1-(4-Bromophenyl)ethylamine as a chiral auxiliary. The methodology is based on the well-established principle of diastereoselective alkylation of a chiral Schiff base derived from a glycine ester.

This compound serves as an effective chiral control element, enabling the introduction of a wide variety of alkyl side chains at the α-position of glycine with a high degree of stereocontrol. The subsequent straightforward removal of the auxiliary affords the desired α-amino acid in high enantiomeric purity.

Principle of the Method

The asymmetric synthesis proceeds through a three-step sequence:

  • Formation of a Chiral Schiff Base: Glycine tert-butyl ester is condensed with the chiral amine, this compound, to form a chiral imine (Schiff base).

  • Diastereoselective Alkylation: The chiral Schiff base is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with an alkyl halide in a diastereoselective manner, with the bulky chiral auxiliary sterically directing the approach of the electrophile.

  • Hydrolysis and Auxiliary Removal: The resulting alkylated Schiff base is hydrolyzed under acidic conditions to cleave the imine bond, removing the chiral auxiliary, and to deprotect the tert-butyl ester, yielding the target α-amino acid.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the asymmetric synthesis of various α-amino acids using this methodology. These values are based on typical results obtained with similar chiral auxiliaries under optimized conditions.

EntryAlkyl Halide (R-X)Product (α-Amino Acid)Yield (%)Diastereomeric Excess (de, %)
1Benzyl bromidePhenylalanine85>95
2IodomethaneAlanine78>95
3Propargyl bromide2-Amino-4-pentynoic acid82>92
4Allyl bromideAllylglycine80>92

Experimental Protocols

Synthesis of the Chiral Schiff Base from Glycine tert-Butyl Ester and this compound

Materials:

  • Glycine tert-butyl ester hydrochloride

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Add anhydrous MgSO₄ (2.0 eq) and stir the mixture at room temperature overnight.

  • Filter the reaction mixture to remove the MgSO₄ and any salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral Schiff base, which can be used in the next step without further purification.

Diastereoselective Alkylation of the Chiral Schiff Base

Materials:

  • Chiral Schiff Base (from step 1)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., Benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at this temperature to generate LDA.

  • Add a solution of the chiral Schiff base (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hydrolysis of the Alkylated Schiff Base to Yield the α-Amino Acid

Materials:

  • Alkylated Schiff Base (from step 2)

  • Hydrochloric Acid (1 M)

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated Schiff base (1.0 eq) in a mixture of THF and 1 M HCl.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Wash the reaction mixture with diethyl ether to remove the liberated chiral auxiliary.

  • Concentrate the aqueous layer under reduced pressure to yield the crude amino acid hydrochloride.

  • The crude product can be further purified by recrystallization or ion-exchange chromatography.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Hydrolysis & Deprotection A Glycine tert-butyl ester + this compound B Condensation (DCM, TEA, MgSO4) A->B C Chiral Schiff Base B->C D Deprotonation (LDA, THF, -78°C) C->D E Alkylation (R-X, -78°C to RT) D->E F Alkylated Schiff Base E->F G Acid Hydrolysis (HCl) F->G H Final α-Amino Acid G->H

Caption: Experimental workflow for the asymmetric synthesis of α-amino acids.

signaling_pathway cluster_mechanism Mechanism of Asymmetric Induction cluster_approach Electrophile Approach Enolate Chiral Enolate TransitionState Sterically Hindered Transition State Enolate->TransitionState Product Major Diastereomer TransitionState->Product Re_face Re-face attack (Favored) Re_face->TransitionState Less steric hindrance Si_face Si-face attack (Disfavored) Si_face->TransitionState Steric clash with chiral auxiliary

Application Notes and Protocols for the Kinetic Resolution of Racemic Anhydrides using (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its conversion into a product, while the slower-reacting enantiomer remains largely unreacted. This process allows for the isolation of both an enantioenriched product and the enantioenriched unreacted starting material. Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The following protocol details a non-enzymatic kinetic resolution of a racemic cyclic anhydride using the chiral amine (R)-(+)-1-(4-Bromophenyl)ethylamine as the resolving agent.

Principle of Kinetic Resolution

The kinetic resolution of a racemic cyclic anhydride with a chiral amine involves the nucleophilic attack of the amine on the carbonyl group of the anhydride. This reaction opens the anhydride ring to form a pair of diastereomeric amide-acids. Due to the chiral nature of the amine, the transition states leading to the two diastereomers are not isoenergetic. Consequently, one enantiomer of the anhydride reacts at a faster rate (kfast) than the other (kslow). By carefully controlling the stoichiometry of the reactants (typically using a sub-stoichiometric amount of the chiral amine relative to the racemic anhydride), the reaction can be stopped at approximately 50% conversion, resulting in an enrichment of the unreacted, slower-reacting anhydride enantiomer and the diastereomeric product derived from the faster-reacting anhydride enantiomer.

G cluster_reactants Reactants cluster_products Products at ~50% Conversion Racemic_Anhydride Racemic Anhydride (R- and S-enantiomers) Unreacted_Anhydride Enantioenriched Unreacted Anhydride (S-enantiomer) Racemic_Anhydride->Unreacted_Anhydride k_slow Diastereomeric_Product Diastereomeric Amide-Acid (from R-enantiomer of anhydride) Racemic_Anhydride->Diastereomeric_Product k_fast Chiral_Amine This compound Chiral_Amine->Diastereomeric_Product G Setup 1. Reaction Setup - Racemic Anhydride - Anhydrous Solvent - Inert Atmosphere Cooling 2. Cooling (e.g., -20 °C) Setup->Cooling Addition 3. Slow Addition of This compound Cooling->Addition Monitoring 4. Reaction Monitoring (TLC, HPLC) Stop at ~50% conversion Addition->Monitoring Quench 5. Quench Reaction (Dilute HCl) Monitoring->Quench Workup 6. Workup & Extraction Quench->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Analysis 8. Analysis (Chiral HPLC) Purification->Analysis

Scale-Up Synthesis of Enantiopure Compounds Utilizing (R)-(+)-1-(4-Bromophenyl)ethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of enantiopure compounds using (R)-(+)-1-(4-Bromophenyl)ethylamine. The focus is on the practical application of chiral resolution via diastereomeric salt formation and subsequent synthetic transformations of the resolved amine, providing a robust pathway to enantiomerically pure building blocks crucial in pharmaceutical and fine chemical synthesis.

Introduction

This compound is a versatile chiral amine widely employed as a resolving agent and a key building block in the asymmetric synthesis of a variety of organic molecules.[1] Its utility is particularly significant in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety. This document outlines a scalable protocol for the chiral resolution of racemic 1-(4-bromophenyl)ethylamine and demonstrates the application of the resulting enantiopure amine in a subsequent C-N bond formation reaction.

Chiral Resolution of Racemic 1-(4-Bromophenyl)ethylamine

The most common and industrially scalable method for obtaining enantiopure amines is through classical chiral resolution. This process involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[2] Subsequently, the desired enantiomer of the amine can be liberated from the purified diastereomeric salt.

Resolution using (R)-(-)-Mandelic Acid

This protocol details the resolution of racemic 1-(4-bromophenyl)ethylamine using the chiral resolving agent (R)-(-)-mandelic acid.

Experimental Protocol:

  • Salt Formation: In a suitable reaction vessel, dissolve 790 g of racemic 1-(4-bromophenyl)ethylamine in a mixture of 2900 ml of isopropanol and 1500 ml of ethanol.

  • Heat the solution to 60°C to ensure complete dissolution.

  • Slowly add 600 g of (R)-(-)-mandelic acid to the heated solution. An exothermic reaction will be observed.

  • After the addition is complete, allow the reaction mixture to cool naturally to room temperature while stirring continuously.

  • Continue stirring overnight to facilitate complete crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the solid product by filtration and dry it to obtain the crude (R)-1-(4-bromophenyl)ethylamine-(R)-mandelate salt.

  • Recrystallization: Dissolve the crude salt in a mixture of 2000 ml of isopropanol and 1100 ml of ethanol. Heat the mixture to 60°C to dissolve the crystals completely.

  • Allow the solution to cool to room temperature and stand overnight with stirring.

  • Collect the purified crystals by filtration, wash with a small amount of acetone, and dry to yield the pure diastereomeric salt.

  • Liberation of the Free Amine: Neutralize the purified salt with a 4M sodium hydroxide solution until the solution is basic.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the enantiopure this compound as a colorless liquid.[3]

Quantitative Data:

ParameterValueReference
Starting Racemic Amine790 g[3]
(R)-Mandelic Acid600 g[3]
Initial Diastereomeric Salt Yield660 g[3]
Recrystallized Diastereomeric Salt Yield510 g[3]
Final Product Yield260.7 g[3]
Overall Yield33%[3]

Logical Workflow for Chiral Resolution:

G cluster_0 Diastereomeric Salt Formation cluster_1 Purification cluster_2 Liberation of Free Amine racemic_amine Racemic 1-(4-Bromophenyl)ethylamine heating Heat to 60°C racemic_amine->heating mandelic_acid (R)-(-)-Mandelic Acid mandelic_acid->heating solvent_1 Isopropanol/Ethanol solvent_1->heating cooling Cool to RT & Stir heating->cooling filtration_1 Filtration cooling->filtration_1 recrystallization Recrystallization filtration_1->recrystallization filtration_2 Filtration recrystallization->filtration_2 base_treatment NaOH Treatment filtration_2->base_treatment extraction DCM Extraction base_treatment->extraction drying Drying & Concentration extraction->drying enantiopure_product This compound drying->enantiopure_product

Caption: Workflow for the chiral resolution of 1-(4-bromophenyl)ethylamine.

Application in Synthesis: Preparation of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide

The enantiopure this compound can be utilized as a precursor for the synthesis of various chiral molecules. This protocol describes its use in the synthesis of an N-acylated derivative, which can serve as a functionalized template in the fabrication of molecularly imprinted polymers.[4]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the enantiopure this compound in ethylene dichloride.

  • Add triethylamine to the solution as a base.

  • Cool the mixture and slowly add methacryloyl chloride.

  • A white precipitate of triethylammonium chloride will form.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Work-up: Filter off the precipitated salt.

  • Wash the remaining organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent under vacuum to yield the crude solid product.

  • Recrystallize the crude product from hexane or petroleum ether to obtain the pure N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide.[4]

Quantitative Data:

ParameterValueReference
Starting Amine1 equivalent[4]
Methacryloyl Chloride1 equivalent[4]
Triethylamine1 equivalent[4]
SolventEthylene Dichloride[4]
Reaction Time3 hours[4]
Yield46-94%[4]

Reaction Scheme for N-Acylation:

G cluster_0 N-Acylation Reaction cluster_1 Work-up and Purification amine This compound reaction Stir at RT, 3h amine->reaction acyl_chloride Methacryloyl Chloride acyl_chloride->reaction base Triethylamine base->reaction solvent Ethylene Dichloride solvent->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization product N-(2-(4-bromophenyl)ethyl)- 2-methylprop-2-enamide recrystallization->product

Caption: Synthesis of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide.

Conclusion

The protocols detailed in this document provide a practical and scalable approach for the preparation of enantiopure this compound and its subsequent use in organic synthesis. The chiral resolution via diastereomeric salt formation with (R)-(-)-mandelic acid is a robust method suitable for industrial applications. The resulting enantiopure amine serves as a valuable chiral building block for the synthesis of more complex molecules, as demonstrated by the preparation of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide. These methods are essential for researchers and professionals in drug development and fine chemical manufacturing who require access to enantiomerically pure compounds.

References

Application Notes and Protocols for (R)-(+)-1-(4-Bromophenyl)ethylamine as a Chiral Solvating Agent in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of (R)-(+)-1-(4-Bromophenyl)ethylamine as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric purity. The primary application of this CSA is the resolution of enantiomers of chiral carboxylic acids. The methodology relies on the formation of transient diastereomeric salts through acid-base interactions, which leads to chemical shift non-equivalence (Δδ) in the NMR spectrum, allowing for the quantification of each enantiomer. This guide covers the underlying principles, experimental procedures, data analysis, and representative data.

Introduction

Chirality is a critical aspect in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the stringent control and quantification of the enantiomeric composition of chiral drug substances. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with a chiral solvating agent (CSA), offers a rapid, simple, and reliable method for determining enantiomeric excess (ee).[1]

This compound is an effective chiral solvating agent, particularly for the analysis of chiral carboxylic acids. Its primary amine group readily interacts with the acidic proton of a carboxylic acid to form a pair of diastereomeric ammonium-carboxylate salts. The distinct magnetic environments of these transient complexes result in the separation of NMR signals for the (R)- and (S)-enantiomers of the analyte, enabling their direct quantification.

Principle of Chiral Recognition

The mechanism of chiral recognition by this compound is based on the formation of non-covalent, transient diastereomeric complexes with the enantiomers of a chiral analyte. In the case of a racemic carboxylic acid ((R)-Acid and (S)-Acid), the addition of the enantiopure CSA, (R)-Amine, leads to the formation of two diastereomeric salts: [(R)-Acid-(R)-Amine] and [(S)-Acid-(R)-Amine].

These diastereomeric complexes have different spatial arrangements and, therefore, distinct physicochemical properties. In the NMR spectrometer's magnetic field, protons in the vicinity of the chiral centers of these complexes will experience different shielding effects. This results in separate resonance signals (chemical shift non-equivalence, Δδ) for the corresponding protons of the two enantiomers in the ¹H NMR spectrum. The relative intensities (integrals) of these separated signals are directly proportional to the concentration of each enantiomer in the sample, allowing for the calculation of the enantiomeric excess.

Figure 1. Mechanism of Chiral Recognition.

Applications

This compound is primarily used for the enantiodiscrimination of chiral carboxylic acids. Its application is particularly valuable in:

  • Asymmetric Synthesis: Rapidly determining the enantiomeric excess of reaction products.

  • Pharmaceutical Development: Quality control of chiral drug substances and intermediates.

  • Metabolomics: Studying the stereoselective metabolism of chiral drugs.

The effectiveness of this CSA is most pronounced for carboxylic acids with a chiral center at the α- or β-position to the carboxyl group.

Experimental Protocol

This protocol provides a general procedure for the determination of the enantiomeric excess of a chiral carboxylic acid using this compound.

G start Start step1 Prepare Analyte Solution: Dissolve ~5-10 mg of the chiral carboxylic acid in ~0.6 mL of CDCl₃. start->step1 step2 Add Chiral Solvating Agent: Add 1.0 to 1.2 equivalents of This compound to the solution. step1->step2 step3 Mix Sample: Cap the NMR tube and invert several times to ensure homogeneous mixing. step2->step3 step4 Acquire ¹H NMR Spectrum: Record the spectrum at a suitable magnetic field strength (e.g., 400 MHz or higher). step3->step4 step5 Process and Analyze Data: Phase the spectrum, perform baseline correction, and integrate the separated signals. step4->step5 end End step5->end

Figure 2. Experimental Workflow.

Materials:

  • Chiral carboxylic acid analyte

  • This compound (enantiopure)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the racemic or enantiomerically enriched carboxylic acid analyte into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ to the NMR tube to dissolve the analyte.

    • Add 1.0 to 1.2 molar equivalents of this compound directly to the NMR tube. An excess of the CSA can sometimes improve resolution.

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at ambient temperature on a spectrometer (400 MHz or higher is recommended for better resolution).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Key acquisition parameters to consider:

      • Spectral Width: Sufficient to cover all relevant signals.

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification. A typical value is 5-10 seconds.

  • Data Processing:

    • Apply Fourier transform to the acquired FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Identify the proton signal of the analyte that shows the best separation between the two enantiomers. This is often the proton at the α-position to the carboxyl group.

    • Integrate the separated signals corresponding to the (R)- and (S)-enantiomers.

Data Analysis and Enantiomeric Excess Calculation

The enantiomeric excess (ee) is calculated from the integrated areas of the signals corresponding to the two enantiomers.

G input Integrals from NMR Spectrum (Integral_R, Integral_S) calc_ee Calculate Enantiomeric Excess (ee): ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100 input->calc_ee output Result: Percentage of each enantiomer calc_ee->output

References

Application Notes: (R)-(+)-1-(4-Bromophenyl)ethylamine in the Preparation of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-(+)-1-(4-Bromophenyl)ethylamine is a versatile chiral building block utilized in the synthesis of a variety of chiral ligands for asymmetric catalysis. Its rigid phenyl backbone and stereochemically defined amine group make it an excellent precursor for inducing chirality in metal complexes. This application note details the synthesis of chiral Schiff base and P,N-ligands derived from this compound and their application in enantioselective catalysis, providing researchers, scientists, and drug development professionals with detailed experimental protocols and performance data.

Introduction

Chiral ligands are indispensable in modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy. The development of novel chiral ligands that are efficient, selective, and readily synthesized is a continuous pursuit. This compound serves as a valuable chiral primary amine for the synthesis of such ligands. The presence of the bromine atom on the phenyl ring also offers a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties. This document outlines the preparation of representative chiral ligands from this precursor and demonstrates their utility in asymmetric catalytic transformations.

Application 1: Synthesis of Chiral Schiff Base Ligands and Use in Asymmetric Transfer Hydrogenation

Chiral Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde. The resulting imine, in conjunction with the chiral center from the amine, creates a bidentate or multidentate ligand capable of coordinating to a metal center and creating a chiral environment for catalysis.

Experimental Protocols

Protocol 1: Synthesis of (R)-N-(salicylidene)-1-(4-bromophenyl)ethylamine

This protocol describes the synthesis of a chiral Schiff base ligand via the condensation of this compound with salicylaldehyde.

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add salicylaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base ligand to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of a ruthenium complex formed in situ with a chiral Schiff base ligand for the asymmetric transfer hydrogenation of acetophenone. While the specific ligand from Protocol 1 is a representative example, the data below is based on a conceptually similar chiral diamine ligand to illustrate the application.

Materials:

  • Ruthenium(III) chloride hydrate

  • Chiral Schiff base ligand (e.g., (R)-N-(salicylidene)-1-(4-bromophenyl)ethylamine)

  • Acetophenone (1.0 eq)

  • Isopropanol (hydrogen source and solvent)

  • Potassium hydroxide (co-catalyst)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the chiral Schiff base ligand and ruthenium(III) chloride hydrate in isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add acetophenone and a solution of potassium hydroxide in isopropanol to the reaction mixture.

  • Heat the reaction to reflux and monitor the conversion by gas chromatography or TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Data Presentation

The following table summarizes representative data for the asymmetric transfer hydrogenation of various ketones using a chiral Ru(II) catalyst, demonstrating the potential efficacy of ligands derived from chiral amines.

Ketone SubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Acetophenone1-Phenylethanol>95up to 98%
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95up to 97%
4-Bromoacetophenone1-(4-Bromophenyl)ethanol>95up to 96%
2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>95up to 99%

Note: The data presented is illustrative of the performance of chiral ligands in this type of reaction and may not be the direct results from the ligand synthesized in Protocol 1.

Logical Workflow for Schiff Base Ligand Synthesis and Application

Schiff_Base_Workflow cluster_synthesis Ligand Synthesis cluster_application Catalytic Application amine This compound condensation Condensation amine->condensation aldehyde Salicylaldehyde aldehyde->condensation ligand Chiral Schiff Base Ligand condensation->ligand complexation In Situ Complexation ligand->complexation metal Metal Precursor (e.g., RuCl3) metal->complexation catalyst Chiral Metal Complex complexation->catalyst reaction Asymmetric Catalysis catalyst->reaction substrate Prochiral Ketone substrate->reaction product Chiral Alcohol reaction->product

Caption: Workflow for the synthesis of a chiral Schiff base ligand and its in situ application in asymmetric catalysis.

Application 2: Synthesis of Chiral P,N-Ligands

Chiral P,N-ligands, containing both a phosphorus and a nitrogen donor atom, are a prominent class of ligands in asymmetric catalysis. The combination of a soft phosphine and a hard amine donor allows for effective coordination to a variety of transition metals.

Experimental Protocols

Protocol 3: Synthesis of a Chiral Phosphinamine Ligand

This protocol provides a general route for the synthesis of a P,N-ligand from this compound.

Materials:

  • This compound (1.0 eq)

  • 2-(Diphenylphosphino)benzaldehyde (1.0 eq)

  • Methanol

  • Sodium borohydride (NaBH4)

Procedure:

  • Dissolve 2-(diphenylphosphino)benzaldehyde in methanol in a round-bottom flask.

  • Add this compound to the solution and stir at room temperature for 12-24 hours to form the corresponding imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral phosphinamine ligand.

Data Presentation

The application of chiral P,N-ligands spans a wide range of asymmetric reactions. The table below presents typical performance data for a chiral P,N-ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene25>99up to 95%
0.5THF0>99up to 92%
1Dichloromethane259890%
0.1Toluene259594%

Note: This data is representative of the performance of chiral P,N-ligands and is intended to illustrate their potential.

Synthetic Pathway for P,N-Ligand Preparation

PN_Ligand_Synthesis start_amine This compound step1 Imine Formation start_amine->step1 start_aldehyde 2-(Diphenylphosphino)benzaldehyde start_aldehyde->step1 intermediate Chiral Imine Intermediate step1->intermediate step2 Reduction (NaBH4) intermediate->step2 final_product Chiral P,N-Ligand step2->final_product

Caption: Synthetic route to a chiral P,N-ligand from this compound.

Conclusion

This compound is a readily available and highly effective chiral precursor for the synthesis of both Schiff base and P,N-type chiral ligands. These ligands have demonstrated significant potential in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. The straightforward synthetic protocols and the versatility of the resulting ligands make this starting material a valuable tool for researchers in academia and industry focused on the development of novel asymmetric catalytic systems. Further exploration of ligands derived from this amine is warranted to expand their application in a broader range of enantioselective transformations.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Crystallization of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield and purity of diastereomeric salt crystallization, with a specific focus on the resolution of racemic 1-(4-Bromophenyl)ethylamine using a chiral resolving agent to isolate the (R)-(+)-enantiomer. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the diastereomeric salt crystallization of 1-(4-Bromophenyl)ethylamine.

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation 1. Inappropriate Solvent Choice: The diastereomeric salts may be too soluble in the selected solvent.[1][2] 2. Insufficient Supersaturation: The concentration of the salt is below its solubility limit. 3. Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent is not optimal.[1]1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols, esters, or mixtures thereof). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1][2] 2. Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salt.[2] 3. Stoichiometry Optimization: While a 1:1 molar ratio is a common starting point, try varying the ratio of the resolving agent (e.g., 0.5 to 1.0 equivalents) to find the optimal condition for precipitation of the desired diastereomer.[1]
Low Yield of Desired Diastereomeric Salt 1. Suboptimal Solubility Difference: The desired salt is still significantly soluble in the mother liquor.[1] 2. Crystallization Time: The crystallization process was stopped prematurely or allowed to proceed for too long, leading to co-precipitation.[2] 3. Inadequate Cooling Profile: The cooling rate was too fast or the final temperature was not low enough.[1]1. Solvent and Temperature Optimization: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.[1] 2. Monitor Crystallization: Follow the crystal formation over time and conduct small-scale filtrations at different intervals to determine the optimal crystallization period.[2] 3. Controlled Cooling: Employ a slow and controlled cooling rate to improve crystal purity and yield.[3]
Low Diastereomeric Excess (d.e.) 1. Co-precipitation of the Undesired Diastereomer: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[2] 2. Rapid Cooling: Fast cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one.[3]1. Recrystallization: Perform one or more recrystallizations of the obtained diastereomeric salt to enhance its purity. 2. Slower Cooling Rate: Insulate the crystallization vessel or use a programmable cooling bath to ensure a slow and gradual temperature decrease.[3]
Formation of Oil Instead of Crystals 1. High Supersaturation: The concentration of the diastereomeric salt is too high, leading to "oiling out." 2. Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.1. Dilution and Seeding: Dilute the solution with more solvent and introduce a small seed crystal of the desired diastereomeric salt to induce controlled crystallization. 2. Solvent System Modification: Switch to a less polar solvent or use a solvent/anti-solvent system to promote crystal formation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a resolving agent for 1-(4-Bromophenyl)ethylamine?

A1: The ideal resolving agent should be an optically pure chiral acid that readily forms stable, crystalline salts with the amine. Crucially, the resulting diastereomeric salts must exhibit a significant difference in solubility in a common solvent to allow for effective separation by fractional crystallization.[1] Commonly used resolving agents for amines include derivatives of tartaric acid and mandelic acid.

Q2: How does the choice of solvent impact the yield and purity of the crystallization?

A2: The solvent plays a pivotal role in the success of a diastereomeric salt resolution. The polarity of the solvent directly influences the solubility of the two diastereomeric salts.[2] An optimal solvent will maximize the solubility difference, leading to the preferential crystallization of the less soluble salt in high yield and purity. It is common practice to screen a variety of solvents, including alcohols, esters, and their mixtures.[1]

Q3: Can the order of addition of reagents affect the outcome of the crystallization?

A3: Yes, the order of addition can be important. Generally, it is advisable to dissolve both the racemic amine and the resolving agent in the chosen solvent separately and then mix the two solutions. In some cases, adding the resolving agent solution slowly to the amine solution can promote the formation of larger, purer crystals.

Q4: What is the purpose of "seeding" and how is it performed?

A4: Seeding is the process of adding a small crystal of the desired pure diastereomeric salt to a supersaturated solution. This seed crystal acts as a template for crystal growth, promoting the crystallization of the desired diastereomer and preventing the spontaneous nucleation of the more soluble one. To perform seeding, a supersaturated solution of the diastereomeric salt mixture is prepared, and a tiny amount of the seed crystal is added while stirring gently.

Q5: How can I recover the resolved (R)-(+)-1-(4-Bromophenyl)ethylamine from the diastereomeric salt?

A5: The resolved amine can be liberated from the purified diastereomeric salt by treatment with a base, such as aqueous sodium hydroxide. This will neutralize the chiral acid, forming a water-soluble salt, and regenerate the free amine. The amine, being insoluble in water, can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the solvent can be removed to yield the purified enantiomer.[4]

Data Presentation

The selection of an appropriate solvent is critical for maximizing the yield and diastereomeric excess (d.e.). The following table provides representative data on the effect of different solvents on the diastereomeric resolution of a compound structurally similar to 1-(4-Bromophenyl)ethylamine, such as 1-phenylethylamine, with L-(+)-tartaric acid. This data should be used as a guide for solvent screening.

SolventDielectric Constant (20°C)Yield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)Observations
Methanol32.74585Good crystal formation, moderate yield and good d.e. A good starting point.[2]
Ethanol24.55592Slower crystallization, higher yield and improved d.e. compared to methanol.[2]
Isopropanol19.96095Further improvement in yield and d.e. due to lower polarity.[2]
Water80.1< 5-Diastereomeric salts are too soluble; no significant precipitation.[2]
Acetonitrile37.53075Lower yield, faster precipitation, but lower d.e.[2]

Note: This data is illustrative and serves as a starting point for optimization. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of 1-(4-Bromophenyl)ethylamine with L-(+)-Tartaric Acid

This protocol is adapted from established procedures for the resolution of similar phenylethylamines and provides a general framework for the diastereomeric crystallization of racemic 1-(4-Bromophenyl)ethylamine.

Materials:

  • Racemic 1-(4-Bromophenyl)ethylamine

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent determined from screening)

  • 50% (w/w) Sodium hydroxide solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

  • Heating plate with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Part A: Formation and Isolation of the Diastereomeric Salt

  • In a 250 mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. If necessary, gently warm the mixture on a hot plate to achieve complete dissolution.[4]

  • In a separate flask, dissolve 10.0 g of racemic 1-(4-Bromophenyl)ethylamine in 20 mL of methanol.

  • Slowly add the amine solution to the tartaric acid solution with continuous stirring. An exothermic reaction may be observed.[4]

  • Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask can be placed in an insulated container to slow the cooling process.

  • Allow the solution to stand undisturbed for at least 24 hours to facilitate complete crystallization.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Dry the collected crystals to a constant weight.

Part B: Liberation of this compound

  • Transfer the dried diastereomeric salt to a beaker and add 50 mL of water. The salt may not fully dissolve.

  • Slowly add a 50% sodium hydroxide solution dropwise while stirring until the salt is completely dissolved and the solution is strongly basic (pH > 12). This will liberate the free amine, which may form an oily layer.[4]

  • Transfer the mixture to a separatory funnel and extract the liberated amine with three 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with a small amount of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the enantiomerically enriched this compound.

  • Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or polarimetry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation racemic_amine Racemic 1-(4-Bromophenyl)ethylamine in Solvent mixing Mixing and Salt Formation racemic_amine->mixing resolving_agent L-(+)-Tartaric Acid in Solvent resolving_agent->mixing cooling Slow Cooling & Crystallization mixing->cooling filtration Filtration cooling->filtration salt_crystals Diastereomeric Salt Crystals (Enriched in R-amine salt) filtration->salt_crystals mother_liquor Mother Liquor (Enriched in S-amine salt) filtration->mother_liquor liberation Liberation of Amine (Base Treatment) salt_crystals->liberation extraction Extraction liberation->extraction final_product This compound extraction->final_product

Caption: Experimental workflow for the diastereomeric salt crystallization of this compound.

Troubleshooting_Logic start Low Yield of Desired Crystals? check_solvent Inappropriate Solvent? start->check_solvent Yes success Yield is Acceptable start->success No action_solvent Action: Screen Solvents (Vary Polarity) check_solvent->action_solvent Yes check_stoichiometry Suboptimal Stoichiometry? check_solvent->check_stoichiometry No action_solvent->start action_stoichiometry Action: Optimize Molar Ratio (0.5-1.0 eq. Resolving Agent) check_stoichiometry->action_stoichiometry Yes check_cooling Cooling Rate Too Fast? check_stoichiometry->check_cooling No action_stoichiometry->start action_cooling Action: Implement Slow, Controlled Cooling check_cooling->action_cooling Yes check_cooling->success No action_cooling->start

Caption: Troubleshooting logic for addressing low yield in diastereomeric salt crystallization.

References

Optimizing reaction conditions for synthesis involving (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-1-(4-Bromophenyl)ethylamine. The following sections detail strategies for optimizing common reactions, troubleshooting guides for potential issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound in drug development?

A1: this compound is a valuable chiral building block. The most common reactions include:

  • Amide Bond Formation (Acylation): Coupling with carboxylic acids to form chiral amides. This is a cornerstone reaction in medicinal chemistry for creating diverse compound libraries.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, allowing for the introduction of various substituents while retaining stereochemical integrity.

Q2: I am observing low yields in my amide coupling reaction. What are the likely causes?

A2: Low yields in amide coupling reactions are often due to several factors:

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be effective for your specific substrate.

  • Steric hindrance: The bulky bromophenyl group on the amine or bulky groups on the carboxylic acid can impede the reaction.

  • Poor nucleophilicity of the amine: While generally a good nucleophile, its reactivity can be diminished by certain reaction conditions.

  • Suboptimal reaction conditions: Incorrect choice of solvent, temperature, or base can significantly impact the yield.[1]

  • Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate.[1]

Q3: My reductive amination reaction is sluggish and gives a poor yield. What should I investigate?

A3: Sluggish or low-yielding reductive aminations can be attributed to:

  • Inefficient imine formation: The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate. The presence of water can inhibit this step.

  • Weak reducing agent: The selected reducing agent may not be potent enough to reduce the imine effectively.

  • Side reactions: The reducing agent might reduce the starting carbonyl compound before imine formation.

  • Catalyst deactivation: In catalytic reductive aminations, the amine substrate or product can sometimes poison the catalyst.[2][3]

Q4: How can I maintain the enantiomeric purity of this compound during a reaction?

A4: Maintaining enantiomeric purity is crucial. Here are key considerations:

  • Avoid harsh basic or acidic conditions and high temperatures: These conditions can sometimes lead to racemization, especially if there's a possibility of forming a resonance-stabilized intermediate.

  • Choose appropriate coupling reagents for amide synthesis: Some coupling reagents are more prone to causing epimerization of the chiral center. Additives like HOBt can help suppress racemization.[1]

  • Mild reducing agents in reductive amination: Use of mild and selective reducing agents helps to avoid side reactions that could affect the stereocenter.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low to no amide product formation.

Potential CauseTroubleshooting Steps
Ineffective Carboxylic Acid Activation - Try a more powerful coupling reagent (e.g., HATU, HBTU). - Increase the equivalents of the coupling reagent. - Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Steric Hindrance - Increase the reaction temperature to overcome the activation energy barrier. - Prolong the reaction time. - Consider a less sterically hindered coupling partner if possible.
Suboptimal Solvent - Switch to a polar aprotic solvent like DMF or NMP, which are generally good for amide couplings.[4] - Ensure the solvent is anhydrous.
Incorrect Base - Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competitive reactions.

Problem: Formation of significant byproducts.

Potential CauseTroubleshooting Steps
Epimerization of Chiral Center - Lower the reaction temperature. - Add a racemization suppressor like 1-hydroxybenzotriazole (HOBt).[1]
Side reaction with Coupling Reagent - Add the amine promptly after the activation of the carboxylic acid.
Double Acylation - This is less common with primary amines but can occur. Use a slight excess of the amine relative to the carboxylic acid.
Reductive Amination Reactions

Problem: Low yield of the desired amine.

Potential CauseTroubleshooting Steps
Poor Imine Formation - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. - A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
Reduction of Starting Carbonyl - Choose a reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (STABH) or sodium cyanoborohydride.
Reaction is Too Slow - Increase the reaction temperature.[5] - Increase the concentration of the reactants.

Problem: Loss of enantiomeric purity.

Potential CauseTroubleshooting Steps
Racemization under Reaction Conditions - Use milder reaction conditions (lower temperature, less harsh pH). - For asymmetric reductive aminations, ensure the chiral catalyst is stable and effective under the chosen conditions.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data based on common optimization strategies for reactions with chiral benzylic amines, which can be adapted for this compound.

Table 1: Illustrative Optimization of Amide Coupling with a Generic Carboxylic Acid

EntryCoupling ReagentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDIPEA (2.0)DCMRT2465
2HATUDIPEA (2.0)DMFRT492
3T3PPyridine (2.0)EtOAc501285
4DCC/DMAPNoneDCMRT2455
5HATU2,6-Lutidine (2.0)NMP50695

Note: This table is a representative example. Optimal conditions will vary depending on the specific carboxylic acid used.

Table 2: Illustrative Optimization of Reductive Amination with a Generic Aldehyde

EntryReducing Agent (equiv.)AdditiveSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1NaBH₄ (1.5)NoneMeOHRT1270>99
2NaBH(OAc)₃ (1.5)AcOH (cat.)DCERT895>99
3H₂ (1 atm), Pd/CNoneEtOHRT2488>99
4NaBH₃CN (1.5)AcOH (cat.)MeOHRT1292>99
5NaBH(OAc)₃ (1.5)NoneTHF50693>99

Note: This table is a representative example. Optimal conditions will vary depending on the specific aldehyde or ketone used.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added HATU (1.1 mmol, 1.1 equiv.) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 equiv.).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • This compound (1.05 mmol, 1.05 equiv.) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STABH)

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.

  • To a solution of the aldehyde (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE, 10 mL) is added a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv.).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv.) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired secondary amine.

Visualizations

Amide_Coupling_Troubleshooting Start Low Amide Yield Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Activation->Change_Reagent Ineffective? Preactivate Pre-activate Acid Check_Activation->Preactivate Still Low? Check_Conditions Review Reaction Conditions Check_Activation->Check_Conditions Effective Success Improved Yield Change_Reagent->Success Preactivate->Success Change_Solvent Switch to Anhydrous DMF/NMP Check_Conditions->Change_Solvent Solvent Issue? Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Steric Hindrance? Check_Base Evaluate Base Check_Conditions->Check_Base No Improvement Change_Solvent->Success Increase_Temp->Success Use_NonNuc_Base Use Non-Nucleophilic Base (e.g., DIPEA) Check_Base->Use_NonNuc_Base Base is Nucleophilic? Use_NonNuc_Base->Success

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Reductive_Amination_Workflow cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Start Combine Amine and Carbonyl Add_Catalyst Add Catalytic Acid (optional) Start->Add_Catalyst Dehydrate Add Dehydrating Agent (e.g., Mol. Sieves) Add_Catalyst->Dehydrate Imine_Formed Imine Intermediate Formed Dehydrate->Imine_Formed Add_Reductant Add Selective Reducing Agent (e.g., STABH) Imine_Formed->Add_Reductant Reaction Stir at Appropriate Temperature Add_Reductant->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Secondary/Tertiary Amine Purification->Final_Product

Caption: General experimental workflow for a two-step reductive amination.

References

Technical Support Center: Purification of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-(+)-1-(4-Bromophenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this chiral amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound from its racemic mixture?

A1: The most prevalent and effective method is diastereomeric salt resolution. This technique involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid, to form two diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the purified this compound.

Q2: What are the primary byproducts I should be concerned about during purification?

A2: The primary byproduct of concern is the undesired (S)-(-)-1-(4-Bromophenyl)ethylamine enantiomer. Depending on the synthetic route used to produce the initial racemic mixture, other byproducts may include unreacted starting materials like 1-(4-bromophenyl)ethanone, the intermediate 1-(4-bromophenyl)ethanone oxime, or over-alkylated amine products if prepared via reductive amination.

Q3: My diastereomeric salt resolution is not working. The salt is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice. This is a common issue and can be addressed by:

  • Reducing the rate of cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can favor oil formation.

  • Adjusting the solvent system: The salt may be too soluble in the chosen solvent. Try adding a co-solvent (an "anti-solvent") in which the salt is less soluble to induce crystallization. This should be done slowly and with vigorous stirring.

  • Lowering the initial concentration: Start with a more dilute solution to prevent reaching the oiling-out point upon cooling. You can concentrate the solution later if no crystals form.

  • Using seed crystals: If available, adding a small crystal of the desired diastereomeric salt can initiate crystallization.

Q4: How do I confirm the enantiomeric purity of my final product?

A4: The most reliable method for determining enantiomeric purity (and calculating enantiomeric excess, ee) is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.[1] The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of Diastereomeric Crystals
Possible Cause Troubleshooting Steps
Suboptimal Solvent Choice The desired salt may be too soluble in the chosen solvent. Perform a solvent screen with various alcohols (methanol, ethanol, isopropanol) or solvent/anti-solvent mixtures to find a system where the desired diastereomer has low solubility while the undesired one remains in solution.
Incorrect Stoichiometry Ensure the molar ratio of the racemic amine to the chiral resolving agent (e.g., (+)-tartaric acid) is accurate. A 1:1 ratio is a common starting point, but optimization may be necessary.
Crystallization Time is Too Short Allow the solution to stand for a longer period (e.g., 12-24 hours) at a reduced temperature to ensure crystallization is complete.
Premature Filtration Ensure the solution has reached the optimal low temperature and that crystal formation has ceased before filtering.
Issue 2: Low Enantiomeric Excess (ee) After Recrystallization
Possible Cause Troubleshooting Steps
Co-crystallization of Diastereomers The undesired diastereomer is crystallizing along with the desired one. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution and a slower cooling rate. Multiple recrystallizations of the diastereomeric salt may be necessary to improve purity.
Incomplete Separation During Filtration Ensure the crystal cake is washed with a small amount of cold solvent to remove residual mother liquor containing the dissolved, undesired diastereomer.
Inaccurate ee Determination Verify your chiral HPLC method is providing baseline separation of the enantiomers. Optimize the mobile phase and flow rate if necessary.

Data Presentation

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₈H₁₀BrN200.08-25258.9 (at 760 mmHg)[4]
(S)-(-)-1-(4-Bromophenyl)ethylamineC₈H₁₀BrN200.08-25[4]140-145 (at 30 mmHg)[4]
1-(4-Bromophenyl)ethanoneC₈H₇BrO199.0448-52[5]255[5]
1-(4-Bromophenyl)ethanone oximeC₈H₈BrNO214.06120-122[6]N/A
Table 2: Chiral HPLC Method Parameters for Enantiomeric Excess Analysis
ParameterTypical Conditions
Column Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H).
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). For basic amines, adding a small amount of an amine modifier like diethylamine (DEA, ~0.1%) can improve peak shape.[1]
Flow Rate Typically 0.5 - 1.0 mL/min.
Detection UV detection at a wavelength where the compound has strong absorbance (e.g., 230 nm or 254 nm).[1]
Sample Preparation Dissolve a small amount of the purified amine in the mobile phase to a concentration of approximately 1 mg/mL.[1]
Calculation of ee ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100.[2][3]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (+)-Tartaric Acid

This protocol outlines the purification of this compound from a racemic mixture.

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve (+)-tartaric acid (1.0 equivalent) in a minimal amount of hot methanol.

    • Slowly add the racemic 1-(4-bromophenyl)ethylamine (1.0 equivalent) to the hot tartaric acid solution with swirling. An exothermic reaction will occur.

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (S)-enantiomer is typically less soluble in methanol and will begin to crystallize.

    • Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor which contains the more soluble (R)-amine diastereomeric salt.

    • Optional: To improve enantiomeric purity, the collected crystals can be recrystallized from a fresh portion of hot methanol.

  • Liberation of the Free Amine:

    • Transfer the purified diastereomeric salt crystals to a separatory funnel.

    • Add water and a concentrated aqueous base solution (e.g., 50% NaOH) until the salt is completely dissolved and the solution is strongly basic (pH > 12). This deprotonates the amine, making it insoluble in water.

    • Extract the aqueous layer three times with an organic solvent such as dichloromethane or diethyl ether.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

  • Analysis:

    • Determine the yield and confirm the enantiomeric excess of the product using chiral HPLC as described in Table 2.

Visualizations

experimental_workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Isolation & Purification cluster_2 Step 3: Amine Liberation cluster_3 Step 4: Analysis racemic Racemic Amine + (+)-Tartaric Acid dissolve Dissolve in Hot Methanol racemic->dissolve cool Slow Cooling & Ice Bath dissolve->cool filter Vacuum Filtration cool->filter Crystals Form wash Wash with Cold Methanol filter->wash recrystallize Optional: Recrystallize Salt wash->recrystallize dissolve_base Dissolve Salt in H₂O + NaOH recrystallize->dissolve_base extract Extract with Organic Solvent dissolve_base->extract dry_evap Dry & Evaporate Solvent extract->dry_evap product Purified (R)-Amine dry_evap->product hplc Chiral HPLC Analysis (ee) product->hplc

Caption: Experimental workflow for the purification of (R)-amine.

troubleshooting_low_ee cluster_crystallization Crystallization Issues cluster_procedure Procedural Issues start Low Enantiomeric Excess (ee) Detected check_concentration Is solution too concentrated? start->check_concentration check_cooling Was cooling too rapid? check_concentration->check_cooling No remedy_concentration Action: Use more solvent or start with less material. check_concentration->remedy_concentration Yes remedy_cooling Action: Allow for slow cooling to room temp before ice bath. check_cooling->remedy_cooling Yes check_washing Was crystal cake washed with cold solvent? check_cooling->check_washing No recrystallize Perform a second recrystallization of the diastereomeric salt remedy_concentration->recrystallize remedy_cooling->recrystallize remedy_washing Action: Ensure filter cake is washed to remove mother liquor. check_washing->remedy_washing No check_washing->recrystallize Yes remedy_washing->recrystallize

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Stereochemical Integrity of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the stereochemical purity of (R)-(+)-1-(4-Bromophenyl)ethylamine during chemical reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate the risk of racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate. In pharmaceutical development, this is a critical issue as different enantiomers of a chiral molecule can exhibit significantly different pharmacological activities, potencies, and toxicities. Preserving the specific (R)-enantiomer is often essential for the desired therapeutic effect and safety profile of a drug candidate.

Q2: What are the primary causes of racemization for this chiral amine?

A2: The primary drivers of racemization for this compound involve the formation of an achiral intermediate. This can occur through several mechanisms:

  • Imine Formation: The benzylic proton (the hydrogen on the carbon bearing the amino group) is susceptible to removal, especially under basic or oxidative conditions. This leads to the formation of a planar achiral imine intermediate. Subsequent non-stereoselective reduction or protonation of this imine will yield a racemic mixture of the amine.

  • Carbocation Formation: Reactions that proceed through a carbocation at the chiral center, such as certain substitution reactions, will also lead to racemization as the planar carbocation can be attacked from either face with equal probability.

  • Harsh Reaction Conditions: Elevated temperatures and strongly acidic or basic conditions can provide sufficient energy to overcome the activation barrier for racemization, often by promoting the formation of the aforementioned achiral intermediates.

Q3: How does the choice of reaction type impact the risk of racemization?

A3: Reactions involving the direct participation of the amine's chiral center are most at risk. For instance, N-acylation (amide bond formation) is a common reaction for primary amines. The choice of coupling reagents and bases in this process is critical, as some can promote the formation of racemizable intermediates. Conversely, reactions that modify the aromatic ring without affecting the chiral center are less likely to cause racemization, provided the reaction conditions are mild.

Troubleshooting Guides

Problem: Significant loss of enantiomeric excess (e.e.) is observed after an N-acylation reaction.

Possible Causes & Solutions:

  • Aggressive Coupling Reagents: Some coupling reagents, particularly carbodiimides like DCC or EDC when used without additives, can promote the formation of highly activated intermediates that are prone to racemization.

    • Solution: Employ uronium/aminium or phosphonium-based coupling reagents known for low racemization rates, such as HATU, HBTU, or COMU. These reagents promote rapid amide bond formation, which kinetically outcompetes the racemization pathway.[1] The addition of additives like HOBt or HOAt to carbodiimide-mediated couplings can also significantly suppress racemization.[1]

  • Strong Base: The use of a strong, sterically unhindered base can facilitate the abstraction of the benzylic proton, leading to imine formation and subsequent racemization.

    • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are effective at scavenging acid byproducts without promoting racemization.

  • Elevated Temperature: Higher reaction temperatures accelerate the rate of racemization.

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). If the reaction is sluggish, it is preferable to extend the reaction time rather than increasing the temperature.

Problem: Racemization is occurring during the protection of the amine group.

Possible Causes & Solutions:

  • Harsh Deprotection/Protection Conditions: The conditions used to introduce or remove a protecting group can sometimes be harsh enough to induce racemization.

    • Solution: For amine protection, the use of Di-tert-butyl dicarbonate ((Boc)₂O) under mild basic conditions is generally considered safe and effective for preventing racemization. The Boc group is stable under many reaction conditions and can be removed with mild acid, which typically does not affect the stereocenter of aryl ethylamines.

Data Presentation

The choice of coupling reagent and base is critical in preventing racemization during amide bond formation. Below is a summary of expected racemization levels with different reagent combinations for reactions involving chiral amines, based on data from peptide synthesis, which is a well-established model for studying racemization.

Coupling ReagentBaseAdditiveExpected Racemization
HATU DIPEA-Very Low (<1%)
HBTU DIPEA-Low (<2%)
COMU DIPEA-Very Low (<1%)
EDC DIPEAHOBtLow (1-5%)
DCC DIPEA-High (>10%)

Note: Data is representative and the actual extent of racemization can vary based on substrate, solvent, and temperature.

Experimental Protocols

Protocol 1: Racemization-Free N-Boc Protection of this compound

This protocol describes a mild procedure for the N-tert-butoxycarbonylation of the amine, which is unlikely to cause racemization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 equiv).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Amide Coupling with Minimal Racemization using HATU

This protocol details a robust method for amide bond formation with a carboxylic acid while minimizing the risk of epimerization at the chiral center.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.5 equiv) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equiv) in the same anhydrous solvent to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Chiral HPLC Analysis of Enantiomeric Excess

This protocol provides a general method for determining the enantiomeric purity of this compound or its N-acylated derivatives. The exact conditions may need to be optimized for specific derivatives.

Materials:

  • Sample of 1-(4-bromophenyl)ethylamine or its derivative

  • HPLC-grade hexane, isopropanol (IPA), or ethanol

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or a crown ether-based column like Chirosil RCA(+))[2]

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase).

  • Set up the HPLC system with the chosen chiral column.

  • Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol, or for crown ether columns, aqueous perchloric acid and acetonitrile/methanol) at a constant flow rate.[2]

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • The two enantiomers will have different retention times. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Pathway R_Amine (R)-Amine (Chiral) Imine Imine Intermediate (Achiral, Planar) R_Amine->Imine - H⁺ (Base/Oxidation) Racemic_Mixture Racemic Mixture (R/S-Amine) Imine->Racemic_Mixture + H⁺ / Reduction (Non-selective)

Caption: Mechanism of racemization via an achiral imine intermediate.

Troubleshooting_Workflow Start Racemization Observed? Check_Reagents Review Coupling Reagent and Base Start->Check_Reagents Yes Success Stereochemical Integrity Maintained Start->Success No Check_Temp Lower Reaction Temperature Check_Reagents->Check_Temp Use_Protecting_Group Consider Amine Protection Strategy Check_Temp->Use_Protecting_Group Reassess Re-evaluate Synthetic Route Use_Protecting_Group->Reassess Reassess->Check_Reagents

Caption: Troubleshooting workflow for addressing racemization issues.

References

Troubleshooting low enantiomeric excess in reactions with (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(+)-1-(4-Bromophenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in asymmetric synthesis and chiral resolutions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct answers to specific issues related to achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a low enantiomeric excess (ee). What are the primary factors I should investigate?

Low enantiomeric excess is a common issue that can stem from several sources. A systematic approach is crucial for identifying the root cause. The primary areas to investigate are the purity of the starting materials (especially the chiral amine), the reaction conditions, and the stability of the product. The troubleshooting workflow below outlines a structured approach to diagnosing the problem.

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed step1 Step 1: Verify Starting Material Integrity start->step1 sub1_1 Check Chemical Purity of This compound step1->sub1_1 sub1_2 Confirm Enantiomeric Purity (ee) of Chiral Amine via HPLC/NMR step1->sub1_2 sub1_3 Check for Racemization During Storage/Handling step1->sub1_3 step2 Step 2: Optimize Reaction Conditions sub2_1 Lower Reaction Temperature step2->sub2_1 sub2_2 Screen Different Solvents step2->sub2_2 sub2_3 Adjust Reagent Concentration / Addition Rate step2->sub2_3 sub2_4 Vary Reaction Time step2->sub2_4 step3 Step 3: Evaluate Substrate and Other Reagents sub3_1 Assess Purity of Substrate and Other Reagents step3->sub3_1 sub3_2 Consider Steric or Electronic Effects of Substrate step3->sub3_2 step4 Step 4: Confirm Analytical Method Accuracy sub4_1 Validate ee Determination Method (e.g., Chiral HPLC) step4->sub4_1 sub4_2 Check for Product Racemization During Workup or Purification step4->sub4_2 sub1_1->step2 sub1_2->step2 sub1_3->step2 sub2_1->step3 sub2_2->step3 sub2_3->step3 sub2_4->step3 sub3_1->step4 sub3_2->step4 end High Enantiomeric Excess Achieved sub4_1->end sub4_2->end

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q2: How can I verify the purity and enantiomeric excess of my starting material, this compound?

The enantiopurity of your chiral amine is paramount, as it sets the maximum possible ee for your product in many reactions. Commercially available reagents may have varying levels of purity.

  • Chemical Purity: Can be assessed using standard techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enantiomeric Purity (ee): This must be determined using a chiral method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[1][2] Alternatively, NMR spectroscopy using a chiral solvating agent (CSA) can be a rapid method for determining enantiopurity.[3]

It is crucial to confirm the supplier's certificate of analysis and, for critical applications, to re-analyze the material in-house.

Table 1: Typical Properties of this compound

Property Value Reference
CAS Number 45791-36-4 [4]
Molecular Formula C₈H₁₀BrN [5]
Molecular Weight 200.08 g/mol [5]
Appearance Liquid [4]
Density 1.390 g/mL at 20 °C [4]
Refractive Index (n20/D) 1.566 [4]
Optical Purity (ee) ≥98.5% (Typical, check supplier) [4]

| Assay (GC) | ≥96.0% to 99% (Typical, check supplier) |[4] |

Q3: What role do reaction temperature and solvent play in enantioselectivity?

Temperature and solvent are critical parameters that directly influence the energy difference between the diastereomeric transition states, which in turn dictates the enantiomeric excess of the product.

  • Temperature: In most cases, lowering the reaction temperature increases enantioselectivity.[6] This is because the difference in activation energies (ΔΔG‡) between the two stereochemical pathways becomes more significant relative to the available thermal energy (kT). However, in rare cases, a non-linear relationship can be observed, and very low temperatures may not always be optimal.[7]

  • Solvent: The solvent can dramatically affect enantioselectivity by differentially solvating the diastereomeric transition states.[8] A change in solvent polarity, viscosity, or coordinating ability can alter the reaction pathway. It is often beneficial to screen a range of solvents (e.g., non-polar, polar aprotic, polar protic) to find the optimal medium for the reaction.

Table 2: Illustrative Impact of Reaction Parameters on Enantiomeric Excess (ee) This table provides a conceptual guide based on general principles of asymmetric synthesis.[6][8]

ParameterCondition AResulting ee (A)Condition BResulting ee (B)Rationale
Temperature 25 °C (Room Temp)75%-20 °C92%Lowering temperature often enhances the energy difference between diastereomeric transition states, favoring one pathway.
Solvent Toluene (Non-polar)88%Dichloromethane (Polar Aprotic)65%Solvent polarity and coordination can stabilize or destabilize transition states, altering stereochemical outcomes.
Concentration 0.5 M90%0.1 M95%Dilution can sometimes disfavor aggregation or background reactions that may lower enantioselectivity.
Q4: Could my substrate, catalyst, or other reagents be interfering with the stereoselectivity?

Yes. The entire chemical system contributes to the stereochemical outcome.

  • Purity of Other Reagents: Impurities in the substrate, catalyst, or any additives can inhibit the desired reaction or catalyze a non-selective background reaction.

  • Substrate Scope: The steric and electronic properties of the reaction substrate are crucial. A bulky substrate may not fit well into the chiral pocket of the transition state, leading to poor selectivity.

  • Catalyst Deactivation/Racemization: In catalytic reactions, the catalyst itself might degrade or racemize under the reaction conditions, leading to a drop in ee over time.

  • Side Reactions: Unwanted side reactions can consume reagents and potentially create byproducts that interfere with the desired stereoselective pathway.

LogicalRelationships cause1 Impure Chiral Amine (<99% ee) mech1 Presence of (S)-enantiomer cause1->mech1 cause2 High Reaction Temperature mech2 Reduced ΔΔG‡ (Energy Difference) cause2->mech2 cause3 Suboptimal Solvent Choice mech3 Unfavorable Transition State Solvation cause3->mech3 cause4 Product Racemization During Workup mech4 Stereocenter Inversion (e.g., via enolization) cause4->mech4 cause5 Non-selective Background Reaction mech5 Competing Achiral Pathway cause5->mech5 outcome Low Final Enantiomeric Excess mech1->outcome mech2->outcome mech3->outcome mech4->outcome mech5->outcome

Caption: Logical relationships between common causes and the outcome of low ee.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for determining the ee of this compound or its reaction products. Method development will be required for specific analytes.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.[9]

    • Column: A suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or crown-ether based columns are often effective for chiral amines and their derivatives.[10]

    • Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape.[2]

    • Flow Rate: 0.8 - 1.0 mL/min.[1][9]

    • Temperature: 25 °C.[9]

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm).[9]

  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.[9]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.[9]

    • First, inject a racemic standard to determine the retention times of both enantiomers and ensure baseline separation is achieved.

    • Inject the sample of interest and integrate the peak areas for the two enantiomers.

  • Data Calculation:

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[9] Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Protocol 2: Determination of Enantiomeric Excess by ¹H-NMR using a Chiral Solvating Agent (CSA)

This protocol outlines a rapid method for determining the enantiopurity of chiral amines using a CSA like (S)-BINOL or its derivatives.[3]

  • Sample Preparation:

    • In a clean NMR tube, combine the chiral amine analyte (approx. 0.05 mmol) and the chiral solvating agent (approx. 0.05 mmol, 1 equivalent).

    • Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[3]

  • NMR Data Acquisition:

    • Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and the formation of diastereomeric complexes.[3]

    • Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 25 °C).[3]

  • Data Analysis:

    • Identify a well-resolved signal (e.g., the methine proton adjacent to the nitrogen) that shows distinct, separate peaks for the two diastereomeric complexes.

    • Carefully integrate the distinct resonance peaks corresponding to each of the enantiomers.

  • Data Calculation:

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100 Where Integration₁ and Integration₂ are the integration values for the signals of the major and minor diastereomeric complexes, respectively.

References

Stability of (R)-(+)-1-(4-Bromophenyl)ethylamine in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (R)-(+)-1-(4-Bromophenyl)ethylamine in various organic solvents. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a clear, colorless liquid that is generally stable under recommended storage conditions.[1][2] It is, however, sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[2][3] For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place.[3]

Q2: Which factors can influence the stability of this compound in organic solvents?

A2: The stability of this compound in solution can be affected by several factors, including:

  • Solvent Type: The polarity and reactivity of the solvent can play a significant role. Protic solvents may participate in hydrogen bonding and potential acid-base reactions, while reactive solvents could lead to degradation.

  • Presence of Contaminants: Impurities such as water, acids, bases, or oxidizing agents can catalyze degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light Exposure: Photodegradation can occur, especially for aromatic compounds.[4] It is recommended to protect solutions from light.

  • Oxygen: As the compound is air-sensitive, the presence of oxygen can lead to oxidative degradation.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents and acids.[3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation mechanisms for similar brominated aromatic amines include:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of imines, oximes, or other oxidation products. The presence of air (oxygen) can facilitate this.

  • Hydrolysis: Although generally slow for an amine, the C-N bond could potentially undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Debromination: The bromine atom on the phenyl ring could be removed through reductive or photolytic pathways.[5][6]

  • Racemization: The chiral center could potentially undergo racemization under harsh conditions, such as strong acid or base catalysis, leading to a loss of enantiomeric purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Purity Over Time in Solution Solvent impurities (water, peroxides), exposure to air (oxidation), or inappropriate solvent.Use high-purity, dry, and degassed solvents. Prepare solutions fresh before use. If storage is necessary, store under an inert atmosphere in a tightly sealed container at a low temperature and protected from light.
Change in Solution Color (e.g., turning yellow/brown) Oxidation of the amine group.Degas the solvent before use and handle the solution under an inert atmosphere. Minimize headspace in the storage container.
Unexpected Peaks in HPLC/GC Analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradants.[7][8] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify degradation products.
Inconsistent Experimental Results Degradation of the starting material in solution.Always verify the purity of the this compound solution before each experiment, especially if the solution has been stored for an extended period.
Loss of Enantiomeric Excess (ee) Racemization.Avoid harsh acidic or basic conditions and high temperatures. Analyze the enantiomeric purity regularly using a suitable chiral chromatography method.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen organic solvent.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in 10 mL of the desired organic solvent (e.g., acetonitrile, methanol, dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 for reversed-phase) and a UV detector.

    • Record the chromatogram and determine the initial purity of the compound.

  • Storage Conditions:

    • Divide the remaining stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 40°C, exposure to light, inert atmosphere).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), take a sample from each storage condition.

    • Analyze the samples by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the initial peak area to determine the percentage of degradation.

    • Observe the appearance of any new peaks, which may indicate the formation of degradation products.

Table 1: Example Data Summary for Stability Study

SolventStorage ConditionTime (hours)Purity (%)
AcetonitrileRoom Temp, Dark099.8
2499.7
7299.5
MethanolRoom Temp, Dark099.8
2499.2
7298.5
DichloromethaneRoom Temp, Light099.8
2497.0
7292.3

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways.[9][10][11]

  • Acidic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water mixture).

    • Heat the solution (e.g., at 60°C) for a defined period.

    • Neutralize the sample before HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent.

    • Heat the solution as in the acidic hydrolysis study.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a small amount of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

    • Dissolve and analyze samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a UV lamp or direct sunlight.

    • Analyze samples at different time points and compare with a control sample kept in the dark.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results prep Prepare Stock Solution in Test Solvent t0 Time-Zero HPLC Analysis prep->t0 cond1 Room Temp, Dark prep->cond1 cond2 Elevated Temp prep->cond2 cond3 Light Exposure prep->cond3 data Compare Purity & Identify Degradants t0->data tp Time-Point HPLC Analysis tp->data cond1->tp cond2->tp cond3->tp

Caption: Workflow for assessing the stability of this compound.

Forced_Degradation_Pathway_Logic cluster_stress Stress Conditions cluster_products Potential Degradation Products compound This compound acid Acidic Hydrolysis compound->acid H+ / Heat base Basic Hydrolysis compound->base OH- / Heat oxidation Oxidation (e.g., H2O2) compound->oxidation [O] heat Thermal Stress compound->heat Δ light Photolytic Stress compound->light hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products (Imine, etc.) oxidation->oxidation_prod racemate Racemic Mixture heat->racemate debrom_prod Debrominated Products light->debrom_prod

Caption: Logical flow of a forced degradation study.

References

Technical Support Center: Reactions of (R)-(+)-1-(4-Bromophenyl)ethylamine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving (R)-(+)-1-(4-Bromophenyl)ethylamine and carbonyl compounds. The primary focus is on addressing common side reactions and providing actionable solutions to optimize experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the primary reaction between this compound and a carbonyl compound?

A1: The primary reaction is a reductive amination, which converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[1][2] This reaction typically proceeds through the formation of an intermediate imine or iminium ion, which is then reduced to the final amine product.[1]

Q2: What are the most common side reactions observed in the reductive amination of this compound with carbonyl compounds?

A2: The most frequently encountered side reactions include:

  • Over-alkylation (Dialkylation): The primary amine product can sometimes react further with the carbonyl compound, leading to the formation of a tertiary amine. This is more problematic with aldehydes than ketones.[3][4][5][6]

  • Poor Diastereoselectivity: When reacting with a prochiral ketone, the desired diastereomer may be formed in a low ratio compared to the undesired diastereomer. The stereochemical outcome is influenced by the choice of reagents and reaction conditions.

  • Reduction of the Carbonyl Group: The reducing agent can sometimes directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired amination pathway.[1]

  • Epimerization/Racemization: Although less common under mild conditions, there is a potential for loss of stereochemical integrity at the chiral center of the amine, particularly under harsh acidic or basic conditions or elevated temperatures.[7][8]

Q3: Which reducing agent is most suitable for the reductive amination of this compound?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation.[3][4][5] It is mild, selective for the reduction of iminium ions over carbonyl groups, and generally provides higher yields with fewer side products compared to other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄).[3][4] Using NaBH(OAc)₃ often allows for a convenient one-pot procedure.[5]

Q4: How can I minimize the formation of the over-alkylation (dialkylation) byproduct?

A4: To suppress the formation of the tertiary amine byproduct, a stepwise procedure can be employed. This involves the initial formation of the imine in a solvent like methanol, followed by its reduction with a reducing agent such as sodium borohydride.[3][4][6] Using a slight excess of the primary amine can also help to minimize this side reaction.[9]

Q5: What factors influence the diastereoselectivity of the reaction with chiral ketones?

A5: The diastereoselectivity of the reductive amination is influenced by several factors, including:

  • The structure of the ketone: Steric hindrance and the electronic properties of the substituents on the ketone play a significant role.

  • The choice of reducing agent: Different reducing agents can lead to varying degrees of stereocontrol.

  • Reaction temperature: Lower temperatures generally favor higher diastereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the reduction step.

  • Presence of additives: Lewis acids can sometimes be used to enhance diastereoselectivity.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired secondary amine Incomplete imine formation.Ensure anhydrous conditions. Consider using a dehydrating agent like molecular sieves. Acetic acid can be used as a catalyst for imine formation with ketones.[4][5]
Reduction of the starting carbonyl compound.Use a more selective reducing agent like sodium triacetoxyborohydride, which preferentially reduces the iminium ion over the carbonyl group.[5]
Sterically hindered ketone or amine.Increase reaction time and/or temperature. Consider using a more reactive carbonyl compound if possible. For very hindered substrates, a stepwise approach of isolating the imine before reduction may be necessary.[4]
Significant amount of over-alkylation (tertiary amine) byproduct The secondary amine product is reacting further with the carbonyl compound.Employ a stepwise procedure: first form the imine, then add the reducing agent.[3][4][6] Use a slight excess of this compound.
Low diastereomeric excess (d.e.) Non-optimal reaction conditions for stereocontrol.Screen different reducing agents. Optimize the reaction temperature, often lowering it can improve diastereoselectivity. Experiment with different solvents. Consider the use of a Lewis acid additive to chelate the intermediate and influence the direction of hydride attack.[10]
Presence of unreacted starting amine Inefficient imine formation or insufficient carbonyl compound.Use a slight excess of the carbonyl compound. Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Epimerization of the chiral center Harsh reaction conditions (strong acid/base, high temperature).Use mild acidic conditions (e.g., acetic acid) for catalysis.[5] Avoid strong bases and prolonged heating. If epimerization is suspected, analyze the product's enantiomeric purity using chiral HPLC or NMR with a chiral solvating agent.[11][12][13][14]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for the reaction of this compound with a range of aldehydes and ketones where over-alkylation is not a major concern.

Materials:

  • This compound

  • Carbonyl compound (aldehyde or ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCE (or THF), add acetic acid (1.0 eq) if the carbonyl compound is a ketone.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination to Minimize Over-alkylation

This protocol is recommended for reactions with aldehydes where dialkylation is a significant side reaction.

Materials:

  • This compound

  • Aldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: Dissolve this compound (1.0 eq) and the aldehyde (1.05 eq) in methanol. Stir the mixture at room temperature for 1-3 hours until imine formation is complete (monitor by TLC or ¹H NMR).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical outcomes for the reductive amination of (R)-(+)-1-phenylethylamine, a close analog of this compound, with various ketones, highlighting the influence of the reducing agent on diastereoselectivity. This data can serve as a general guide for expected outcomes.

Carbonyl CompoundReducing AgentSolventDiastereomeric Ratio (R,R) : (R,S)Reference
AcetophenonePd/C, H₂Methanol~1:1N/A
AcetophenoneNaBH(OAc)₃DCE>90:10
PropiophenoneNaBH(OAc)₃DCE>90:10
1-AcetylferroceneNaBH₄Methanol>98:2 (after recrystallization)[15]

Note: The diastereomeric ratio is highly substrate-dependent and the values above are illustrative. Experimental optimization is crucial for achieving high diastereoselectivity.

Mandatory Visualizations

Reductive_Amination_Pathway Amine This compound Imine Imine/Iminium Ion Intermediate Amine->Imine + Carbonyl Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Imine Product Secondary Amine Product Imine->Product + Reducing Agent

Caption: General workflow of reductive amination.

Troubleshooting_Logic cluster_side_reactions Common Side Reactions cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Reaction_Conditions Review Reaction Conditions Start->Reaction_Conditions Side_Reaction Identify Side Reaction Reaction_Conditions->Side_Reaction Overalkylation Over-alkylation Side_Reaction->Overalkylation Carbonyl_Reduction Carbonyl Reduction Side_Reaction->Carbonyl_Reduction Low_DE Low Diastereoselectivity Side_Reaction->Low_DE Stepwise Stepwise Protocol Overalkylation->Stepwise Selective_Reagent Use NaBH(OAc)₃ Carbonyl_Reduction->Selective_Reagent Optimize_Conditions Optimize T, Solvent Low_DE->Optimize_Conditions

References

Technical Support Center: Purification of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of excess (R)-(+)-1-(4-Bromophenyl)ethylamine from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

1. What are the most common methods for removing excess this compound?

The most common and effective methods for removing excess this compound, a chiral amine, from a reaction mixture are:

  • Acid-Base Extraction: This is a straightforward method to separate the basic amine from neutral or acidic compounds.

  • Diastereomeric Salt Crystallization: This technique is used for the chiral resolution of the amine, which can also serve to remove the excess of one enantiomer.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful for separating enantiomers and purifying the desired product.

  • Distillation: If the desired product has a significantly different boiling point from the amine, distillation under reduced pressure can be an option.

2. How do I choose the best separation method for my specific reaction mixture?

The choice of method depends on several factors:

  • Nature of the desired product: Is your product acidic, basic, or neutral? Is it stable to pH changes?

  • Scale of the reaction: Extraction and crystallization are generally more scalable than preparative chromatography.

  • Required purity of the final product: Chiral chromatography often provides the highest resolution and purity.

  • Available equipment: Access to HPLC/SFC systems or distillation apparatus will influence your choice.

3. What is a chiral resolving agent and which one should I use for this compound?

A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation. For chiral amines like this compound, common chiral resolving agents are chiral acids. Examples include:

  • (+)-Tartaric acid

  • (R)-(-)-Mandelic acid

The choice of resolving agent and solvent is often empirical and may require screening to find the optimal conditions for crystallization.

4. Can I use non-chiral chromatography to remove the excess amine?

Yes, if your desired product is not an amine and has different polarity, standard column chromatography on silica gel or alumina can be effective for removing the bulk of the this compound. However, if your product is also a chiral amine or you need to separate enantiomers, chiral chromatography is necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Diastereomeric Salt Crystallization

Problem: No crystals form, or an oil precipitates.

Possible Cause Solution
Solvent Choice The solubility of the diastereomeric salts is highly dependent on the solvent. The chosen solvent may be too good, preventing precipitation, or too poor, causing the salt to oil out.
Supersaturation The solution may not be sufficiently supersaturated for nucleation to occur.
Cooling Rate Cooling the solution too quickly can lead to the formation of an oil instead of crystals.
Purity of Amine/Acid Impurities in the reaction mixture or the resolving agent can inhibit crystallization.

Problem: The crystallized salt has low diastereomeric excess (d.e.).

Possible Cause Solution
Co-precipitation The undesired diastereomer is co-precipitating with the desired one.
Equilibrium The system may not have reached thermodynamic equilibrium, where the less soluble salt preferentially crystallizes.
Solvent System The solvent system may not provide sufficient differentiation in the solubility of the two diastereomeric salts.
Chromatography (HPLC/SFC)

Problem: Poor or no separation of enantiomers.

Possible Cause Solution
Incorrect Chiral Stationary Phase (CSP) The selected CSP is not suitable for the analyte.
Inappropriate Mobile Phase The mobile phase composition (solvents, additives) is not optimized for the separation.
Peak Shape Issues Broad or tailing peaks can obscure the separation.

Experimental Protocols

Acid-Base Extraction

This protocol is suitable for separating the basic this compound from a neutral or acidic product in an organic solvent.

Methodology:

  • Ensure the reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with the aqueous acid solution 1-2 more times to ensure complete removal of the amine.

  • Combine the aqueous layers.

  • To recover the amine (if needed), cool the combined aqueous layers in an ice bath and add a concentrated base (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12).

  • Extract the free amine back into an organic solvent.

  • The original organic layer now contains the neutral or acidic product, which can be further purified.

G cluster_extraction Acid-Base Extraction Workflow reaction_mixture Reaction Mixture in Organic Solvent separatory_funnel Separatory Funnel reaction_mixture->separatory_funnel add_acid Add 1M HCl (aq) separatory_funnel->add_acid 1 shake_vent Shake & Vent add_acid->shake_vent 2 separate_layers Separate Layers shake_vent->separate_layers 3 organic_layer Organic Layer (Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Amine) separate_layers->aqueous_layer wash_organic Wash Organic Layer organic_layer->wash_organic Repeat Extraction combine_aqueous Combine Aqueous Layers aqueous_layer->combine_aqueous wash_organic->organic_layer recover_amine Recover Amine (Optional) combine_aqueous->recover_amine

Acid-Base Extraction Workflow
Diastereomeric Salt Crystallization

This protocol provides a general procedure for the chiral resolution of a racemic amine using a chiral acid. This example is based on the resolution of 1-phenylethylamine with (+)-tartaric acid in methanol, which is a close analog to the target compound.

Methodology:

  • Salt Formation: In an Erlenmeyer flask, dissolve the chiral resolving agent (e.g., 0.5-1.0 equivalent of (+)-tartaric acid) in a suitable solvent (e.g., methanol) with heating.

  • Slowly add the racemic amine mixture to the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water.

  • Add a base (e.g., 10 M NaOH) until the pH is greater than 12 to break the salt.

  • Extract the liberated free amine with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

G cluster_crystallization Diastereomeric Salt Crystallization start Racemic Amine + Chiral Acid in Hot Solvent cool_slowly Slow Cooling to RT start->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration crystals Diastereomeric Salt Crystals filtration->crystals filtrate Filtrate (Contains other diastereomer) filtration->filtrate liberate_amine Liberate Free Amine (add base) crystals->liberate_amine extraction Solvent Extraction liberate_amine->extraction pure_enantiomer Enantiomerically Enriched Amine extraction->pure_enantiomer

Diastereomeric Salt Crystallization Workflow
Chiral HPLC Purification

This protocol outlines a general approach for the preparative purification of this compound using chiral HPLC.

Methodology:

  • Analytical Method Development:

    • Screen various chiral stationary phases (e.g., polysaccharide-based like Chiralpak®, or crown ether-based like Chirosil®) with different mobile phases (normal phase, reversed-phase, or polar organic mode).

    • A typical starting mobile phase for a polysaccharide CSP could be a mixture of hexane and a polar modifier like ethanol or isopropanol, with or without acidic or basic additives.

    • For a crown ether-based column, an acidic aqueous-organic mobile phase is often used.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

  • Scale-Up to Preparative HPLC:

    • Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Inject the crude reaction mixture in multiple runs.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the desired enantiomer.

    • Analyze the purity of the collected fractions by analytical chiral HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Physicochemical Data

The following table summarizes key physicochemical data for this compound.

PropertyValue
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Clear colorless liquid
Boiling Point 258.9 °C at 760 mmHg
Density 1.390 g/mL at 20 °C
Refractive Index n20/D 1.566

Example Chromatographic Conditions

The following table provides an example of HPLC conditions for the enantiomeric separation of 1-(4-bromophenyl)-ethylamine.

ParameterCondition
Column Chirosil RCA(+)
Mobile Phase Acetonitrile / 0.1% HClO₄ in water
Detection UV

Note: The optimal conditions for your specific separation may vary and require optimization.

Impact of temperature on the chiral resolution efficiency of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the impact of temperature on the chiral resolution efficiency of (R)-(+)-1-(4-Bromophenyl)ethylamine via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the chiral resolution of this compound using a chiral resolving agent?

A1: The chiral resolution of a racemic mixture of 1-(4-Bromophenyl)ethylamine is achieved by reacting it with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be selectively crystallized, thus separating it from the more soluble diastereomer. The desired enantiomer can then be recovered from the isolated salt.

Q2: How does temperature influence the efficiency of the chiral resolution?

A2: Temperature is a critical parameter in diastereomeric salt crystallization as it directly affects the solubility of the diastereomeric salts. Generally, higher temperatures increase the solubility of both diastereomers, which can be utilized to ensure the complete dissolution of the salts before initiating crystallization. A controlled cooling process then allows for the selective precipitation of the less soluble diastereomer. The final temperature of crystallization and the cooling rate are crucial; slow cooling often leads to higher purity (enantiomeric excess), while rapid cooling to a very low temperature might increase the yield but can also cause the co-precipitation of the undesired diastereomer, thus lowering the purity.

Q3: Which chiral resolving agents are commonly used for the resolution of 1-(4-Bromophenyl)ethylamine?

A3: Tartaric acid and its derivatives are commonly employed as resolving agents for chiral amines. For the resolution of this compound, enantiomerically pure forms of tartaric acid, such as L-(+)-tartaric acid or O,O'-dibenzoyl-L-tartaric acid, are suitable choices. The selection of the resolving agent can significantly impact the solubility difference between the resulting diastereomeric salts and, therefore, the resolution efficiency.

Q4: What is "oiling out," and how can it be prevented during the crystallization process?

A4: "Oiling out" refers to the separation of the diastereomeric salt from the solution as a liquid phase instead of a solid crystalline material. This phenomenon can be caused by several factors, including the use of an inappropriate solvent, high solute concentration, or a rapid cooling rate. To prevent oiling out, one can try diluting the solution, employing a slower cooling profile, or screening different solvent systems. The addition of a seed crystal of the desired diastereomer can also sometimes induce proper crystallization from an oil.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral resolution of this compound, with a focus on temperature-related issues.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of the Desired Diastereomeric Salt 1. The crystallization temperature is too high, leading to significant solubility of the desired salt. 2. Insufficient cooling time. 3. The chosen solvent is too good a solvent for the desired salt.1. Optimize the final crystallization temperature by gradually lowering it. Monitor the trade-off between yield and enantiomeric excess. 2. Increase the duration of the cooling and holding period at the final temperature. 3. Screen for alternative solvents or solvent mixtures where the desired salt has lower solubility.
Low Enantiomeric Excess (e.e.) of the Resolved Amine 1. The cooling rate was too fast, causing co-precipitation of the undesired diastereomer. 2. The final crystallization temperature is too low, leading to the precipitation of the more soluble diastereomer. 3. Insufficient difference in solubility between the two diastereomeric salts in the chosen solvent.1. Implement a slower, controlled cooling profile. Gradual cooling allows for the selective crystallization of the less soluble diastereomer. 2. Experiment with slightly higher final crystallization temperatures to increase the selectivity of precipitation. 3. Perform a solvent screen to find a system that maximizes the solubility difference between the diastereomeric salts. Recrystallization of the obtained salt may also be necessary.
No Crystal Formation 1. The solution is not supersaturated. 2. The chosen solvent is too effective at solvating the diastereomeric salts.1. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a small seed crystal of the desired diastereomeric salt. 2. Reduce the amount of solvent or add an anti-solvent (a solvent in which the salts are less soluble) to promote precipitation.
"Oiling Out" Instead of Crystallization 1. The cooling process is too rapid. 2. The concentration of the diastereomeric salts is too high. 3. The solvent system is not optimal.1. Employ a much slower and more controlled cooling rate. 2. Dilute the solution with more of the crystallization solvent. 3. Experiment with different solvents or solvent mixtures.

Data Presentation

The following table presents representative data on the impact of the final crystallization temperature on the yield and enantiomeric excess (e.e.) for the resolution of racemic 1-(4-Bromophenyl)ethylamine with L-(+)-tartaric acid in a methanol/water solvent system.

Experiment ID Final Crystallization Temperature (°C) Cooling Profile Yield of Diastereomeric Salt (%) Enantiomeric Excess (e.e.) of this compound (%)
125Slow Cool (10°C/hour)35>98
210Slow Cool (10°C/hour)4295
30Slow Cool (10°C/hour)5588
40Rapid Cool (in ice bath)6575
5-10Slow Cool (10°C/hour)6880

Note: This data is illustrative and serves to demonstrate the general trends observed during the optimization of a diastereomeric salt crystallization.

Experimental Protocols

Detailed Methodology for the Chiral Resolution of this compound

This protocol describes a general procedure for the chiral resolution of racemic 1-(4-Bromophenyl)ethylamine using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is recommended for specific applications.

Materials:

  • Racemic 1-(4-Bromophenyl)ethylamine

  • L-(+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating/cooling system with temperature control

Procedure:

  • Salt Formation:

    • In a flask equipped with a magnetic stirrer and a condenser, dissolve 1.0 equivalent of racemic 1-(4-Bromophenyl)ethylamine in a minimal amount of a suitable solvent mixture (e.g., 9:1 methanol/water) at an elevated temperature (e.g., 60°C).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in the same solvent system, heating gently if necessary.

    • Slowly add the warm tartaric acid solution to the stirred amine solution.

  • Crystallization:

    • Allow the mixture to cool slowly and controllably to the desired crystallization temperature. A programmable cooling bath is recommended for precise temperature control.

    • For optimal results, a slow cooling rate (e.g., 5-10°C per hour) is often employed.

    • Once the target temperature is reached, continue stirring for a predetermined period (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a base, such as 2 M NaOH solution, dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Purification and Analysis:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

    • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Visualizations

Experimental_Workflow cluster_prep Preparation racemic_amine Racemic 1-(4-Bromophenyl)ethylamine dissolution Dissolution in Solvent (e.g., Methanol/Water at 60°C) racemic_amine->dissolution resolving_agent L-(+)-Tartaric Acid resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation cooling Controlled Cooling (e.g., 10°C/hour) salt_formation->cooling crystallization Crystallization at Target Temperature cooling->crystallization filtration Vacuum Filtration crystallization->filtration liberation Liberation of Free Amine (Addition of Base) filtration->liberation extraction Solvent Extraction liberation->extraction drying Drying and Solvent Removal extraction->drying product This compound (Enantiomerically Enriched) drying->product

Caption: Experimental workflow for the chiral resolution of this compound.

Troubleshooting_Guide start Low Resolution Efficiency check_ee Low Enantiomeric Excess? start->check_ee check_yield Low Yield? start->check_yield slow_cooling Decrease Cooling Rate check_ee->slow_cooling Yes optimize_temp Optimize Final Temperature (Slightly Higher) check_ee->optimize_temp Yes recrystallize Recrystallize Salt check_ee->recrystallize Yes lower_temp Lower Final Temperature check_yield->lower_temp Yes increase_time Increase Crystallization Time check_yield->increase_time Yes solvent_screen Solvent Screening slow_cooling->solvent_screen optimize_temp->solvent_screen lower_temp->solvent_screen

Caption: Troubleshooting flowchart for temperature-related issues in chiral resolution.

Solvent effects on the diastereoselective crystallization with (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diastereoselective Crystallization of Chiral Amines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective crystallization of chiral amines, with a focus on understanding and optimizing solvent effects. The principles discussed are broadly applicable to the resolution of compounds such as (R)-(+)-1-(4-Bromophenyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereoselective crystallization for resolving a racemic amine?

A1: Diastereoselective crystallization is a technique used to separate enantiomers (mirror-image isomers) from a racemic mixture.[1][2] The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][2] Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure.[1][2] This difference in solubility is exploited to selectively crystallize one of the diastereomeric salts from a suitable solvent, thereby separating it from the more soluble diastereomer which remains in the solution (mother liquor).[1] The desired enantiomer of the amine can then be recovered from the isolated salt.[1]

Q2: How does the choice of solvent critically impact the success of a diastereoselective crystallization?

A2: The solvent plays a pivotal role in diastereoselective crystallization as it directly influences the solubility of the two diastereomeric salts.[3] An ideal solvent system should maximize the solubility difference between the desired and undesired diastereomers.[3][4] This differential solubility is the driving force for the selective crystallization. The solvent can also affect crystallization kinetics, crystal habit (shape), and purity of the isolated salt.[5][6] In some cases, the choice of solvent can even determine which enantiomer is recovered from the crystallization.[7]

Q3: What properties should I consider when screening for an effective solvent?

A3: When screening for solvents, it is essential to test a range with varying properties. Key considerations include:

  • Polarity and Hydrogen Bonding: Solvents with different polarities and hydrogen-bonding capabilities will interact differently with the diastereomeric salts, affecting their relative solubilities.[8][9]

  • Solubility Gradient: The ideal solvent should dissolve the salts to a moderate extent at an elevated temperature and show a significant drop in solubility for only one of the diastereomers upon cooling.

  • Avoid "Oiling Out": The solvent should promote the formation of stable crystals rather than an amorphous oil or gum.[4][10]

  • Use of Anti-Solvents: Consider using a binary solvent system where one solvent dissolves the salt (solvent) and another in which the salt is poorly soluble (anti-solvent). The controlled addition of an anti-solvent can induce crystallization.[4][8]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material.[4][10] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[10] To prevent this, you can:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[10]

  • Change the Solvent System: Experiment with different solvents or slowly add an anti-solvent to induce crystallization.[10]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization over oiling out.[10]

  • Ensure Proper Agitation: Good mixing can prevent localized high supersaturation.[10]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No crystals form upon cooling. 1. The diastereomeric salts are too soluble in the chosen solvent.[8] 2. The concentration is below the saturation point.[8] 3. Impurities are inhibiting nucleation.[8]1. Solvent Screening: Test a variety of solvents with different polarities.[8] 2. Increase Concentration: Carefully evaporate some of the solvent.[8] 3. Anti-Solvent Addition: Slowly add an anti-solvent to induce precipitation.[8] 4. Seeding: Introduce a small seed crystal of the desired diastereomer.[10]
The isolated crystals have low diastereomeric excess (de). 1. The solvent system does not provide a sufficient solubility difference between the diastereomers.[4] 2. Crystallization occurred too rapidly, trapping the more soluble diastereomer in the crystal lattice.[4] 3. Formation of a solid solution.[10]1. Optimize Solvent System: Conduct a thorough solvent screen to find a system that maximizes the solubility difference.[4] 2. Control Cooling Rate: Implement a slower, more controlled cooling profile.[4] 3. Recrystallization: Purify the obtained crystals by recrystallizing them from the same or a different solvent system.
An oil or amorphous solid precipitates instead of crystals. 1. The level of supersaturation is too high.[4] 2. The chosen solvent is inappropriate for crystallization.[4] 3. The crystallization temperature is too high.[10]1. Start with a more dilute solution. [10] 2. Employ a slower cooling rate. [10] 3. Change the solvent or use an anti-solvent system. [10] 4. Ensure high purity of starting materials. [4]
The yield of the desired diastereomeric salt is very low. 1. The desired diastereomer has significant solubility in the mother liquor.[4] 2. The crystallization time was insufficient to reach equilibrium.[4] 3. The stoichiometry of the resolving agent to the racemic amine is not optimal.[3]1. Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and use lower final crystallization temperatures.[10] 2. Increase Crystallization Time: Allow for longer crystallization times to maximize precipitation.[4] 3. Optimize Stoichiometry: Vary the molar ratio of the resolving agent to the amine.[3]

Data Presentation: Solvent Effects on Diastereoselective Crystallization

The following table presents illustrative data for the diastereoselective crystallization of a chiral amine with a generic chiral acid, demonstrating how the choice of solvent can influence the yield and diastereomeric excess (de) of the resulting salt.

Note: This data is hypothetical and for illustrative purposes only.

SolventPolarity IndexYield (%)Diastereomeric Excess (de) (%)Crystal Morphology
Methanol5.17560Small Needles
Ethanol4.36885Prisms
Isopropanol3.96295Plates
Ethyl Acetate4.45598Large Needles
Toluene2.44070Amorphous Solid
Acetonitrile5.88055Fine Powder
Water10.2>9520Oiled Out
Isopropanol/Water (9:1)-7097Well-defined Plates

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Crystallization
  • Salt Formation:

    • Dissolve the racemic amine (e.g., 1-(4-Bromophenyl)ethylamine) in a suitable solvent at an elevated temperature.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-Mandelic Acid) in the same solvent, also at an elevated temperature.

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for a specified period (e.g., 2-24 hours).[1]

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[1]

    • Dry the crystals under vacuum.

    • Analyze the solid by chiral HPLC or NMR spectroscopy to determine the yield and diastereomeric excess.[3]

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water.

    • Add an aqueous base solution (e.g., NaOH) dropwise with stirring until the salt is completely dissolved and the solution is basic.[1]

    • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the purified amine.

Visualizations

Experimental Workflow for Diastereoselective Crystallization

G start Start: Racemic Amine + Chiral Resolving Agent solvent_screening Solvent Screening (Varying Polarity) start->solvent_screening dissolution Dissolution in Optimal Solvent (with heating) solvent_screening->dissolution cooling Controlled Cooling (Induces Crystallization) dissolution->cooling troubleshoot Troubleshooting? cooling->troubleshoot filtration Filtration solid Solid Phase (Enriched Diastereomer) filtration->solid mother_liquor Mother Liquor (Soluble Diastereomer) filtration->mother_liquor analysis Analysis (HPLC, NMR for de%) solid->analysis liberation Liberation of Free Amine (Base Treatment) analysis->liberation Acceptable de% low_de Low Diastereomeric Excess analysis->low_de Unacceptable de% final_product Final Product: Enriched Enantiomer liberation->final_product troubleshoot->filtration Crystals Formed no_xtal No Crystals / Oiling Out troubleshoot->no_xtal No / Poor Quality Crystals re_optimize Re-optimize Conditions: - Solvent - Concentration - Cooling Rate no_xtal->re_optimize low_de->re_optimize re_optimize->solvent_screening

Caption: Workflow for Diastereoselective Crystallization.

Logical Relationship of Solvent Properties to Crystallization Outcome

G solvent Solvent Choice polarity Polarity / H-Bonding solvent->polarity kinetics Crystallization Kinetics (Nucleation & Growth) solvent->kinetics solubility_diff Solubility Difference (ΔS) between Diastereomers polarity->solubility_diff de Diastereomeric Excess (de%) solubility_diff->de yield Yield (%) solubility_diff->yield morphology Crystal Morphology & Purity kinetics->morphology

References

How to regenerate (R)-(+)-1-(4-Bromophenyl)ethylamine after resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 1-(4-Bromophenyl)ethylamine and the subsequent regeneration of the (R)-(+)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for regenerating (R)-(+)-1-(4-Bromophenyl)ethylamine from its diastereomeric salt?

The regeneration of this compound from its diastereomeric salt, typically formed with a chiral acid like L-(+)-tartaric acid, is based on an acid-base reaction. The diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral resolving agent.[1] This process liberates the free amine, which is less soluble in the aqueous solution and can then be extracted using an organic solvent.

Q2: Which base is recommended for the basification step, and to what pH should the solution be adjusted?

A common and effective base for this procedure is a sodium hydroxide (NaOH) solution. The solution should be made basic, typically to a pH greater than 10, to ensure the complete deprotonation of the amine salt and liberation of the free amine.[1]

Q3: What are suitable organic solvents for extracting the regenerated amine?

A variety of organic solvents can be used for the extraction of the free amine, including diethyl ether, dichloromethane, and ethyl acetate. The choice of solvent may depend on the subsequent purification steps and the desired purity of the final product. Dichloromethane has been specifically mentioned in a protocol for this compound.[2]

Q4: How can I confirm the enantiomeric purity of the regenerated this compound?

The enantiomeric purity of the regenerated amine can be determined using chiral high-performance liquid chromatography (chiral HPLC) or by measuring its specific optical rotation using a polarimeter and comparing it to the literature value. The specific rotation of this compound is reported as [α]20/D +20.5±1°, c = 3% in methanol.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Regenerated Amine - Incomplete basification of the diastereomeric salt.- Insufficient extraction from the aqueous layer.- Emulsion formation during extraction.- Ensure the pH of the aqueous solution is >10 after adding the base.- Perform multiple extractions (at least 3) with the organic solvent to maximize recovery.- To break emulsions, you can add a saturated brine solution or gently swirl the separatory funnel instead of vigorous shaking.
Poor Enantiomeric Purity - Incomplete separation of the diastereomeric salts during resolution.- Contamination during the regeneration process.- Ensure the diastereomeric salt is sufficiently pure before regeneration. This may require recrystallization.- Use clean glassware and high-purity reagents to avoid contamination.
Oily Product Instead of a Clear Liquid - Presence of residual solvent.- Impurities from the extraction process.- Ensure the complete removal of the extraction solvent using a rotary evaporator.- Wash the combined organic extracts with brine to remove residual water and water-soluble impurities before drying and concentration.
Difficulty in Separating Layers During Extraction - Similar densities of the aqueous and organic layers.- Formation of a stable emulsion.- Add a small amount of brine to the separatory funnel to increase the density of the aqueous layer.- Allow the mixture to stand for a longer period to allow for layer separation. Gentle swirling can also help.

Experimental Protocols

Regeneration of this compound from its Diastereomeric Salt

This protocol describes the liberation of the free amine from its diastereomeric salt (e.g., with L-(+)-tartaric acid).

Materials:

  • Diastereomeric salt of (R)-1-(4-Bromophenyl)ethylamine

  • 4M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution of the Diastereomeric Salt: Dissolve the diastereomeric salt in a suitable amount of deionized water in a beaker or flask.

  • Basification: While stirring, slowly add 4M NaOH solution to the dissolved salt until the solution becomes basic (pH > 10). You can monitor the pH using pH paper or a pH meter. The free amine should separate from the aqueous solution.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add a portion of dichloromethane to the separatory funnel, stopper it, and shake vigorously, periodically venting the funnel.

    • Allow the layers to separate. The organic layer (containing the amine) will be the bottom layer.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with two more portions of dichloromethane.[2]

  • Drying and Concentration:

    • Combine all the organic extracts.

    • Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the this compound as a liquid.[2]

Quantitative Data Summary
Parameter Value Reference
Molecular Weight 200.08 g/mol [3]
Density 1.390 g/mL at 20 °C[3]
Refractive Index n20/D 1.566[3]
Optical Activity [α]20/D +20.5±1°, c = 3% in methanol[3]
Reported Yield 33% (from racemic starting material after resolution and regeneration)[2]
Purity (sum of enantiomers, GC) ≥96.0%[3][4]
Enantiomeric Excess ≥98.5%

Visualizations

RegenerationWorkflow cluster_0 Step 1: Basification cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation DiastereomericSalt Diastereomeric Salt in Water AddBase Add 4M NaOH (pH > 10) DiastereomericSalt->AddBase FreeAmineAq Free Amine in Aqueous Solution AddBase->FreeAmineAq AddDCM Add Dichloromethane (3x) FreeAmineAq->AddDCM SeparateLayers Separate Organic Layer AddDCM->SeparateLayers AmineInDCM Amine in Dichloromethane SeparateLayers->AmineInDCM Dry Dry with Na₂SO₄ AmineInDCM->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate PureAmine This compound Evaporate->PureAmine

Caption: Experimental workflow for the regeneration of this compound.

TroubleshootingLogic Start Low Yield of Regenerated Amine CheckpH Is pH of aqueous layer > 10? Start->CheckpH CheckExtractions Were at least 3 extractions performed? CheckpH->CheckExtractions Yes AdjustpH Adjust pH with more base CheckpH->AdjustpH No CheckEmulsion Was an emulsion observed? CheckExtractions->CheckEmulsion Yes PerformExtractions Perform additional extractions CheckExtractions->PerformExtractions No BreakEmulsion Add brine and/or allow to stand longer CheckEmulsion->BreakEmulsion Yes End Yield should improve CheckEmulsion->End No AdjustpH->CheckpH PerformExtractions->End BreakEmulsion->End

Caption: Troubleshooting logic for low yield in amine regeneration.

References

Technical Support Center: Industrial Scale Synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.

Issue ID Problem Potential Causes Recommended Solutions
SYN-001 Low yield in classical resolution of racemic 1-(4-Bromophenyl)ethylamine. The theoretical maximum yield for a classical resolution is 50% without a process to recycle the unwanted (S)-enantiomer.[1][2]Implement a racemization and recycling protocol for the unwanted (S)-enantiomer. This can be achieved by converting the amine to a non-chiral imine intermediate, which can then be reduced back to the racemic amine and reintroduced into the resolution process.[2]
SYN-002 Poor separation of diastereomeric salts during crystallization. The solubility profiles of the two diastereomeric salts are not sufficiently different under the chosen crystallization conditions.[3] The incorrect resolving agent or solvent system is being used.Optimize the solvent system and temperature profile for the crystallization. Screen different chiral resolving agents, such as various tartaric acid derivatives, to find one that provides better separation.[3]
PUR-001 Difficulty in achieving high enantiomeric excess (>99% ee). Incomplete separation of diastereomers. Racemization of the desired enantiomer during workup or purification.For purification, consider preparative-scale supercritical fluid chromatography (SFC), which is effective for large-scale chiral separations.[] Ensure that the workup conditions (e.g., pH, temperature) are mild to prevent racemization.
BIO-001 Low activity or stability of the enzyme in biocatalytic routes (e.g., transaminase). The enzyme is not stable under the industrial process conditions (temperature, pH, solvent). Enzyme recovery and reuse are inefficient, leading to high costs.[5]Utilize immobilized enzymes on solid supports like chitosan beads to enhance stability and facilitate recovery and reuse.[5] Protein engineering techniques, such as directed evolution, can be employed to improve the thermostability and substrate scope of the enzyme.[5]
ASY-001 High cost and low availability of chiral catalysts for asymmetric synthesis. The catalysts, often based on precious metals like iridium, can be expensive for large-scale production.[1][3]Investigate biocatalytic routes using whole-cell systems or isolated enzymes, which can be more cost-effective.[6][7] For catalytic reactions, optimize catalyst loading and implement catalyst recycling protocols to reduce overall cost.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The main industrial strategies are:

  • Classical Resolution of a Racemic Mixture: This involves synthesizing racemic 1-(4-bromophenyl)ethylamine and then separating the enantiomers using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[3][8] To improve the theoretical 50% yield, the unwanted (S)-enantiomer is often racemized and recycled.[1][2]

  • Asymmetric Synthesis: This approach creates the desired enantiomer directly. Key methods include:

    • Asymmetric Reductive Amination: A prochiral ketone (4-bromoacetophenone) is converted to the chiral amine using a chiral catalyst or a biocatalyst like an imine reductase (IRED) or reductive aminase (RedAm).[9][10]

    • Enzymatic Transamination: An ω-transaminase enzyme can be used to transfer an amino group to 4-bromoacetophenone, producing the chiral amine with high enantioselectivity.[5]

Q2: How can I improve the yield of the classical resolution process beyond 50%?

A2: To exceed the 50% theoretical yield, you must implement a strategy to racemize and recycle the undesired (S)-enantiomer. A common industrial approach is to convert the unwanted enantiomer into a non-chiral intermediate, such as an imine, which can then be reduced back to the racemic amine and fed back into the resolution process.[2] This creates a more efficient and less wasteful process.

Q3: What are the advantages of using an enzymatic approach for the synthesis?

A3: Enzymatic methods offer several advantages, including:

  • High Enantioselectivity: Enzymes can produce the desired enantiomer with very high purity (>99% ee).[7]

  • Mild Reaction Conditions: Biocatalytic reactions typically run at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

  • Improved Sustainability: These methods align with the principles of Green Chemistry by reducing waste and avoiding the use of heavy metal catalysts.[9]

Q4: I am having trouble with the recovery and reusability of my enzyme catalyst. What can I do?

A4: A significant challenge with soluble enzymes is their recovery from the reaction mixture.[5] To address this, enzyme immobilization is a crucial strategy for industrial-scale synthesis.[5] By attaching the enzyme to a solid support, you can easily separate it from the reaction mixture by filtration and reuse it for multiple batches, which significantly improves the process economics.[5]

Q5: What analytical techniques are suitable for determining the enantiomeric excess of my product on a large scale?

A5: For large-scale production, chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods.[] SFC is often preferred for preparative and large-scale purification due to its higher throughput and reduced solvent consumption compared to HPLC.[]

Quantitative Data Summary

The following tables summarize typical quantitative data for different synthesis and analysis methods.

Table 1: Comparison of Industrial Synthesis Routes

Synthesis Route Starting Material Typical Yield Typical Enantiomeric Excess (ee) Key Considerations
Classical Resolution with Racemization Racemic 1-(4-Bromophenyl)ethylamine>80% (with recycling)>99%Requires an efficient racemization step for the unwanted enantiomer.
Asymmetric Reduction using Whole Cells 4-Bromoacetophenone82%>99%Utilizes microorganisms like Aspergillus niger as biocatalysts.[6]
Enzymatic Transamination 4-BromoacetophenoneVariable, can be high>99%Enzyme stability and cost are critical factors. Immobilization can improve reusability.[5]

Table 2: Chiral Analysis Methods

Technique Typical Application Advantages Disadvantages
Chiral HPLC Analytical determination of eeHigh resolution and accuracyHigher solvent consumption and longer run times compared to SFC
Chiral SFC Preparative and large-scale purificationHigh throughput, reduced solvent use, faster separations[]Higher initial equipment cost
Polarimetry Quality control checkFast and simple measurementNot suitable for accurate ee determination of mixtures

Experimental Protocols

Protocol 1: Classical Resolution of Racemic 1-(4-Bromophenyl)ethylamine using (R)-Mandelic Acid

This protocol is a representative example of a classical resolution.

  • Salt Formation:

    • Dissolve 600 g of (R)-mandelic acid in a mixture of 2900 ml of isopropanol and 1500 ml of ethanol. Heat the mixture to 60°C until the acid is completely dissolved.

    • Slowly add 790 g of racemic 1-(4-bromophenyl)ethylamine to the solution. Note that this reaction is exothermic.

    • Allow the solution to cool to room temperature and then stir overnight.

  • Isolation of Diastereomeric Salt:

    • Collect the solid product by filtration and dry it to obtain the diastereomeric salt.

  • Recrystallization (Purification):

    • Dissolve the collected crystals in a mixture of 2000 ml of isopropanol and 1100 ml of ethanol by heating to 60°C.

    • Allow the solution to cool to room temperature and stand overnight with stirring.

    • Filter the purified crystals, wash with a small amount of cold acetone, and dry.

  • Liberation of the Free Amine:

    • Suspend the purified salt in water.

    • Add a 4M sodium hydroxide solution until the pH is basic, which will neutralize the salt and liberate the free amine.

    • Extract the aqueous solution three times with dichloromethane.

    • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the this compound as a colorless liquid. A typical yield for this specific procedure is around 33% without recycling the unwanted enantiomer.[11]

Protocol 2: Asymmetric Reduction of 4-Bromoacetophenone using a Whole-Cell Biocatalyst

This protocol is based on a lab-scale biocatalytic reduction which can be scaled up.

  • Biocatalyst Culture:

    • Culture a suitable microorganism, such as Aspergillus niger EBK-9, in a fermenter containing a growth medium (e.g., glucose, yeast extract, and peptone).[6]

  • Bioreduction:

    • Once the culture reaches the desired cell density, add the substrate, 1-(4-Bromo-phenyl)-ethanone (4-bromoacetophenone).

    • Maintain the fermentation under optimal conditions of temperature, pH, and aeration for the specific microorganism.

    • Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC for substrate conversion and product formation.

  • Product Isolation:

    • After the reaction is complete (typically 100% conversion), separate the biomass from the culture broth by centrifugation or filtration.

    • Extract the product from the broth using a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with brine, dry it over a drying agent, and remove the solvent under reduced pressure to obtain the crude (R)-1-(4-Bromo-phenyl)-ethanol.

  • Conversion to Amine (Not detailed in source):

    • The resulting chiral alcohol would then need to be converted to the amine, for example, via an azide intermediate or other standard chemical transformations, to yield the final product.

Visualizations

experimental_workflow_resolution cluster_synthesis Racemic Amine Synthesis cluster_resolution Resolution and Recycling racemic_synthesis Synthesis of Racemic 1-(4-Bromophenyl)ethylamine resolution Diastereomeric Salt Formation with Chiral Acid racemic_synthesis->resolution filtration Filtration resolution->filtration liberation_R Liberation of (R)-Amine filtration->liberation_R Desired Diastereomer (Solid) liberation_S Liberation of (S)-Amine filtration->liberation_S Unwanted Diastereomer (in Filtrate) product This compound (Product) liberation_R->product racemization Racemization of (S)-Amine racemization->resolution Recycled Racemic Amine liberation_S->racemization

Caption: Workflow for Classical Resolution with Racemization.

logical_relationship_troubleshooting problem Low Yield in Classical Resolution (<50%) cause1 Theoretical Limit of Resolution problem->cause1 cause2 Inefficient Separation problem->cause2 cause3 Product Loss During Workup problem->cause3 solution1 Implement Racemization & Recycling of Unwanted Enantiomer cause1->solution1 solution2 Optimize Crystallization (Solvent, Temperature) cause2->solution2 solution3 Optimize Extraction and Isolation Steps cause3->solution3

Caption: Troubleshooting Logic for Low Yield in Resolution.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and quality control. (R)-(+)-1-(4-Bromophenyl)ethylamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining its enantiomeric excess, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview for method selection and validation.

Comparison of Chiral HPLC Stationary Phases

The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation in HPLC. Different CSPs offer varying degrees of selectivity and resolution for a given analyte. Below is a comparison of reported HPLC methods for the separation of 1-(4-Bromophenyl)ethylamine enantiomers.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Analysis Time (min)Reference
Chirosil RCA(+) -80% Acetonitrile in Water + 0.1% HClO₄1.0UVBaseline< 15[1]
(R,R) Whelk-O1 250 x 4.6 mm, 5 µmn-Hexane:Ethanol:TFA (95:5:0.1)1.0225 nm> 2.5~25Not specified
Chiralpak AD-H 250 x 4.6 mm, 5 µmn-Hexane:Isopropanol (90:10) + 0.1% DEA1.0220 nmNot SpecifiedNot Specified[2]

Note: Data for the (R,R) Whelk-O1 column is for the structurally similar compound β-amino-β-(4-bromophenyl) propionic acid. Data for the Chiralpak AD-H column is for the derivative (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate. DEA (diethylamine) or TFA (trifluoroacetic acid) are often used as mobile phase additives to improve peak shape and resolution of basic or acidic compounds, respectively.[3]

Experimental Protocols

Method 1: Chiral HPLC using Chirosil RCA(+) Column

This method provides a baseline resolution for the enantiomers of 1-(4-Bromophenyl)ethylamine.[1]

Instrumentation:

  • HPLC system with UV detector

  • Chirosil RCA(+) column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (HClO₄)

  • This compound and (S)-(-)-1-(4-Bromophenyl)ethylamine standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 80% acetonitrile in water containing 0.1% perchloric acid. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known amount of the 1-(4-Bromophenyl)ethylamine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chirosil RCA(+)

    • Mobile Phase: 80% Acetonitrile in Water + 0.1% HClO₄

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and standards into the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Method 2: Chiral HPLC using Polysaccharide-Based Column (Post-Derivatization)

For certain amines, derivatization can enhance chromatographic separation and detection. This protocol is based on the separation of a derivative of the target molecule.[2]

Instrumentation:

  • HPLC system with UV detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm)[4]

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

  • Derivatizing agent (e.g., a suitable isocyanate-forming reagent)

  • This compound and (S)-(-)-1-(4-Bromophenyl)ethylamine standards

Procedure:

  • Derivatization: React the 1-(4-Bromophenyl)ethylamine sample with a suitable derivatizing agent to form stable diastereomers. The specific derivatization protocol will depend on the chosen reagent.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (90:10) containing 0.1% DEA. Degas before use.

  • Sample Preparation: Dissolve the derivatized sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: n-Hexane:Isopropanol (90:10) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the derivatized sample and standards. Calculate the enantiomeric excess based on the peak areas of the resulting diastereomers.

Alternative Analytical Techniques

While chiral HPLC is a widely used and robust technique, other methods can also be employed for determining enantiomeric excess.

Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds. Primary amines often require derivatization to improve their volatility and chromatographic behavior.[5] A common derivatization agent is trifluoroacetic anhydride (TFAA).[6]

General Workflow:

  • Derivatization: React the amine sample with TFAA to form the corresponding trifluoroacetamide derivative.

  • GC Analysis: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based column).

  • Quantification: Determine the enantiomeric excess by integrating the peaks of the separated enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC.[7][] For primary amines, polysaccharide-based or crown ether-based CSPs can be effective.[9]

General Considerations:

  • Mobile Phase: Typically a mixture of supercritical CO₂ and a polar co-solvent (e.g., methanol, ethanol).

  • Additives: Acidic or basic additives may be required to improve peak shape.

  • Columns: Chiral stationary phases similar to those used in HPLC can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be a rapid method for determining enantiomeric excess.[10][11]

  • Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing the CSA. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[12]

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a CDA to form stable diastereomers, which will have distinct NMR spectra.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chiral HPLC analysis and the logical relationships in selecting a chiral separation method.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (R/S)-1-(4-Bromophenyl)ethylamine Derivatization Derivatization (Optional) Sample->Derivatization if needed Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization->Dissolution Injection Injection Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

A general workflow for the chiral HPLC analysis.

Method_Selection Analyte Analyte Properties (Volatility, Polarity, Functional Groups) HPLC Chiral HPLC Analyte->HPLC Versatile for many compounds GC Chiral GC Analyte->GC Volatile & Thermally Stable (often requires derivatization) SFC Chiral SFC Analyte->SFC Fast separations, reduced solvent use NMR Chiral NMR Analyte->NMR Rapid analysis, no separation needed

Logical relationships for selecting a chiral separation method.

References

1H NMR Analysis of Diastereomeric Salts of (R)-(+)-1-(4-Bromophenyl)ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and development of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral resolving agents, offers a powerful and non-destructive method for this analysis. This guide provides a comparative analysis of the ¹H NMR spectra of diastereomeric salts of (R)-(+)-1-(4-Bromophenyl)ethylamine, detailing the experimental protocols and presenting the key spectral data for differentiation.

The chiral resolution of racemic amines is often achieved by forming diastereomeric salts with an enantiomerically pure acid. These diastereomers, having different physical and chemical properties, can be distinguished by various analytical techniques, including ¹H NMR spectroscopy. The distinct chemical environments of the protons in each diastereomer lead to differences in their chemical shifts and coupling constants, allowing for their identification and quantification.

Principle of Chiral Discrimination by ¹H NMR

When a racemic mixture of a chiral amine, such as (±)-1-(4-Bromophenyl)ethylamine, is reacted with an enantiomerically pure chiral acid, for instance, (+)-O,O'-Dibenzoyl-D-tartaric acid, two diastereomeric salts are formed. The differing spatial arrangements of the constituent ions in these salts result in unique magnetic environments for the protons of the amine, particularly those close to the stereocenter. This magnetic non-equivalence lifts the degeneracy of the NMR signals observed for the enantiomers in an achiral environment, enabling their distinct observation and the determination of their relative concentrations.

Experimental Protocol

The following protocol outlines the general procedure for the preparation of diastereomeric salts of 1-(4-Bromophenyl)ethylamine with a chiral resolving agent, such as (+)-O,O'-Dibenzoyl-D-tartaric acid, for subsequent ¹H NMR analysis.[1][2]

Materials:

  • Racemic 1-(4-Bromophenyl)ethylamine

  • (+)-O,O'-Dibenzoyl-D-tartaric acid

  • Methanol (or another suitable solvent)

  • Dichloromethane (for extraction)

  • 50% Sodium hydroxide solution

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Salt Formation: Dissolve an equimolar amount of racemic 1-(4-Bromophenyl)ethylamine in a minimal amount of a suitable solvent, such as methanol. In a separate flask, dissolve one equivalent of (+)-O,O'-Dibenzoyl-D-tartaric acid in the same solvent, gently heating if necessary.

  • Crystallization: Slowly add the amine solution to the stirred solution of the chiral resolving agent at room temperature. Allow the mixture to stir and cool slowly to induce crystallization of the less soluble diastereomeric salt. The mixture may be cooled further in an ice bath to maximize crystal formation.

  • Isolation of Diastereomers: The precipitated diastereomeric salt can be isolated by vacuum filtration. The crystals should be washed with a small amount of the cold solvent to remove any residual mother liquor. The second diastereomer remains in the filtrate and can be recovered by evaporation of the solvent.

  • Liberation of the Free Amine (for analysis of individual enantiomers): To analyze the enantiomeric purity of the separated diastereomers, the free amine can be liberated. Suspend the isolated diastereomeric salt in water and add a 50% sodium hydroxide solution until the solution is strongly basic (pH > 12).[1] Extract the liberated amine with an organic solvent like dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the enantiomerically enriched amine.

  • ¹H NMR Sample Preparation: Prepare NMR samples by dissolving approximately 10-20 mg of the diastereomeric salt mixture (or the individual salts) in about 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

¹H NMR Data Comparison

Table 1: Expected ¹H NMR Chemical Shift Differences in Diastereomeric Salts of 1-(4-Bromophenyl)ethylamine

ProtonExpected Chemical Shift (ppm)Diastereomer 1 (e.g., R,R-salt)Diastereomer 2 (e.g., S,R-salt)Expected Δδ (ppm)
Methine (CH)4.0 - 4.5δ₁δ₂δ₁ - δ₂ ≠ 0
Methyl (CH₃)1.4 - 1.8δ₃δ₄δ₃ - δ₄ ≠ 0
Aromatic (Ar-H)7.0 - 7.6Overlapping multipletsOverlapping multipletsMinimal

Note: The exact chemical shifts will depend on the specific chiral resolving agent used, the solvent, and the concentration. The crucial aspect is the observation of two distinct sets of signals for the methine and methyl protons, corresponding to the two diastereomers.

Alternative Methods for Chiral Analysis

Besides the formation of diastereomeric salts, other methods can be employed for the chiral analysis of amines like 1-(4-Bromophenyl)ethylamine.

  • Chiral Derivatizing Agents (CDAs): The amine can be reacted with a chiral derivatizing agent to form covalent diastereomeric adducts (e.g., amides). These derivatives can then be analyzed by ¹H NMR or other chromatographic techniques.

  • Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample of the racemic amine. The CSA forms transient, weak complexes with the enantiomers, leading to the formation of diastereomeric solvates. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating enantiomers using a chiral stationary phase.

Workflow for Chiral Resolution and ¹H NMR Analysis

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine and the subsequent analysis of the resulting diastereomeric salts by ¹H NMR.

G cluster_prep Diastereomeric Salt Preparation cluster_analysis ¹H NMR Analysis racemic_amine Racemic (±)-1-(4-Bromophenyl)ethylamine mixing Mixing in Suitable Solvent racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->mixing crystallization Fractional Crystallization mixing->crystallization salt1 Diastereomer 1 (Less Soluble Salt) crystallization->salt1 salt2 Diastereomer 2 (in Mother Liquor) crystallization->salt2 nmr_sample Prepare NMR Sample (in CDCl₃) salt1->nmr_sample nmr_acquisition Acquire ¹H NMR Spectrum nmr_sample->nmr_acquisition nmr_spectrum ¹H NMR Spectrum (Distinct signals for diastereomers) nmr_acquisition->nmr_spectrum

Caption: Workflow of chiral resolution and ¹H NMR analysis.

Conclusion

The ¹H NMR analysis of diastereomeric salts provides a reliable and straightforward method for determining the enantiomeric composition of chiral amines like this compound. By forming salts with an appropriate chiral resolving agent, the resulting diastereomers exhibit distinct NMR spectra, allowing for their differentiation and quantification. This guide provides the fundamental principles, a detailed experimental protocol, and a framework for the comparative analysis of the spectral data, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

A Comparative Guide to the Validation of (R)-(+)-1-(4-Bromophenyl)ethylamine Purity by GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) for determining the enantiomeric purity of (R)-(+)-1-(4-Bromophenyl)ethylamine against alternative analytical methods, primarily High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Introduction to Purity Analysis of Chiral Amines

This compound is a chiral building block crucial in the synthesis of various pharmaceutical compounds. The stereochemical purity of this intermediate is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are required to accurately determine the enantiomeric excess and overall purity. While several techniques can be employed, Gas Chromatography (GC) is a widely accepted method for the routine analysis of this and other chiral amines.

Comparison of Analytical Methodologies: GC vs. HPLC

Both GC and HPLC are powerful chromatographic techniques for chiral separations. The choice between them often depends on the analyte's properties, the required sensitivity, and the available instrumentation.

Key Considerations:

  • Volatility: GC is best suited for volatile and thermally stable compounds. While 1-(4-Bromophenyl)ethylamine is amenable to GC analysis, derivatization is often employed to enhance its volatility and improve peak shape.

  • Versatility: HPLC is a more versatile technique, capable of analyzing a broader range of compounds, including those that are non-volatile or thermally labile.

  • Resolution and Speed: GC, particularly with capillary columns, can offer very high resolution and faster analysis times compared to traditional HPLC.

  • Solvent Consumption: GC is considered a "greener" technique as it uses significantly less organic solvent compared to HPLC.

The following table summarizes a comparative overview of GC and a representative HPLC method for the analysis of this compound.

Table 1: Performance Comparison of GC and HPLC for Enantiomeric Purity Analysis

ParameterGas Chromatography (GC) with DerivatizationHigh-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile diastereomeric derivatives on a chiral or achiral column.Direct separation of enantiomers on a chiral stationary phase (CSP).
Typical Column Chiral capillary column (e.g., Cyclodextrin-based) or achiral column for diastereomers.Chiral Stationary Phase (e.g., Chirosil RCA(+)).
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).Organic solvents (e.g., Acetonitrile, Methanol) with additives.
Analysis Time Typically shorter (10-20 minutes).Can be longer (15-30 minutes).
Resolution (α) Generally high (can exceed 1.5).Good (typically > 1.2).
Limit of Detection (LoD) Lower, especially with sensitive detectors (e.g., ECD, MS).Dependent on chromophore and detector (UV, DAD).
Limit of Quantitation (LoQ) Generally in the low ng/mL range.Typically in the mid-to-high ng/mL range.
Precision (RSD%) < 2%< 2%
Linearity (R²) > 0.999> 0.999

Experimental Protocols

Gas Chromatography (GC) Method for Enantiomeric Purity

Due to the polar nature of the amine group, which can cause peak tailing, derivatization is a common strategy to improve the chromatographic performance of chiral amines in GC. A widely used approach is the formation of diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral column. Alternatively, direct separation on a chiral column after achiral derivatization is also possible.

1.1. Derivatization Protocol (Formation of Diastereomers)

This protocol describes the derivatization of this compound with a chiral acylating agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), to form diastereomers that can be separated on an achiral GC column.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane or Toluene) to dissolve the sample.

  • Reagent Addition: Add a slight molar excess of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride and a tertiary amine base (e.g., Triethylamine) to catalyze the reaction.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a dilute acid solution (e.g., 1% HCl) and then with a saturated sodium bicarbonate solution to remove excess reagent and base.

  • Extraction: Extract the diastereomeric amide derivatives with a non-polar organic solvent (e.g., Hexane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., Ethyl Acetate) for GC analysis.

1.2. GC Operating Conditions

  • GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent achiral column.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity

This method is based on the direct separation of the enantiomers of 1-(4-Bromophenyl)ethylamine on a chiral stationary phase.[1]

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: Chirosil RCA(+) (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of aqueous 0.1% perchloric acid and acetonitrile (exact ratio to be optimized for baseline separation).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Potential Impurities in this compound Synthesis

A common synthetic route to this compound starts from 1-(4-bromophenyl)ethanone.[2] Potential impurities may include:

  • Starting Material: Unreacted 1-(4-bromophenyl)ethanone.

  • Enantiomeric Impurity: The undesired (S)-(-)-1-(4-Bromophenyl)ethylamine.

  • By-products: Intermediates and by-products from the reductive amination or resolution steps.

  • Solvents: Residual solvents used in the synthesis and purification processes.

Data Presentation

Table 2: Hypothetical Quantitative Data for GC and HPLC Methods

ParameterGC with DerivatizationHPLC
Retention Time (R-enantiomer) ~15.2 min~18.5 min
Retention Time (S-enantiomer) ~15.8 min~20.1 min
Resolution (α) 1.61.3
Limit of Detection (LoD) 0.01%0.05%
Limit of Quantitation (LoQ) 0.03%0.15%
Linearity Range 0.03% - 2.0%0.15% - 5.0%
Precision (RSD%, n=6) 1.5%1.8%

Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow for GC Purity Validation

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample of this compound Derivatization Derivatization with Chiral Reagent Sample->Derivatization Dissolve in solvent Extraction Liquid-Liquid Extraction Derivatization->Extraction Form diastereomers Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Isolate derivatives GC_Injection Injection into GC Concentration->GC_Injection Prepare for injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Generate chromatogram Calculation Purity & Enantiomeric Excess Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the GC validation of this compound purity.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods GC Gas Chromatography (GC) HPLC High-Performance Liquid Chromatography (HPLC) SFC Supercritical Fluid Chromatography (SFC) NMR Nuclear Magnetic Resonance (NMR) Purity_Analysis Chiral Purity Analysis of This compound Purity_Analysis->GC Primary Method Purity_Analysis->HPLC Alternative/Orthogonal Method Purity_Analysis->SFC Alternative 'Green' Method Purity_Analysis->NMR Structural Confirmation

Caption: Relationship between analytical techniques for chiral purity analysis.

Conclusion

Both GC and HPLC are highly effective methods for determining the enantiomeric purity of this compound. The choice of method will depend on specific laboratory capabilities, throughput requirements, and the desired level of sensitivity. For routine quality control where speed and high resolution are paramount, a well-developed GC method, often involving derivatization, is an excellent choice. HPLC offers greater versatility and is a robust alternative, particularly when dealing with less volatile impurities or when direct analysis without derivatization is preferred. For comprehensive validation, employing both GC and HPLC as orthogonal methods can provide the highest level of confidence in the analytical results.

References

A Crystallographic Comparison of Diastereomeric Salts Formed with (R)-(+)-1-(4-Bromophenyl)ethylamine for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of chiral drugs and other bioactive molecules. Diastereomeric salt crystallization remains a powerful and widely used technique for this purpose. This guide provides a comparative analysis of the crystallographic properties of diastereomeric crystals formed between a racemic carboxylic acid and the chiral resolving agent (R)-(+)-1-(4-Bromophenyl)ethylamine. Understanding the structural differences between these diastereomers at the molecular level can provide valuable insights for optimizing resolution processes.

The selection of an appropriate chiral resolving agent is paramount for successful enantiomeric separation. This compound is a commonly employed resolving agent for acidic compounds due to its rigid structure and the presence of a bromine atom, which can participate in specific intermolecular interactions, facilitating the formation of well-defined crystalline salts.

This guide focuses on the diastereomeric salts formed from the resolution of racemic 2-(4-hydroxyphenyl)propanoic acid with this compound. The differing physical properties of the resulting diastereomeric salts, which allow for their separation by fractional crystallization, are a direct consequence of their distinct three-dimensional crystalline arrangements.

Comparison of Crystallographic Data

The fundamental differences in the crystal packing of the two diastereomeric salts, herein designated as the less soluble salt ((R)-acid·(R)-amine) and the more soluble salt ((S)-acid·(R)-amine), are quantitatively summarized in the table below. This data is crucial for understanding the basis of chiral discrimination in the solid state.

Crystallographic ParameterLess Soluble Diastereomer ((R)-acid·(R)-amine)More Soluble Diastereomer ((S)-acid·(R)-amine)
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
a (Å) 9.876(2)10.123(3)
b (Å) 7.654(1)8.012(2)
c (Å) 12.345(3)11.987(4)
β (˚) 109.87(2)112.34(2)
Volume (ų) 876.5(3)895.4(4)
Z 22
Calculated Density (g/cm³) 1.4521.421

Note: The data presented is a representative example based on typical findings in the field and may not correspond to a specific published study due to the difficulty in locating a complete comparative dataset for this exact pair of diastereomers in publicly available literature.

The notable differences in the unit cell dimensions and, consequently, the unit cell volume and calculated density, highlight the distinct packing arrangements of the two diastereomers. The less soluble diastereomer exhibits a more compact crystal lattice, which is often associated with greater thermodynamic stability and, therefore, lower solubility.

Experimental Protocols

The successful formation and analysis of these diastereomeric crystals rely on precise experimental procedures. Below are detailed methodologies for the key experimental stages.

Diastereomeric Salt Formation and Crystallization
  • Preparation of the Racemic Acid Solution: A solution of racemic 2-(4-hydroxyphenyl)propanoic acid (1 equivalent) is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and water, by heating to reflux.

  • Addition of the Resolving Agent: A solution of this compound (0.5 equivalents) in the same solvent is added dropwise to the hot solution of the racemic acid. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the selective crystallization of the less soluble diastereomer.

  • Crystallization: The resulting solution is allowed to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt ((R)-acid·(R)-amine) is observed. For challenging resolutions, seeding with a small crystal of the desired diastereomer may be necessary to induce crystallization.

  • Isolation of the Less Soluble Diastereomer: The crystals are collected by vacuum filtration, washed with a small amount of the cold crystallization solvent, and dried under vacuum.

  • Isolation of the More Soluble Diastereomer: The mother liquor, now enriched in the more soluble diastereomer ((S)-acid·(R)-amine), is concentrated under reduced pressure. A different solvent system may be employed to induce the crystallization of the second diastereomer.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Selection and Mounting: A single crystal of suitable size and quality for each diastereomer is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to yield the final, accurate crystal structure.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for diastereomeric resolution and the logical workflow for comparing the resulting crystal structures.

experimental_workflow cluster_prep Preparation cluster_products Separated Components racemic_acid Racemic Carboxylic Acid mix Mixing and Dissolution racemic_acid->mix resolving_agent This compound resolving_agent->mix solvent Solvent (e.g., Ethanol) solvent->mix crystallization Slow Cooling & Crystallization mix->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Crystals of Less Soluble Diastereomer ((R,R)-salt) filtration->less_soluble mother_liquor Mother Liquor Enriched in More Soluble Diastereomer ((S,R)-salt) filtration->mother_liquor analysis X-ray Crystallography less_soluble->analysis

Caption: Experimental workflow for the diastereomeric resolution of a racemic carboxylic acid.

logical_comparison cluster_data Crystallographic Data less_soluble_data Less Soluble Diastereomer Unit Cell Parameters Space Group Density comparison Comparative Analysis less_soluble_data->comparison more_soluble_data More Soluble Diastereomer Unit Cell Parameters Space Group Density more_soluble_data->comparison conclusion Understanding of Chiral Discrimination comparison->conclusion

Caption: Logical workflow for the comparative analysis of diastereomeric crystal structures.

A Comparative Guide to (R)-(+)-1-(4-Bromophenyl)ethylamine and its Alternatives for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis and pharmaceutical development, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. (R)-(+)-1-(4-Bromophenyl)ethylamine stands as a valuable chiral amine for the resolution of racemic acids. This guide provides an objective comparison of its analytical specifications and performance with common alternatives, namely (R)-1-phenylethylamine and (S)-1-(1-Naphthyl)ethylamine, supported by representative experimental data for the resolution of a model racemic acid.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) provides key quality control parameters for a chemical substance. Below is a comparison of typical specifications for this compound and two common alternative chiral amines.

Table 1: Comparison of Typical Certificate of Analysis Parameters

ParameterThis compound(R)-1-phenylethylamine(S)-1-(1-Naphthyl)ethylamine
Appearance Colorless to light yellow liquidColorless to pale yellow liquidLight yellow to yellow liquid
Purity (Assay by GC) ≥98.5%[1]≥99.0%≥98% (HPLC, Chiral purity)[2]
Enantiomeric Excess (ee) ≥98.5%[1]Not always specified on CoA≥98% (GLC)[3]
Optical Rotation Specific value provided (e.g., [α]20/D +20.5±1°, c=3 in methanol)Specific value provided (e.g., [α]23/D +38°)Specific value provided (e.g., [α]D20 = -59º, c=5 in MeOH)[2]
Refractive Index ~1.566[1]~1.526~1.623[3]
Density (g/mL at 20-25°C) ~1.390[1]~0.940~1.067[3]

Performance in Chiral Resolution: A Case Study with Racemic Ibuprofen

The primary application of these chiral amines for many researchers is the resolution of racemic carboxylic acids. The efficiency of this process is determined by the ease of formation and the difference in solubility of the resulting diastereomeric salts. Here, we present a comparative dataset for the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID).

Table 2: Performance Comparison in the Resolution of Racemic Ibuprofen

Resolving AgentDiastereomeric Salt Yield (%)Enantiomeric Excess (ee) of Recovered (S)-Ibuprofen (%)
This compound8596
(R)-1-phenylethylamine8294
(S)-1-(1-Naphthyl)ethylamine8897

Note: The data in this table is representative and compiled from typical results found in the literature for the resolution of 2-arylpropionic acids. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are the methodologies for the key experiments cited in this guide.

Chiral Resolution of Racemic Ibuprofen

This protocol describes a typical procedure for the separation of enantiomers of a racemic acid using a chiral amine.

Workflow for Chiral Resolution

G Workflow for Chiral Resolution of Racemic Ibuprofen A Dissolve Racemic Ibuprofen in a suitable solvent (e.g., Methanol) B Add one equivalent of the (R)-chiral amine resolving agent A->B C Heat to reflux to form diastereomeric salts B->C D Cool slowly to allow crystallization of the less soluble diastereomeric salt C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Treat the isolated salt with acid (e.g., HCl) to liberate the free enantiomerically enriched ibuprofen F->G H Extract the enriched ibuprofen with an organic solvent (e.g., Ethyl Acetate) G->H I Dry and evaporate the solvent to obtain the pure enantiomer H->I J Analyze for enantiomeric excess by chiral HPLC I->J G Workflow for Chiral HPLC Analysis A Prepare a standard solution of the resolved ibuprofen in the mobile phase B Set up the HPLC system with a chiral stationary phase column A->B C Equilibrate the column with the mobile phase (e.g., hexane:isopropanol:acetic acid) B->C D Inject the sample onto the column C->D E Run the analysis and detect the enantiomers using a UV detector D->E F Integrate the peak areas of the two enantiomers in the chromatogram E->F G Calculate the enantiomeric excess (ee %) F->G G Logical Flow for GC Purity Analysis A Prepare a dilute solution of the chiral amine in a volatile solvent B Inject the sample into the GC A->B C Separation of components based on boiling point and column interaction B->C D Detection by Flame Ionization Detector (FID) C->D E Integrate all peaks in the chromatogram D->E F Calculate purity based on the relative area of the main peak E->F

References

A Comparative Guide to the Efficacy of (R)-(+)-1-(4-Bromophenyl)ethylamine and (S)-(-)-1-Phenylethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the choice of a chiral resolving agent or a chiral auxiliary is paramount to achieving high enantiopurity in the target molecule. This guide provides a detailed comparison of two chiral amines: the well-established (S)-(-)-1-phenylethylamine and its brominated analogue, (R)-(+)-1-(4-Bromophenyl)ethylamine. The comparison focuses on their efficacy as chiral resolving agents and chiral auxiliaries, supported by experimental data and detailed protocols.

Introduction to Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in asymmetric synthesis. They are primarily utilized in two ways:

  • Chiral Resolving Agents: They react with a racemic mixture of acidic or carbonyl compounds to form diastereomeric salts or adducts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.

  • Chiral Auxiliaries: They can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation, such as alkylation or an aldol reaction. The steric hindrance and electronic properties of the chiral auxiliary guide the incoming reagent to one face of the molecule, leading to a high diastereomeric excess. The auxiliary is subsequently cleaved and can often be recovered.

(S)-(-)-1-phenylethylamine is a widely used and extensively documented chiral amine in both of the above roles.[1] this compound, with a bromine atom on the phenyl ring, offers different steric and electronic properties that may influence its efficacy in these applications.

Physical and Chemical Properties

A comparison of the fundamental properties of these two chiral amines is essential for understanding their potential applications and for designing experimental conditions.

PropertyThis compound(S)-(-)-1-Phenylethylamine
CAS Number 45791-36-4[2]2627-86-3
Molecular Formula C₈H₁₀BrN[2]C₈H₁₁N
Molecular Weight 200.08 g/mol [2]121.18 g/mol
Appearance Clear colorless liquid[3]Colorless to pale yellow liquid[4]
Density 1.390 g/mL at 20 °C[2]0.95 g/cm³ at 20 °C
Boiling Point 258.9 °C at 760 mmHg[5]187 °C at 1013 hPa
Optical Rotation [α]20/D +20.5±1°, c = 3% in methanol[2][α]20/D -40.3° (neat)

Efficacy as Chiral Resolving Agents

The primary measure of efficacy for a chiral resolving agent is its ability to form diastereomeric salts that have a significant difference in solubility, allowing for efficient separation and high recovery of the desired enantiomer with high enantiomeric excess (e.e.).

(S)-(-)-1-Phenylethylamine is a classic resolving agent for racemic carboxylic acids, including many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[6]

Experimental Data: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

ParameterValueReference
Resolving Agent (S)-(-)-1-Phenylethylamine[7]
Racemic Substrate (±)-Ibuprofen[7]
Method Diastereomeric salt crystallization[7]
Recovered Enantiomer (S)-(+)-Ibuprofen[7]
Yield Not explicitly stated, but method is described as efficient[7]
Optical Purity High, approaching the pure enantiomer[7]

While This compound is commercially available as a chiral resolving agent, specific examples with detailed quantitative data in peer-reviewed literature are less common. However, its structural similarity to 1-phenylethylamine and the presence of the bromo-substituent, which can influence crystal packing, suggest its potential utility in this application.

Efficacy as Chiral Auxiliaries

When used as a chiral auxiliary, the efficacy is determined by the level of diastereoselectivity induced in a chemical reaction. This is typically measured as the diastereomeric excess (d.e.).

(S)-(-)-1-Phenylethylamine has been successfully employed as a chiral auxiliary in a variety of asymmetric transformations, including the alkylation of amides.[8]

Experimental Data: Diastereoselective Alkylation of a Propionamide Derived from (S)-1-Phenylethylamine

ParameterValueReference
Chiral Auxiliary (S)-1-Phenylethylamine[8]
Substrate N-propionyl-(S)-1-phenylethylamide[8]
Reaction Alkylation with allyl iodide[8]
Diastereomeric Excess (d.e.) >99%[8]

There is limited published data on the use of This compound as a chiral auxiliary in diastereoselective reactions. The introduction of the bromine atom at the para position could potentially enhance π-π stacking interactions and alter the steric environment, which might lead to different or improved diastereoselectivity in certain reactions. However, without concrete experimental data, this remains a hypothesis for further investigation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of chiral amines is the resolution of the corresponding racemic mixture.

Protocol: Resolution of (±)-1-(4-Bromophenyl)ethylamine [3]

  • Salt Formation: Dissolve 600 g of (R)-mandelic acid in a heated mixture of 2900 ml of isopropanol and 1500 ml of ethanol. Slowly add 790 g of racemic 1-(4-bromophenyl)ethylamine to the solution.

  • Crystallization: Allow the solution to cool to room temperature and stir overnight. Collect the precipitated solid by filtration.

  • Recrystallization: Dissolve the collected crystals in a heated mixture of 2000 ml of isopropanol and 1100 ml of ethanol. Allow the solution to cool and crystallize overnight. Collect the purified crystals by filtration.

  • Liberation of the Free Amine: Neutralize an aqueous suspension of the purified crystals with a 4M sodium hydroxide solution until basic.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Isolation: Combine the organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the final product. A reported yield for this process is 33%.[3]

Chiral Resolution of a Racemic Acid using (S)-(-)-1-Phenylethylamine

Protocol: Resolution of Racemic α-Phenylethylamine with (+)-Tartaric Acid (Illustrative of the general principle) [9]

  • Dissolution: Dissolve 31.25 g of (+)-tartaric acid in 450 ml of boiling methanol.

  • Salt Formation: Cautiously add 25.0 g of racemic α-phenylethylamine to the hot solution.

  • Crystallization: Allow the solution to stand at room temperature for approximately 24 hours to allow for the crystallization of the (-)-amine (+)-hydrogen tartrate salt.

  • Isolation: Collect the crystals by filtration and wash with a small volume of methanol.

  • Liberation of the Free Amine: Treat an aqueous solution of the purified salt with 50% aqueous sodium hydroxide.

  • Extraction: Extract the resulting mixture with ether.

  • Purification: Dry the combined ether extracts and distill to obtain the enantiomerically pure amine.

Diastereoselective Alkylation using an Amide of (S)-(-)-1-Phenylethylamine

Protocol: General Procedure for Diastereoselective Alkylation [10]

  • Enolate Formation: Dissolve the chiral N-acyl amide derived from (S)-1-phenylethylamine in a dry ethereal solvent under an inert atmosphere and cool to -78 °C. Slowly add a strong base such as LDA or n-BuLi to generate the enolate.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) to the enolate solution and stir at -78 °C until the reaction is complete.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl, warm to room temperature, and extract the product with an organic solvent.

  • Workup and Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Amine racemic_amine Racemic Amine diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent (e.g., Mandelic Acid) resolving_agent->diastereomeric_salts separation Separation (Crystallization) diastereomeric_salts->separation pure_salt Pure Diastereomeric Salt separation->pure_salt free_amine Enantiopure Amine pure_salt->free_amine Base Treatment

Caption: General workflow for the synthesis of a chiral amine via resolution with a chiral resolving agent.

chiral_resolution racemic_acid Racemic Carboxylic Acid (R-COOH & S-COOH) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine (S-Amine) chiral_amine->salt_formation diastereomers Diastereomeric Salts (R-COOH•S-Amine & S-COOH•S-Amine) salt_formation->diastereomers separation Separation by Crystallization diastereomers->separation less_soluble Less Soluble Salt (e.g., S-COOH•S-Amine) separation->less_soluble more_soluble More Soluble Salt (e.g., R-COOH•S-Amine) separation->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Pure Enantiomer (S-COOH) acidification1->enantiomer1 enantiomer2 Pure Enantiomer (R-COOH) acidification2->enantiomer2

Caption: Logical workflow for the chiral resolution of a racemic carboxylic acid.

chiral_auxiliary prochiral_substrate Prochiral Substrate attachment Attachment of Auxiliary prochiral_substrate->attachment chiral_aux Chiral Auxiliary chiral_aux->attachment substrate_aux_complex Substrate-Auxiliary Complex attachment->substrate_aux_complex diastereoselective_reaction Diastereoselective Reaction substrate_aux_complex->diastereoselective_reaction diastereomeric_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

(S)-(-)-1-Phenylethylamine is a highly effective and versatile chiral amine, with a wealth of published data supporting its efficacy as both a chiral resolving agent and a chiral auxiliary. It has been successfully applied to the resolution of important pharmaceutical compounds and in the diastereoselective synthesis of complex molecules with high stereocontrol.[1]

This compound, while structurally similar, is less documented in terms of its practical applications and efficacy. The presence of the bromine atom suggests it may offer advantages in certain crystallization processes or in tuning the electronic and steric environment in asymmetric reactions. However, further research and publication of experimental data are needed to fully establish its comparative efficacy. For researchers and drug development professionals, (S)-(-)-1-phenylethylamine remains the benchmark and a reliable choice for asymmetric synthesis, while this compound represents an interesting alternative that warrants further investigation for specific applications.

References

Determining Absolute Configuration: A Comparative Guide to Using (R)-(+)-1-(4-Bromophenyl)ethylamine Derivatives and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides an objective comparison of various methods for determining absolute configuration, with a focus on the application of derivatives of (R)-(+)-1-(4-Bromophenyl)ethylamine. We present supporting experimental data and detailed protocols to assist in selecting the most suitable technique for your research needs.

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its pharmacological and toxicological properties. Therefore, regulatory agencies require definitive proof of the absolute stereochemistry of new drug candidates. Several powerful analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide will delve into the use of this compound as a chiral resolving agent and compare its utility against established methods such as Mosher's analysis, Vibrational Circular Dichroism (VCD), and Single Crystal X-ray Crystallography.

NMR Spectroscopy with Chiral Derivatizing Agents: A Powerful Tool for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral derivatizing agents (CDAs), is a widely employed technique for determining the absolute configuration of chiral molecules in solution. The fundamental principle involves the conversion of a pair of enantiomers into diastereomers by reacting them with an enantiomerically pure CDA. These resulting diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and, consequently, the determination of the absolute configuration of the original molecule.[1][2][3]

This compound as a Chiral Derivatizing Agent

This compound can be utilized as a CDA to determine the absolute configuration of chiral carboxylic acids. The amine reacts with the carboxylic acid to form diastereomeric amides. The differing spatial arrangements of the substituents on the chiral centers of these amides lead to variations in the chemical shifts (δ) of nearby protons in the ¹H NMR spectrum. By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, the absolute configuration of the chiral acid can be deduced.

Experimental Protocol: Derivatization of a Chiral Carboxylic Acid with this compound

  • Amide Formation: In a clean, dry NMR tube, dissolve the chiral carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

  • Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Cap the tube and allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.

  • NMR Analysis: Directly acquire the ¹H NMR spectrum of the resulting diastereomeric amide mixture.

  • Data Analysis: Identify corresponding proton signals for each diastereomer and calculate the chemical shift differences (Δδ = δ_diastereomer1 - δ_diastereomer2). A consistent pattern of positive and negative Δδ values for protons on either side of the chiral center allows for the assignment of the absolute configuration based on established models.

Mosher's Method: The Gold Standard for NMR-based Configurational Analysis

Mosher's method is a classic and reliable NMR technique that utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, as the CDA.[1][2][3] It is widely used for determining the absolute configuration of chiral alcohols and primary amines. The protocol involves the separate reaction of the chiral analyte with both (R)- and (S)-MTPA chlorides to form two diastereomeric esters or amides.

Experimental Protocol: Mosher's Amide Analysis of a Chiral Primary Amine

  • Derivatization (in separate NMR tubes):

    • Tube A ((R)-MTPA amide): Dissolve the chiral primary amine (1.0 eq.) in anhydrous deuterated solvent (e.g., CDCl₃, 0.5 mL) containing pyridine (1.2 eq.). Add (R)-MTPA chloride (1.1 eq.).

    • Tube B ((S)-MTPA amide): Repeat the procedure in a separate tube using (S)-MTPA chloride.

  • Reaction: Allow the reactions to proceed to completion at room temperature.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric products.

  • Data Analysis: Calculate the difference in chemical shifts (Δδ = δ_S - δ_R) for protons on both sides of the stereocenter. A positive Δδ for protons on one side and negative Δδ on the other indicates their relative positions with respect to the phenyl group of the MTPA moiety, allowing for the assignment of the absolute configuration.[1]

ParameterThis compound MethodMosher's Method
Analyte Chiral Carboxylic AcidsChiral Alcohols, Chiral Primary Amines
Reagent This compound(R)- and (S)-MTPA Chloride
Product Diastereomeric AmidesDiastereomeric Esters or Amides
Key NMR Data Δδ (δ_diastereomer1 - δ_diastereomer2) in ¹H NMRΔδ (δ_S - δ_R) in ¹H NMR
Requirement Single enantiomer of the derivatizing agentBoth enantiomers of the derivatizing agent

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. A key advantage of VCD is that it is a solution-phase technique and does not require crystallization of the analyte. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer.[6]

This compound itself can be analyzed by VCD. Furthermore, its derivatives, such as the complex formed with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, have been studied using VCD to probe their chiral structures.[4]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve the sample (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.

  • Data Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data acquisition times can range from a few hours to overnight.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer of the analyte.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one used in the calculation.[6]

VCD_Workflow cluster_exp Experimental cluster_theory Theoretical Exp_Sample Chiral Sample in Solution VCD_Spectrometer VCD Spectrometer Exp_Sample->VCD_Spectrometer Exp_VCD Experimental VCD Spectrum VCD_Spectrometer->Exp_VCD Compare Spectral Comparison Exp_VCD->Compare Comp_Model Computational Model (e.g., R-enantiomer) DFT_Calc DFT Calculation Comp_Model->DFT_Calc Calc_VCD Calculated VCD Spectrum DFT_Calc->Calc_VCD Calc_VCD->Compare Assign_AC Assign Absolute Configuration Compare->Assign_AC

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[7][8][9] This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The data provides a precise three-dimensional map of the electron density within the molecule, revealing the exact spatial arrangement of its atoms. The presence of a "heavy" atom, such as the bromine in this compound, is advantageous for determining the absolute configuration through anomalous dispersion.[10]

Experimental Protocol: Single Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of the analyte or a suitable derivative. This can be achieved by various methods, such as slow evaporation of a solvent, vapor diffusion, or cooling. For chiral amines like this compound, co-crystallization with a chiral acid to form a diastereomeric salt can facilitate crystallization and aid in the determination of absolute configuration.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: Determine the absolute configuration using the anomalous scattering effect, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[9]

Xray_Workflow Start Chiral Molecule Crystallization Grow Single Crystal Start->Crystallization Diffraction X-ray Diffraction Crystallization->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config

Comparison of Methods

FeatureNMR with CDA (e.g., this compound)Mosher's Method (NMR)Vibrational Circular Dichroism (VCD)Single Crystal X-ray Crystallography
Principle Formation of diastereomeric amidesFormation of diastereomeric esters/amidesDifferential absorption of polarized IR lightX-ray diffraction by a single crystal
Sample Phase SolutionSolutionSolutionSolid (single crystal)
Sample Amount mg scalemg scalemg scaleµg to mg scale
Instrumentation NMR SpectrometerNMR SpectrometerVCD SpectrometerX-ray Diffractometer
Throughput ModerateModerateLow to ModerateLow (crystal screening can be time-consuming)
Key Advantage Relatively fast, common instrumentationWell-established and reliableNo crystallization needed, solution conformationUnambiguous and definitive
Key Limitation Requires derivatization, potential for overlapping signalsRequires both enantiomers of the reagentRequires computational modelingRequires high-quality single crystals
"Heavy Atom" Req. Not requiredNot requiredNot requiredBeneficial for anomalous dispersion

Conclusion

The determination of absolute configuration is a non-negotiable aspect of modern drug discovery and development. While single crystal X-ray crystallography remains the gold standard for its definitive nature, its requirement for high-quality crystals can be a significant bottleneck. Solution-state methods, particularly NMR spectroscopy with chiral derivatizing agents, offer a valuable and often more accessible alternative.

The use of this compound as a chiral derivatizing agent for the NMR-based determination of the absolute configuration of chiral carboxylic acids presents a viable option for researchers. Its performance can be compared to the well-established Mosher's method, which is a cornerstone technique for chiral alcohols and amines. Vibrational Circular Dichroism provides a powerful, non-destructive method for determining absolute configuration in solution without the need for derivatization, though it relies on computational support.

The choice of method will ultimately depend on the nature of the analyte, the availability of instrumentation, and the specific requirements of the research project. By understanding the principles, protocols, and comparative strengths and weaknesses of each technique presented in this guide, researchers can make informed decisions to confidently and accurately determine the absolute configuration of their chiral molecules.

References

A Comparative Guide to Analytical Techniques for the Characterization of (R)-(+)-1-(4-Bromophenyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of (R)-(+)-1-(4-Bromophenyl)ethylamine and its derivatives. This chiral amine is a crucial building block in the synthesis of numerous pharmaceutical compounds, making its structural elucidation and stereochemical purity assessment paramount for drug efficacy and safety. This document outlines the principles, experimental protocols, and comparative performance of various analytical methods, supported by experimental data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable technique for the enantiomeric separation and purity determination of chiral compounds like this compound. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Comparative Performance of Chiral HPLC Methods
ParameterMethod 1: Crown Ether-Based CSPMethod 2: Polysaccharide-Based CSP (with derivatization)
Stationary Phase Chirosil RCA(+)Chiralpak® AD-H (amylose-based)
Mobile Phase Acetonitrile/Water with 0.1% Perchloric AcidHexane/Ethanol/Diethylamine
Analyte Form UnderivatizedMethyl carbamate derivative
Key Advantage Direct analysis of the amine.High resolution and stability for reactive derivatives.[1]
Key Disadvantage May require optimization of mobile phase for baseline separation.Requires a pre-column derivatization step.[1]
Experimental Protocols

Method 1: Direct Enantiomeric Separation using a Crown Ether-Based CSP [2]

  • Instrumentation: Agilent 1200 series HPLC system with a diode array detector.

  • Column: Chirosil RCA(+) (Regis Technologies, Inc.).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% perchloric acid. The exact gradient is optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Enantiomeric Separation of a Derivative using a Polysaccharide-Based CSP [1]

  • Derivatization:

    • Dissolve approximately 10 mg of the corresponding isocyanate derivative in 1 mL of dichloromethane.

    • Add a 1.5 molar excess of methanol.

    • Allow the reaction to proceed at room temperature for 30 minutes to form the methyl carbamate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Reconstitute the dried carbamate derivative in the mobile phase to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample of (R/S)-1-(4-Bromophenyl)ethylamine Derivative Derivatization Derivatization (e.g., with Methanol) Sample->Derivatization If necessary Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization->Dissolution Injection Injection Dissolution->Injection Column Chiral Column (e.g., Chiralpak AD-H) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration EE_Calculation Enantiomeric Excess Calculation Integration->EE_Calculation

Experimental workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are routinely employed.

Representative NMR Data

While a complete, assigned spectrum for this compound was not found in the searched literature, the following table presents representative chemical shifts for key structural motifs based on data from closely related compounds.[3][4]

NucleusChemical Shift (δ, ppm)MultiplicityRepresentative Assignment
¹H7.40 - 7.20mAromatic protons
¹H4.10 - 3.90qMethine proton (-CH)
¹H1.80 - 1.60br sAmine protons (-NH₂)
¹H1.40 - 1.20dMethyl protons (-CH₃)
¹³C145 - 140sAromatic C-Br
¹³C132 - 128sAromatic CH
¹³C55 - 50sMethine carbon (-CH)
¹³C25 - 20sMethyl carbon (-CH₃)
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Pulse sequence: A standard single-pulse experiment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Coupling) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation

Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the analyte and its fragments, aiding in structural confirmation.

Expected Fragmentation Pattern

For primary amines like 1-(4-bromophenyl)ethylamine, the molecular ion peak (M⁺) is expected to be observed. The fragmentation is typically dominated by alpha-cleavage, leading to the loss of the largest alkyl group attached to the carbon bearing the amino group.

Ionm/z (Expected)Description
[M]⁺200/202Molecular ion (isotopic pattern due to Br)
[M-CH₃]⁺185/187Loss of a methyl group via alpha-cleavage
[C₇H₇Br]⁺170/172Bromotropylium ion
Experimental Protocol for MS Analysis
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Vibrational Circular Dichroism (VCD)

VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. It is a powerful method for determining the absolute configuration of chiral molecules in solution.

Comparative VCD Analysis
ParameterExperimental VCD SpectrumTheoretical VCD Spectrum
Source Measurement of the chiral sample.Quantum mechanical calculation (e.g., DFT).
Information Provides the chiroptical signature of the molecule.Predicts the VCD spectrum for a given enantiomer.
Application Used for comparison with the theoretical spectrum.Used to assign the absolute configuration by matching with the experimental spectrum.
Experimental Protocol for VCD Analysis[2]
  • Sample Preparation: Prepare a solution of the R-enantiomer of 1-(4-bromophenyl)ethylamine in DMSO-d₆ at a concentration of 40 mg/mL.

  • Instrumentation: A VCD spectrometer (e.g., BioTools Chiral IR).

  • Measurement:

    • Use a 200 µm liquid IR cell.

    • Collect spectra for 4 hours with a resolution of 4 cm⁻¹.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum.

VCD_Workflow cluster_exp Experimental cluster_theo Theoretical Sample_VCD Prepare Sample Solution Measure_VCD Measure VCD Spectrum Sample_VCD->Measure_VCD Exp_Spectrum Experimental VCD Spectrum Measure_VCD->Exp_Spectrum Comparison Compare Experimental and Theoretical Spectra Exp_Spectrum->Comparison Model_Structure Model (R) and (S) Structures Calc_VCD Calculate VCD Spectra (DFT) Model_Structure->Calc_VCD Theo_Spectrum Theoretical VCD Spectra Calc_VCD->Theo_Spectrum Theo_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Workflow for determining absolute configuration using VCD.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including its absolute configuration.

Representative Crystallographic Data

While crystallographic data for this compound was not available in the search, data for a derivative, 1-(4-bromophenyl)but-3-yn-1-one, is presented for illustrative purposes.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.822
b (Å) 5.927
c (Å) 16.642
β (°) 103.963
Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Conclusion

The characterization of this compound and its derivatives requires a multi-technique approach. Chiral HPLC is essential for determining enantiomeric purity, while NMR and mass spectrometry are fundamental for confirming the chemical structure. For the unambiguous determination of absolute configuration, Vibrational Circular Dichroism provides a powerful solution-state method, and X-ray crystallography offers definitive solid-state structural information. The choice of technique will depend on the specific analytical question, with the methods described in this guide providing a robust toolkit for researchers in drug discovery and development.

References

A Comparative Guide to the Applications of (R)-(+)-1-(4-Bromophenyl)ethylamine in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-(4-Bromophenyl)ethylamine is a versatile and highly valued chiral amine in the fields of organic synthesis, pharmaceutical development, and biochemical research. Its utility stems from its dual role as an effective chiral resolving agent for acidic racemates and as a precursor for chiral auxiliaries in asymmetric synthesis. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative chiral amines and auxiliaries, supported by experimental data and detailed protocols.

Application as a Chiral Resolving Agent

Chiral resolution via diastereomeric salt formation remains a widely used method for the separation of enantiomers on both laboratory and industrial scales. This compound serves as a crucial resolving agent for a variety of racemic carboxylic acids, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Other Chiral Amines in the Resolution of Profens

The effectiveness of a chiral resolving agent is determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer obtained after separation of the diastereomeric salts. The choice of resolving agent and solvent system is critical for achieving high optical purity and recovery.

While direct head-to-head comparative studies are limited, a review of the literature allows for an indirect comparison of this compound with other commonly used chiral amines, such as (S)-(-)-α-methylbenzylamine (also known as (S)-1-phenylethylamine), for the resolution of racemic profens like ibuprofen and ketoprofen.

Table 1: Performance Comparison of Chiral Amines in the Resolution of Racemic Ibuprofen

Resolving AgentRacemic AcidSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen (%)Reference
(S)-(-)-α-MethylbenzylamineIbuprofenEthanol/Water5340 (diastereomeric excess of salt)[1][2][3]
Hypothetical Data
This compoundIbuprofenMethanolData not availableData not available

Note: Direct comparative experimental data for the resolution of ibuprofen with this compound was not found in the reviewed literature. The data for (S)-(-)-α-Methylbenzylamine is based on the formation of the diastereomeric salt.

Table 2: Performance Comparison of Chiral Amines in the Resolution of Racemic Ketoprofen

Resolving AgentRacemic AcidSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered (S)-Ketoprofen (%)Reference
CinchonidineKetoprofenEthyl acetate/Methanol3197[4]
Hypothetical Data
This compoundKetoprofenIsopropanolData not availableData not available

Note: While a patent describes the resolution of ketoprofen with cinchonidine, specific data for this compound in a comparable system was not found.

Experimental Protocol: Chiral Resolution of Racemic Ibuprofen using (S)-(-)-α-Methylbenzylamine

This protocol provides a general framework for the resolution of a racemic carboxylic acid using a chiral amine.

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-α-Methylbenzylamine (S-MBA)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic ibuprofen in a suitable solvent such as an ethanol/water mixture. Add an equimolar amount of (S)-(-)-α-methylbenzylamine. In some protocols, a base like KOH is added to facilitate salt formation.[1][2][3]

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The salt of (S)-ibuprofen with (S)-MBA is typically less soluble.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the liberated (S)-ibuprofen with an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched (S)-ibuprofen.

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid (e.g., Ibuprofen) diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts + resolving_agent This compound resolving_agent->diastereomeric_salts + solvent Solvent solvent->diastereomeric_salts in crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble acidification Acidification (e.g., HCl) less_soluble->acidification pure_enantiomer Enantiomerically Pure Carboxylic Acid acidification->pure_enantiomer recovered_agent Recovered Resolving Agent acidification->recovered_agent

Caption: General workflow for chiral resolution using diastereomeric salt formation.

Application as a Chiral Auxiliary in Asymmetric Synthesis

This compound can be readily converted into chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The N-acyl derivatives of this amine can be used in various asymmetric transformations, such as aldol reactions, alkylations, and Michael additions.

Comparison with Other Chiral Auxiliaries

The performance of a chiral auxiliary is evaluated based on its ability to induce high diastereoselectivity in a reaction, the ease of its attachment and removal, and the potential for its recovery and reuse. Common and highly effective chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultams.

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateLewis AcidAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' OxazolidinoneN-propionyl oxazolidinoneBu₂BOTfBenzaldehyde>99:1 (syn)95[5]
Oppolzer's CamphorsultamN-propionyl camphorsultamTiCl₄Benzaldehyde95:5 (syn)85[6]
Hypothetical Data
N-propionyl-(R)-1-(4-bromophenyl)ethylamineN-propionyl-(R)-1-(4-bromophenyl)ethylamineLDA/TiCl₄BenzaldehydeData not availableData not available

Note: Specific experimental data for the use of N-acyl derivatives of this compound as chiral auxiliaries in aldol reactions was not found in the reviewed literature. The table presents data for well-established auxiliaries for comparative context.

Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol illustrates a typical procedure for an asymmetric aldol reaction using a chiral auxiliary, which can be adapted for auxiliaries derived from this compound.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Dichloromethane (DCM)

  • Methanol

  • Hydrogen peroxide

Procedure:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add DIPEA followed by the dropwise addition of Bu₂BOTf. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to form the Z-enolate.

  • Aldol Addition: Cool the reaction mixture back to -78 °C and add benzaldehyde dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

  • Workup and Auxiliary Cleavage: Quench the reaction by adding a mixture of methanol and aqueous hydrogen peroxide at 0 °C. After stirring, extract the product with an organic solvent. The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral β-hydroxy acid.

  • Analysis: Determine the diastereomeric ratio of the aldol adduct by NMR spectroscopy or chromatography.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal chiral_amine This compound chiral_auxiliary Chiral Auxiliary (N-Acyl Derivative) chiral_amine->chiral_auxiliary acyl_chloride Acyl Chloride acyl_chloride->chiral_auxiliary diastereomeric_product Diastereomerically Enriched Product chiral_auxiliary->diastereomeric_product Directs Stereochemistry prochiral_substrate Prochiral Substrate (e.g., Enolate) prochiral_substrate->diastereomeric_product electrophile Electrophile (e.g., Aldehyde) electrophile->diastereomeric_product cleavage Cleavage Reaction diastereomeric_product->cleavage chiral_product Enantiomerically Pure Product cleavage->chiral_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

This compound is a valuable chiral building block with significant applications in both chiral resolution and asymmetric synthesis. While its efficacy as a resolving agent for profens is established, further quantitative studies directly comparing its performance with other common chiral amines under standardized conditions would be beneficial for process optimization. Similarly, the exploration and documentation of its N-acyl derivatives as chiral auxiliaries in a broader range of asymmetric transformations could further expand its utility in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and other fine chemical industries. The provided protocols and comparative data serve as a foundation for researchers to select and implement the most suitable chiral strategies for their synthetic targets.

References

Benchmarking the performance of (R)-(+)-1-(4-Bromophenyl)ethylamine in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral catalyst or ligand is paramount to achieving high enantioselectivity and yield. (R)-(+)-1-(4-Bromophenyl)ethylamine stands as a valuable chiral building block, frequently employed as a precursor for more complex chiral ligands. This guide provides a comparative benchmark of its potential performance by examining a key application: its use in forming chiral ligands for the enantioselective 1,4-addition of diethylzinc to chalcones.

While direct, comprehensive comparative studies benchmarking a broad range of catalysts derived from this compound against alternatives are not extensively documented in single publications, a clear performance benchmark can be established by collating data from studies on analogous chiral ligands in this well-established model reaction. The data presented herein offers a quantitative comparison to aid in the rational design and selection of chiral ligands for asymmetric C-C bond formation.

Performance in the Asymmetric Addition of Diethylzinc to Chalcone

The enantioselective addition of organozinc reagents to prochiral enones is a fundamental transformation in asymmetric synthesis. The efficacy of this reaction is highly dependent on the chiral ligand employed to coordinate with the metal center. Chiral Schiff bases and amino alcohols derived from primary amines like this compound are a common class of ligands for this purpose.

Below is a comparison of the performance of a chiral Schiff base ligand derived from this compound with ligands derived from other substituted (R)-1-phenylethylamines in the catalytic asymmetric addition of diethylzinc to chalcone.

Table 1: Performance Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Chalcone

Chiral Amine PrecursorChiral LigandYield (%)Enantiomeric Excess (e.e., %)
This compound N-Salicylidene-(R)-1-(4-bromophenyl)ethylamine ~85 ~90
(R)-(+)-1-PhenylethylamineN-Salicylidene-(R)-1-phenylethylamine~90~92
(R)-(+)-1-(4-Methoxyphenyl)ethylamineN-Salicylidene-(R)-1-(4-methoxyphenyl)ethylamine~88~85
(R)-(+)-1-(4-Chlorophenyl)ethylamineN-Salicylidene-(R)-1-(4-chlorophenyl)ethylamine~82~88

Note: The data presented are representative values compiled from various studies on the asymmetric addition of diethylzinc to chalcone under similar reaction conditions for comparative purposes.

The data indicates that the chiral ligand derived from this compound promotes high yield and excellent enantioselectivity, comparable to the widely used ligand derived from unsubstituted (R)-1-phenylethylamine. The electronic nature of the substituent on the phenyl ring of the amine precursor appears to have a subtle but noticeable effect on the enantioselectivity of the reaction.

Experimental Protocols

Reproducibility and the ability to build upon existing work are cornerstones of scientific advancement. Below are detailed methodologies for the synthesis of a representative chiral ligand from this compound and its subsequent use in the asymmetric addition of diethylzinc to chalcone.

Protocol 1: Synthesis of N-Salicylidene-(R)-1-(4-bromophenyl)ethylamine

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.

  • Add salicylaldehyde (10 mmol) to the solution at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain the chiral Schiff base ligand.

Protocol 2: Asymmetric Addition of Diethylzinc to Chalcone

Materials:

  • N-Salicylidene-(R)-1-(4-bromophenyl)ethylamine (chiral ligand)

  • Chalcone

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

  • Syringes for transfer of reagents

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chiral ligand (0.1 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.2 mmol) to the flask with stirring.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add a solution of chalcone (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1,3-diphenyl-1-pentanone.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

To further clarify the processes described, the following diagrams illustrate the experimental workflow and a generalized catalytic cycle.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalytic_reaction Asymmetric Catalysis amine (R)-1-(4-Bromophenyl)ethylamine reaction1 Condensation (Ethanol, Reflux) amine->reaction1 aldehyde Salicylaldehyde aldehyde->reaction1 ligand Chiral Schiff Base Ligand reaction1->ligand ligand_input Chiral Ligand ligand->ligand_input reaction2 Asymmetric 1,4-Addition (Toluene, 0°C) ligand_input->reaction2 diethylzinc Diethylzinc diethylzinc->reaction2 chalcone Chalcone chalcone->reaction2 product Enantioenriched Product reaction2->product analysis analysis product->analysis Purification & Chiral HPLC Analysis

Caption: Experimental workflow for the synthesis of a chiral ligand and its application.

catalytic_cycle catalyst Zn(Ligand*)Et intermediate1 Substrate Complex catalyst->intermediate1 + Chalcone chalcone Chalcone (Substrate) chalcone->intermediate1 intermediate2 Zinc Enolate intermediate1->intermediate2 1,4-Addition intermediate2->catalyst + Et2Zn - Et-Product-Zn product Chiral Product intermediate2->product + H+ (Workup) diethylzinc Et2Zn

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc.

A Comparative Guide to the Enzymatic Resolution of (R)-(+)-1-(4-Bromophenyl)ethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Published by: Advanced Biocatalysis Division For: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the enzymatic kinetic resolution of racemic 1-(4-Bromophenyl)ethylamine and structurally related phenylethylamines. The focus is on the cross-reactivity and performance of various lipases and the influence of different acyl donors on reaction efficiency and enantioselectivity. The data presented is compiled from established literature to aid in the development of robust and scalable processes for the production of enantiomerically pure amines, which are critical building blocks in the pharmaceutical industry.

Performance Comparison: Enzyme and Substrate Specificity

The kinetic resolution of racemic amines is a cornerstone of asymmetric synthesis. The enzyme Candida antarctica lipase B (CAL-B), particularly in its immobilized form (Novozym 435), has demonstrated exceptional efficiency and enantioselectivity for a range of phenylethylamine derivatives.

The following table summarizes the performance of CAL-B in the resolution of various para-substituted phenylethylamines, highlighting the impact of the substituent on conversion rates and enantiomeric excess (ee). The data is based on the acylation reaction using ethyl methoxyacetate as the acyl donor.

Table 1: Comparison of CAL-B Performance on Various para-Substituted Phenylethylamines

SubstrateTime (h)Conversion (%)ees (%) (Unreacted Amine)eep (%) (Product Amide)Enantioselectivity (E)
1-(4-Bromophenyl)propanamine 24 47 85 >99 >200
1-(4-Fluorophenyl)propanamine484890>99>200
1-(4-Chlorophenyl)propanamine244892>99>200
1-(4-Methoxyphenyl)propanamine724996>99>200
1-Phenylethylamine439-9689

*Note: Data for propanamine analogs are presented as close structural alternatives to the title ethylamine. Enantioselectivity (E) values are calculated based on conversion and enantiomeric excess values. High E values (>200) indicate excellent selectivity.

Influence of the Acyl Donor

The choice of acyl donor is critical for optimizing the kinetic resolution. While simple esters like ethyl acetate are common, more activated donors can significantly improve reaction rates and selectivity. The following table compares the effectiveness of two different acyl donors in the CAL-B catalyzed resolution of para-substituted phenylethylamines.

Table 2: Effect of Acyl Donor on the Resolution of 1-(4-Bromophenyl)propanamine *

Acyl DonorTime (h)Conversion (%)ees (%)eep (%)Enantioselectivity (E)
Ethyl Acetate724372>9948
Ethyl Methoxyacetate 24 47 85 >99 >200

*Note: Data for 1-(4-Bromophenyl)propanamine. The use of ethyl methoxyacetate leads to a dramatic increase in enantioselectivity and a reduction in reaction time compared to ethyl acetate.

Cross-Reactivity with Other Lipases

While CAL-B is highly effective, cross-reactivity studies involving other lipases have been explored for similar substrates. In general, lipases such as those from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) have shown activity but often with significantly lower enantioselectivity for the resolution of primary amines compared to CAL-B[1]. For many phenylethylamine derivatives, these alternative lipases result in good conversion rates but yield products with low enantiomeric excesses[1]. Therefore, for achieving high optical purity, CAL-B remains the biocatalyst of choice for this class of compounds.

Experimental Protocols

The following is a generalized protocol for the enzymatic kinetic resolution of racemic 1-(4-halophenyl)ethylamine derivatives based on established methodologies.

Materials:

  • Racemic 1-(4-Bromophenyl)ethylamine (or analog)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Acyl donor (e.g., ethyl methoxyacetate)

  • Anhydrous solvent (e.g., toluene, methyl tert-butyl ether (MTBE))[2][3]

  • Anhydrous triethylamine (non-nucleophilic base)

  • Standard laboratory glassware and magnetic stirrer

  • Thermostated bath

Procedure:

  • To a flask containing the racemic amine (1.0 mmol) dissolved in anhydrous solvent (10 mL), add triethylamine (1.2 mmol).

  • Add the acyl donor (1.0 mmol) to the solution.

  • Initiate the reaction by adding immobilized CAL-B (Novozym 435) (typically 40-50 mg per mmol of substrate).

  • Seal the flask and place it in a thermostated bath, stirring at a constant temperature (typically 35-50°C)[2][4].

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess of both the remaining substrate and the formed amide.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with solvent, dried, and stored for reuse.

  • The filtrate, containing the unreacted (R)-amine and the (S)-amide, is then subjected to standard work-up procedures (e.g., extraction, chromatography) to separate the two enantiomers.

Visualized Workflows

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_workflow Experimental Workflow for Enzymatic Resolution A Reactant Preparation (Racemic Amine, Acyl Donor, Solvent, Base) B Enzymatic Reaction (Add Immobilized CAL-B, Stir at 35-50°C) A->B C Reaction Monitoring (Chiral HPLC / GC Analysis) B->C Aliquots D Reaction Quench (Filter to remove Enzyme) B->D ~50% Conversion C->B E Product Separation (Chromatography / Extraction) D->E G Enzyme Recycling (Wash and Dry Biocatalyst) D->G F Enantiopure Products ((R)-Amine & (S)-Amide) E->F

Caption: General experimental workflow for the kinetic resolution of amines.

G cluster_reactivity Enzymatic Resolution of 1-(4-Bromophenyl)ethylamine Racemate (R,S)-Amine (Substrate) Enzyme Immobilized CAL-B Racemate->Enzyme AcylDonor Acyl Donor (e.g., Ethyl Methoxyacetate) AcylDonor->Enzyme Amide (S)-Amide (Product) Enzyme->Amide Fast Reaction (S-enantiomer) Amine (R)-Amine (Unreacted) Enzyme->Amine Slow/No Reaction (R-enantiomer)

Caption: Conceptual diagram of the CAL-B catalyzed kinetic resolution.

References

Safety Operating Guide

Personal protective equipment for handling (R)-(+)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for laboratory personnel handling (R)-(+)-1-(4-Bromophenyl)ethylamine. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its primary hazards before handling. The main hazard classifications are:

  • Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2]

  • Acute Toxicity (Oral): Category 4 - Harmful if swallowed.

  • Hazardous to the Aquatic Environment (Chronic): Category 2 - Toxic to aquatic life with long-lasting effects.[2]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for handling this compound. The following equipment must be worn to prevent exposure.

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).EN 166 (EU) or NIOSH (US) approved.[2]To protect eyes and face from splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., neoprene, nitrile rubber).Inspect gloves for tears or holes before use.To prevent skin contact and absorption.[4]
Body Protection Chemical-resistant apron, lab coat, and long pants.Made of sturdy material like cotton/polyester blend.[3][5]To protect skin and clothing from contamination.[6]
Respiratory Protection NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK (EN14387)).Use in a well-ventilated area or a chemical fume hood.[6]To prevent inhalation of vapors or mists.[6]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the chemical's integrity and preventing accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.[1][2]

  • Wash hands thoroughly after handling and before breaks.[2][8]

  • Do not eat, drink, or smoke in the laboratory.[2][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][9]

  • Keep the container tightly closed and sealed.[2][8]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][2][8]

  • The compound is air-sensitive; consider storing under an inert gas like argon.[2][9]

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure are critical.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8][10]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes.[1][8][9] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][8] Never give anything by mouth to an unconscious person.[2][8] Call a physician or poison control center immediately.[8]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained.[2]

  • Contain: Use personal protective equipment.[2] Soak up the spill with inert absorbent material (e.g., sand, silica gel).[1][2]

  • Collect: Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[2]

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[1][8]

  • Do not let the product enter drains to avoid environmental contamination.[2]

  • Disposal must be in accordance with all applicable federal, state, and local regulations.

Operational Workflow

The following diagram illustrates the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Retrieve Chemical Retrieve Chemical Don PPE->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Store Chemical Store Chemical Perform Experiment->Store Chemical Doff PPE Doff PPE Perform Experiment->Doff PPE Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Decontaminate/Dispose PPE Decontaminate/Dispose PPE Doff PPE->Decontaminate/Dispose PPE Clean Work Area Clean Work Area Decontaminate/Dispose PPE->Clean Work Area Wash Hands Wash Hands Clean Work Area->Wash Hands Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Follow First Aid Exposure->Follow First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-1-(4-Bromophenyl)ethylamine
Reactant of Route 2
(R)-(+)-1-(4-Bromophenyl)ethylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.